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N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine Documentation Hub

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  • Product: N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine
  • CAS: 61452-20-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Executive Summary This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine, a substituted cyclic thiourea derivative. The 5,6-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine, a substituted cyclic thiourea derivative. The 5,6-dihydro-4H-1,3-thiazine scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents.[1] This document details a logical and field-proven two-step synthetic sequence, commencing with readily available starting materials. The synthesis involves the initial formation of a key acyclic precursor, N'-(3-chloropropyl)-N,N-dimethylthiourea, followed by a base-mediated intramolecular cyclization to yield the target heterocycle. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, and a thorough analysis of the chemical principles governing the transformation.

Introduction and Strategic Overview

The 1,3-thiazine heterocyclic system is of significant interest due to its presence in a range of biologically active compounds, including antimicrobial and analgesic agents.[1] The specific target of this guide, N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine, represents a foundational structure within this class. Its synthesis provides a valuable platform for further elaboration and development of novel chemical entities.

The synthetic strategy presented herein is predicated on a retrosynthetic analysis that simplifies the target cyclic structure into linear, easily accessible precursors. This approach is not only efficient but also offers a high degree of control and predictability.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule involves cleaving the C-S bond within the thiazine ring. This bond is rationally formed via an intramolecular nucleophilic substitution. This thinking leads back to an acyclic N-(3-halopropyl)-substituted thiourea, which in turn can be constructed from a primary amine and a suitable thiocarbamoylating agent.

G TM Target Molecule: N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine KP Key Precursor: N'-(3-Chloropropyl)-N,N-dimethylthiourea TM->KP C-S Disconnection (Intramolecular Cyclization) SM1 Starting Material 1: 3-Chloropropylamine KP->SM1 C-N Disconnection (Thiourea Formation) SM2 Starting Material 2: N,N-Dimethylthiocarbamoyl Chloride KP->SM2

Caption: Retrosynthetic pathway for the target molecule.

Synthesis Pathway: A Two-Step Approach

The synthesis is logically divided into two primary stages: the formation of the acyclic thiourea intermediate and its subsequent cyclization.

Workflow Overview

Caption: Overall synthetic workflow diagram.

Part A: Synthesis of N'-(3-Chloropropyl)-N,N-dimethylthiourea

The foundational step in this synthesis is the formation of the thiourea linkage. This is reliably achieved by the reaction of an amine with a thiocarbamoyl chloride. This reaction is analogous to the formation of an amide from an amine and an acyl chloride.

Causality of Experimental Choices:

  • Reactants: 3-Chloropropylamine (often used as its hydrochloride salt for stability) serves as the nucleophile.[2] N,N-Dimethylthiocarbamoyl chloride is an effective electrophile that provides the dimethylaminothiocarbonyl moiety.[3]

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) is ideal as it readily dissolves the reactants without participating in the reaction.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA), is required to neutralize the hydrochloric acid generated during the reaction (or to free the amine from its hydrochloride salt). This prevents the protonation of the starting amine, which would render it non-nucleophilic.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The primary amine of 3-chloropropylamine attacks the electrophilic carbon of the thiocarbamoyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, followed by deprotonation by the base, yields the desired thiourea product.

Detailed Experimental Protocol: N'-(3-Chloropropyl)-N,N-dimethylthiourea
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-chloropropylamine hydrochloride (1.0 eq) and dichloromethane (DCM, approx. 0.5 M).

  • Base Addition: Cool the resulting suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 20-30 minutes at 0 °C.

  • Reactant Addition: Dissolve N,N-dimethylthiocarbamoyl chloride (1.0 eq) in DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.[3]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure N'-(3-chloropropyl)-N,N-dimethylthiourea.

Part B: Intramolecular Cyclization to Yield the Final Product

The second stage involves the base-mediated intramolecular cyclization of the N'-(3-chloropropyl)-N,N-dimethylthiourea intermediate. This step is a classic example of forming a heterocyclic ring through an intramolecular S_N2 reaction.[4]

Causality of Experimental Choices:

  • Reactant: The purified precursor from Part A.

  • Base: A strong, non-nucleophilic base is crucial for this step. The sulfur atom in the thiourea is nucleophilic, but its conjugate base (the thioenolate) is significantly more so. Strong bases like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) are effective for this deprotonation.[5]

  • Solvent: An anhydrous aprotic solvent such as tetrahydrofuran (THF) is essential to prevent quenching the strong base and to facilitate the S_N2 reaction.

  • Temperature: The reaction may require heating to overcome the activation energy for the ring-closing step.

Reaction Mechanism: Intramolecular S_N2 Cyclization

The strong base deprotonates the N-H proton of the thiourea, creating a thioenolate-like anion. This anion is a potent nucleophile. The sulfur atom then attacks the terminal carbon of the propyl chain, displacing the chloride ion in an intramolecular S_N2 fashion to form the stable six-membered 1,3-thiazine ring.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular SN2 Attack Precursor N'-(3-chloropropyl)-N,N-dimethylthiourea Anion Thioenolate Anion Precursor->Anion Forms Nucleophile TransitionState Cyclic Transition State Anion->TransitionState S⁻ attacks C-Cl Base Strong Base (e.g., NaH) Base->Precursor Abstracts Proton Product N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine TransitionState->Product Ring Closure Chloride Chloride Ion (Leaving Group) TransitionState->Chloride Cl⁻ departs

Caption: Mechanism of the base-mediated intramolecular cyclization.

Detailed Experimental Protocol: N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Precursor Addition: Dissolve N'-(3-chloropropyl)-N,N-dimethylthiourea (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C.

  • Reaction Progression: After the addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 65-70 °C) for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up: After completion, cool the reaction to 0 °C and cautiously quench it by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Dilute the mixture with water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation under reduced pressure to yield the pure N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine.

Data Summary

The following table provides representative data for the described synthetic pathway. Note that yields and reaction times are dependent on the specific scale and conditions used.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield
A Thiourea Formation3-Chloropropylamine HCl, N,N-Dimethylthiocarbamoyl Chloride, TEADCM0 to RT12-1685-95%
B Intramolecular CyclizationN'-(3-Chloropropyl)-N,N-dimethylthiourea, NaHTHF704-670-85%

Conclusion

This guide has outlined a logical, efficient, and well-precedented two-step synthesis for N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine. By leveraging a nucleophilic substitution to build the key acyclic precursor followed by a base-mediated intramolecular cyclization, the target heterocycle can be obtained in good overall yield. The methodologies and principles described are robust and can be adapted for the synthesis of a wide array of related 1,3-thiazine derivatives, providing a valuable tool for professionals in chemical synthesis and drug discovery.

References

  • Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024). Biointerface Research in Applied Chemistry. Available at: [Link]

  • PubChem. N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine;hydron;chloride. National Center for Biotechnology Information. Available at: [Link]

  • CN108299245B - Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea. (2018). Google Patents.
  • Vilé, G., et al. (2018). Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to 2-methylproline derivative via 'memory of chirality' in flow. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • N-(2,6-Dimethylanilino)-5,6-dihydro-4 H -1,3-thiazin-3-ium chloride monohydrate. (2008). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • NaOH-Mediated Intermolecular Cascade Cyclization Reaction of Conjugated Dieneimines with α-Halomalonates to Access Functionalized Cyclopentene Cores. (2025). Organic Letters. Available at: [Link]

  • Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. (2024). Molecules. Available at: [Link]

  • Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to 2-methylproline derivative via 'memory of chirality' in flow. (2018). ResearchGate. Available at: [Link]

  • Diethylthiocarbamyl Chloride. (n.d.). Organic Syntheses. Available at: [Link]

  • 5-phenyl-4H-1,2,6-thiadiazin-4-one and 3-[(2-Ethylhexyl)amino]. (2026). MDPI. Available at: [Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. (2025). Molecules. Available at: [Link]

  • Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to 2-methylproline derivative via 'memory of chirality' in flow. (2018). Vapourtec. Available at: [Link]

  • Mn(III)-Mediated Radical Cyclization of o-Alkenyl Aromatic Isocyanides with Boronic Acids: Access to N-Unprotected 2-Aryl-3-cyanoindoles. (2021). Organic Chemistry Portal. Available at: [Link]

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  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). The Journal of Organic Chemistry. Available at: [Link]

  • Intramolecular Csp3–H/C–C bond amination of alkyl azides for the selective synthesis of cyclic imines and tertiary amines. (n.d.). Chemical Science. Available at: [Link]

  • Synthesis of stable-isotope-labeled N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide and N-(3-dimethylaminopropyl)-N'-ethylurea. (2020). Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Cyclization Reaction of Donor-Acceptor Oxiranes with N,N'-Disubstituted Thioureas: A Domino Process to trans-Dihydropyrimidines. (2018). Organic Letters. Available at: [Link]

  • Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. (2009). Molecules. Available at: [Link]

  • Synthesis and crystal structure of N,N′ -bis(4-chlorophenyl)thiourea N , N -dimethylformamide. (2021). ResearchGate. Available at: [Link]

  • Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. (2021). Acta Scientific. Available at: [Link]

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  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (2022). Chemical Methodologies. Available at: [Link]

  • SYNTHESIS OF SUBSTITUTED-4, 6-DIARYL-2-IMINO- PHENYL-3HYDRO-1, 3-THIAZINE. (2012). TSI Journals. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical and Analytical Characteristics of Xylazine (CAS 7361-61-7)

Executive Summary Xylazine (CAS 7361-61-7) is a potent α2-adrenergic agonist primarily utilized in veterinary medicine for its sedative, analgesic, and muscle relaxant properties.[1][2] Originally synthesized in 1962 by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Xylazine (CAS 7361-61-7) is a potent α2-adrenergic agonist primarily utilized in veterinary medicine for its sedative, analgesic, and muscle relaxant properties.[1][2] Originally synthesized in 1962 by Bayer as a potential antihypertensive agent for humans, its development for this purpose was terminated due to significant central nervous system depressant effects and severe hypotension.[3][4] Structurally an analog of clonidine, xylazine is a thiazine derivative that has seen a dramatic and concerning emergence as an adulterant in the illicit drug supply, frequently combined with opioids like fentanyl.[1] This guide provides a comprehensive technical overview of xylazine's core physical and chemical properties, its mechanism of action, validated analytical methodologies for its detection in biological matrices, and its toxicological significance for researchers, clinicians, and drug development professionals.

Section 1: Core Compound Identity and Physicochemical Properties

Xylazine, chemically known as N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, is a synthetic compound belonging to the thiazine class.[1][3][5][6] It is most commonly available and used as its hydrochloride salt to enhance solubility and stability.[1][3][7] The free base is a white to off-white crystalline solid.[2][5]

Chemical Structure

The molecular structure features a 2,6-dimethylphenyl (xylidino) group linked to a dihydro-1,3-thiazine ring. This lipophilic nature allows it to readily cross the blood-brain barrier.[8][9]

Caption: Chemical Structure of Xylazine (CAS 7361-61-7).

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of Xylazine. It is important to note that values can vary slightly between sources, and properties such as melting point can differ based on the polymorphic form of the hydrochloride salt.

PropertyValueSource(s)
CAS Number 7361-61-7 (Free Base)[1][3][5][6]
IUPAC Name N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine[1][3][6]
Molecular Formula C₁₂H₁₆N₂S[1][3][6]
Molecular Weight 220.34 g/mol [1][3][6]
Appearance White to off-white crystalline powder[2][5]
Melting Point 136-142 °C (Free Base)[2]
150-164 °C (HCl Salt, with decomposition)
~165.3 °C (HCl Salt, Polymorph Form A)
Boiling Point 334.2 °C (Predicted)
Solubility Free Base: Practically insoluble in water; Soluble in methanol (50 mg/mL), dilute acids, chloroform.[10]
HCl Salt: Very soluble in water.
pKa 6.94 - 7.67 (Predicted)
LogP (Octanol/Water) 2.37 - 2.8

Section 2: Pharmacology and Mechanism of Action

Xylazine's pharmacological effects are mediated primarily through its activity as a potent and direct-acting agonist of α2-adrenergic receptors.[5][8][11] This class of receptors is integral to the regulation of neurotransmitter release in both the central and peripheral nervous systems.

α2-Adrenergic Receptor Agonism
  • Presynaptic Inhibition: Xylazine binds to presynaptic α2A and α2C autoreceptors on noradrenergic neurons.[1][11] This binding mimics the action of norepinephrine in a negative feedback loop.

  • Reduced Neurotransmitter Release: Activation of these presynaptic receptors inhibits the release of norepinephrine and dopamine into the synaptic cleft.[1][5][8]

  • Sympatholytic Effects: The resulting decrease in sympathetic outflow from the central nervous system leads to the hallmark clinical effects of xylazine:

    • Sedation and CNS Depression: Mediated through actions in the locus coeruleus.[8][11]

    • Analgesia (Pain Relief): Mediated through actions in the dorsal horn of the spinal cord.[8][11]

    • Muscle Relaxation: Caused by the inhibition of intraneuronal transmission in the CNS.[8]

    • Cardiovascular Effects: A transient initial hypertension can occur from activation of peripheral α2B receptors on vascular smooth muscle, followed by a more prolonged period of hypotension and bradycardia due to the centrally-mediated reduction in sympathetic tone.[1]

G_protein_pathway cluster_g_protein G-Protein Dissociation Xylazine Xylazine Receptor Presynaptic α2-Adrenergic Receptor Xylazine->Receptor Binds & Activates G_protein Inhibitory G-Protein (Gi/o) (α, βγ subunits) Receptor->G_protein Activates Ca_channel Voltage-Gated Ca²⁺ Channel G_protein->Ca_channel Inhibits Ca²⁺ Influx G_alpha Gαi subunit G_betagamma Gβγ subunit AC Adenylyl Cyclase cAMP cAMP Production (Cyclic AMP) AC->cAMP Catalyzes K_channel GIRK Channel (K+ Channel) K_channel->Receptor K⁺ Efflux (Hyperpolarization) Release NE Release (Exocytosis) Ca_channel->Release Triggers Vesicle Norepinephrine (NE) Vesicle Effect Reduced Sympathetic Outflow (Sedation, Analgesia) Release->Effect Leads to G_alpha->AC Inhibits G_betagamma->K_channel Activates

Caption: Xylazine's Mechanism of Action via α2-Adrenergic Receptor Signaling.

Section 3: Analytical Methodologies for Quantification in Biological Matrices

The accurate detection and quantification of xylazine in biological specimens such as blood and urine are critical for both clinical toxicology and forensic investigations. While immunoassays are not commonly used, chromatography-based methods are the gold standard.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its high sensitivity and specificity, routinely achieving sub-ng/mL detection limits.

Workflow for LC-MS/MS Analysis

The general workflow involves sample preparation to isolate the analyte from the complex biological matrix, followed by chromatographic separation and mass spectrometric detection.

analytical_workflow cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: Instrumental Analysis Sample Biological Sample (0.5 mL Whole Blood) Pretreat Pre-treatment (Add Buffer, Centrifuge at 3000 rpm) Sample->Pretreat SPE Solid-Phase Extraction (SPE) (UCT Clean Screen® DAU) Pretreat->SPE Load Supernatant Elute Elution (e.g., DCM:IPA:NH4OH) SPE->Elute Wash & Elute Evap Evaporation (Dry under N₂ at 40°C) Elute->Evap Recon Reconstitution (e.g., 1 mL MeOH:H₂O) Evap->Recon Inject Injection (5 µL) into LC-MS/MS System Recon->Inject Transfer to Vial LC UHPLC Separation (e.g., C18 Column) Inject->LC MS Tandem Mass Spectrometry (Triple Quadrupole) LC->MS Ionization (ESI+) Detect Detection & Quantification (MRM Mode) MS->Detect

Caption: General experimental workflow for the analysis of Xylazine.

Field-Proven Protocol: LC-MS/MS Quantification of Xylazine in Whole Blood

This protocol is a synthesized example based on validated methods published by forensic and analytical laboratories.[1][3] It is intended as a guide and must be fully validated within the end-user's laboratory.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Rationale: SPE is a robust method for extracting and concentrating xylazine from the complex blood matrix while removing interfering substances like proteins and salts. A mixed-mode (C8 and ion exchange) SPE cartridge provides effective retention and cleanup.

  • Aliquoting & Pre-treatment:

    • Pipette 0.5 mL of whole blood into a labeled glass test tube.

    • Add 3 mL of 100 mM phosphate buffer (pH 6.0).

    • Add internal standard (e.g., Xylazine-d6).

    • Vortex to mix.

    • Centrifuge at 3000 rpm for 10 minutes to pellet solids.

  • SPE Cartridge Conditioning (e.g., UCT Clean Screen® DAU):

    • Condition the cartridge with 3 mL of methanol.[1]

    • Condition with 3 mL of deionized water.[1]

    • Equilibrate with 3 mL of 100 mM phosphate buffer (pH 6.0).[1] Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the SPE cartridge at a slow, steady rate (approx. 1-2 mL/minute).[1]

  • Washing:

    • Wash with 3 mL of deionized water.

    • Wash with 3 mL of 0.1 M HCl.[1]

    • Wash with 3 mL of methanol.[1]

    • Dry the cartridge thoroughly under full vacuum or positive pressure for at least 10 minutes.[1]

  • Elution:

    • Elute the analyte from the cartridge using 3 mL of an appropriate solvent mixture (e.g., Dichloromethane:Isopropanol:Ammonium Hydroxide 78:20:2).[1] Collect the eluate in a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]

    • Reconstitute the dried extract in 1.0 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).[1]

    • Vortex and transfer to an autosampler vial for analysis.

2. LC-MS/MS Instrumental Analysis

  • Rationale: A reverse-phase C18 column provides good chromatographic separation. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity for quantification.

  • Instrumentation:

    • LC System: Shimadzu Nexera LC-30AD or equivalent.[1]

    • MS System: Sciex Triple Quad 4500 or equivalent.

    • Column: Phenomenex Kinetex C18 (or equivalent), e.g., 100 x 2.1 mm, 2.6 µm.[9]

  • LC Parameters:

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: Methanol with 0.1% Formic Acid.[1]

    • Flow Rate: 0.4 mL/min.[1][9]

    • Injection Volume: 5 µL.[1]

    • Column Temperature: 40°C.[1]

    • Gradient Program:

      • 0.0 - 1.0 min: 5% B

      • 1.0 - 8.0 min: Ramp to 95% B

      • 8.0 - 10.0 min: Hold at 95% B

      • 10.1 - 12.0 min: Return to 5% B (re-equilibration)

  • MS/MS Parameters (Positive Electrospray Ionization - ESI+):

    • Ion Spray Voltage: +2500 V to +5500 V (instrument dependent).

    • Source Temperature: 500-600°C.

    • MRM Transitions (Example):

      • Analyte: Xylazine

      • Precursor Ion (Q1): m/z 221.1

      • Product Ion (Q3 Quantifier): m/z 90.0[9]

      • Product Ion (Q3 Qualifier): m/z 164.1[9]

3. Validation and Quality Control

  • Causality: The protocol must be validated according to established guidelines (e.g., ANSI/ASB Standard 036) to ensure trustworthiness.

  • Self-Validating System: This includes establishing the Lower Limit of Quantitation (LLOQ), which for xylazine is typically 0.1-1.0 ng/mL in blood.[3] Linearity, precision, accuracy, and matrix effects must be assessed by running multi-point calibration curves and quality control samples at low, medium, and high concentrations with each batch of unknown samples.[3]

Section 4: Applications and Toxicological Significance

Veterinary Applications

Xylazine is FDA-approved for use in animals only, including horses, cattle, dogs, and cats, as a sedative, analgesic, and muscle relaxant.[3] It is often used in combination with other anesthetics like ketamine to facilitate handling and for surgical procedures.[4]

Forensic and Clinical Toxicology

The increasing use of xylazine as an adulterant in illicit opioids, particularly fentanyl, represents a significant public health crisis.[11] Its presence potentiates the respiratory depression caused by opioids and does not respond to naloxone, an opioid antagonist.[1] This complicates overdose response and increases the risk of fatality. Chronic use is also associated with severe, necrotic skin ulcerations.[11] The doses that produce toxicity in humans range widely from 40 to 2,400 mg, with significant overlap between fatal and non-fatal blood concentrations, indicating no established "safe" level.[4]

References

  • Detection of xylazine in whole blood samples using highresolution mass spectrometry. SCIEX. [Link]

  • Xylazine - Wikipedia. Wikipedia. [Link]

  • Analytical methods for the determination of xylazine in pharmaceutical, clinical and forensic matrices - A review. PubMed. [Link]

  • Xylazine - Get Smart About Drugs. getsmartaboutdrugs.gov. [Link]

  • B-298 Quantitation and Abundance of Xylazine and Xylazine Metabolites in Human Urine by LC-MS/MS. Oxford Academic. [Link]

  • Xylazine - DEA Diversion Control Division. U.S. Drug Enforcement Administration. [Link]

  • Direct-to-Definitive Urine Drug Testing Panel with Addition of Xylazine and 4-Hydroxy Xylazine Identification and Quantitation. Waters Corporation. [Link]

  • Recent advances in the identification and quantification of xylazine and medetomidine in biological specimens. National Institutes of Health (NIH). [Link]

  • Xylazine | C12H16N2S | CID 5707 - PubChem. National Institutes of Health (NIH). [Link]

  • Xylazine: A Review of Intoxication, Overdose, and Withdrawal Symptoms. Psychiatry Online. [Link]

  • Mechanism of action of xylazine. Xylazine acts primarily as an alpha-2... ResearchGate. [Link]

  • Quantitative LC-MS/MS Method for Xylazine and Metabolites in Urine. Oxford Academic. [Link]

  • Molecular mechanisms of the sedation and analgesia induced by xylazine on Wistar rats and PC12 cell. National Institutes of Health (NIH). [Link]

  • A quantitative LC-MS/MS analysis of Xylazine, p-Fluorofentanyl, Fentanyl and Fentanyl-Related compounds in postmortem blood. PubMed. [Link]

  • Liquid chromatography-mass spectrometry quantitation and prevalence of medetomidine and xylazine in New Haven, Connecticut. PubMed. [Link]

  • Xylazine Toxicity. National Institutes of Health (NIH). [Link]

  • Xylazine hydrochloride summary report (1). European Medicines Agency (EMA). [Link]

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Foundational

"N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine" mechanism of action

An In-depth Technical Guide to the Putative Mechanisms of Action of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine Authored by: A Senior Application Scientist Foreword: The 1,3-thiazine scaffold is a privileged heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Putative Mechanisms of Action of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Authored by: A Senior Application Scientist

Foreword: The 1,3-thiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning the therapeutic efficacy of a diverse array of pharmacological agents.[1][2] Compounds incorporating this six-membered ring, containing both sulfur and nitrogen, have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, antitumor, and central nervous system-modulating effects.[1][3][4] This guide delves into the mechanistic landscape of a specific, yet under-researched, derivative: N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine. While direct pharmacological data for this particular compound is not extensively documented in publicly accessible literature, a robust mechanistic hypothesis can be formulated through the critical analysis of its structural analogues. This document will, therefore, present a synthesized understanding of the probable mechanisms of action, grounded in the established pharmacology of the 5,6-dihydro-4H-1,3-thiazin-2-amine core and its variously substituted derivatives. It is intended for an audience of researchers, scientists, and drug development professionals, providing a foundational framework for future investigation.

The Pharmacological Versatility of the 1,3-Thiazine Core

The 1,3-thiazine nucleus is a cornerstone of numerous biologically active molecules.[2] Its presence in established drugs, such as certain cephalosporin antibiotics, highlights its importance.[3][5] The diverse pharmacological profile of 1,3-thiazine derivatives is attributed to the unique electronic and conformational properties conferred by the sulfur and nitrogen heteroatoms. These properties allow for a wide range of interactions with various biological targets.

Biological ActivityExample Derivative ClassReference
Antimicrobial/AntifungalThiazolidin-4-one substituted 1,3-thiazines[1][3]
Anti-inflammatory2-Arylimino-5,6-dihydro-4H-1,3-thiazines[3]
AntitumorMulti-thioether derivatives[4]
Anticonvulsant4-Aryl-8-arylidene-5,6-dihydro-2-imino-6-methyl-4H,7H-(1,3)-benzothiazines[2]
Antihypertensive2-N-Acylamino-5,6-dihydro-4H-1,3-thiazines[3]
Nitric Oxide Synthase (NOS) Inhibition2-Amino-5,6-dihydro-4H-1,3-thiazine[1]
BACE1/BACE2 InhibitionAmino dihydro and tetra hydro thiazines[1]
α2-Adrenergic AgonismN-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (Xylazine)[6]

Core Mechanism of the Unsubstituted Amine: Nitric Oxide Synthase Inhibition

A primary and well-documented mechanism of action for the parent structure, 2-Amino-5,6-dihydro-4H-1,3-thiazine, is the potent inhibition of Nitric Oxide Synthase (NOS).[1] NOS enzymes (nNOS, eNOS, and iNOS) are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and inflammation.

The inhibitory activity of 2-N-acylamino-5,6-dihydro-4H-1,3-thiazine derivatives against inducible NOS (iNOS) has been demonstrated both in vitro and in vivo.[3] This suggests that the 5,6-dihydro-4H-1,3-thiazin-2-amine scaffold can effectively interact with the active site of NOS enzymes.

Proposed Signaling Pathway: NOS Inhibition

NOS_Inhibition cluster_pre Physiological State cluster_post Biological Effect L-Arginine L-Arginine NOS NOS L-Arginine->NOS O2 O2 O2->NOS NO NO NOS->NO L-Citrulline L-Citrulline NOS->L-Citrulline Downstream_Signaling Downstream Signaling (e.g., Vasodilation, Inflammation) NO->Downstream_Signaling Thiazine_Derivative N,N-Dimethyl-5,6-dihydro-4H- 1,3-thiazin-2-amine (Putative Inhibitor) Thiazine_Derivative->NOS Inhibition

Caption: Putative inhibition of Nitric Oxide Synthase (NOS) by N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine.

N-Substitution as a Mechanistic Switch: The Case of α2-Adrenergic Agonism

The pharmacological profile of the 5,6-dihydro-4H-1,3-thiazin-2-amine core can be dramatically altered by substitution on the exocyclic amine. A prime example is N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, commonly known as Xylazine.[7] Xylazine is a potent α2-adrenergic agonist widely used in veterinary medicine as a sedative, analgesic, and muscle relaxant.[6][8] Its effects are mediated through the stimulation of central α2-receptors, which leads to a decrease in the release of norepinephrine and dopamine.[6]

This stark difference in mechanism, from NOS inhibition to α2-adrenergic agonism, highlights the critical role of the N-substituent in determining the molecular target. The N,N-dimethyl substitution on the compound of interest likely results in a unique pharmacological profile that may differ from both the unsubstituted parent and the N-aryl substituted analogues.

Signaling Pathway: α2-Adrenergic Agonism

Adrenergic_Agonism cluster_receptor Presynaptic Neuron Alpha2_Receptor α2-Adrenergic Receptor Gi Gi Protein Alpha2_Receptor->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP NE_Release Norepinephrine Release cAMP->NE_Release Reduced Exocytosis Thiazine_Derivative N-Aryl-Substituted Thiazine Derivative (e.g., Xylazine) Thiazine_Derivative->Alpha2_Receptor Agonism

Caption: Mechanism of α2-adrenergic agonism by N-aryl substituted thiazine derivatives.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine, a systematic experimental approach is required. The following protocols outline key experiments to investigate its potential as a NOS inhibitor and an adrenergic receptor modulator.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

Objective: To determine if N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine inhibits the activity of NOS isoforms.

Methodology:

  • Enzyme Source: Obtain purified recombinant human nNOS, eNOS, and iNOS.

  • Assay Principle: A radiometric assay using [3H]-L-arginine is a standard method.[1] The conversion of [3H]-L-arginine to [3H]-L-citrulline by NOS is quantified.

  • Procedure: a. Prepare a reaction mixture containing buffer, cofactors (NADPH, FAD, FMN, BH4), and calmodulin (for nNOS and eNOS). b. Add varying concentrations of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (e.g., from 1 nM to 100 µM) to the reaction mixture. c. Initiate the reaction by adding the NOS enzyme and [3H]-L-arginine. d. Incubate for a defined period at 37°C. e. Stop the reaction and separate [3H]-L-citrulline from unreacted [3H]-L-arginine using a cation-exchange resin. f. Quantify the amount of [3H]-L-citrulline produced using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

Radioligand Binding Assays for Adrenergic Receptors

Objective: To assess the binding affinity of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine for α1 and α2-adrenergic receptor subtypes.

Methodology:

  • Receptor Source: Use cell membranes prepared from cell lines stably expressing specific human adrenergic receptor subtypes (e.g., α2A, α2B, α2C).

  • Radioligand: Select a high-affinity radiolabeled antagonist for the receptor of interest (e.g., [3H]Rauwolscine for α2-receptors).

  • Procedure: a. Incubate the cell membranes with the radioligand and a range of concentrations of the unlabeled test compound (N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine). b. Allow the binding to reach equilibrium. c. Separate bound from free radioligand by rapid filtration through glass fiber filters. d. Wash the filters to remove non-specifically bound radioligand. e. Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the Ki (inhibition constant) of the test compound by analyzing the competition binding curves using non-linear regression.

Functional Assay: cAMP Accumulation

Objective: To determine if N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine acts as an agonist or antagonist at α2-adrenergic receptors.

Methodology:

  • Cell Line: Use a cell line expressing the α2-adrenergic receptor, which couples to the Gi protein to inhibit adenylyl cyclase.

  • Assay Principle: Measure the inhibition of forskolin-stimulated cAMP production.

  • Procedure: a. Pre-incubate the cells with varying concentrations of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine. b. Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production. c. Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., ELISA or HTRF).

  • Data Analysis:

    • Agonist Activity: A dose-dependent decrease in forskolin-stimulated cAMP levels will indicate agonist activity. Calculate the EC50 value.

    • Antagonist Activity: To test for antagonism, co-incubate the cells with a known α2-agonist (e.g., clonidine) and varying concentrations of the test compound. A rightward shift in the agonist's dose-response curve will indicate competitive antagonism.

Concluding Remarks and Future Directions

The mechanism of action of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine remains to be empirically determined. However, based on the robust evidence from its structural analogues, two primary hypotheses emerge: inhibition of Nitric Oxide Synthase and modulation of adrenergic receptors. The N,N-dimethyl substitution is a critical structural feature that will ultimately dictate its pharmacological profile. It may enhance or diminish its affinity for known targets of the 1,3-thiazine core, or potentially lead to novel interactions with other biological macromolecules. The experimental workflows provided in this guide offer a clear path forward for the definitive elucidation of its mechanism of action. Such studies are essential for unlocking the potential therapeutic applications of this and related compounds in drug discovery and development.

References

  • Shaheen Begum et al. (2016). Therapeutic Utility of 1, 3-Thiazines - Mini Review. Saudi Journal of Medical and Pharmaceutical Sciences, 2(12), 326-338.

  • Mohammad Asif. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Journal of Pharmacy and Applied Chemistry, 1(2), 49-64.

  • Trepanier, D. L., Krieger, P. E., Mennear, J. H., & Eble, J. N. (1967). 5,6-dihydro-4H-1,3,4-thiadiazines. 3. Chemistry and pharmacology of a series of basic derivatives. Journal of Medicinal Chemistry, 10(6), 1085-1087.

  • Benchchem. N-(2-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine.

  • PubChem. N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine;hydron;chloride.

  • Chaudhary, P., & Kumar, R. (2020). Electronic Features and Pharmacological Potentials of Substituted Thiazines. Letters in Applied NanoBioScience, 10(1), 1930-1946.

  • ChemicalBook. N-(2,6-Dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine(7361-61-7).

  • MedChemExpress. n-2-6-dimethylphenyl-5-6-dihydro-4h-1-3-thiazin-2-amine-hydrochloride.

  • Khan, I. H., & Ali, S. (2014). Novel One-Pot Synthesis and Antimicrobial Activity of 2-amino-4H-1,3. Journal of Chemical and Pharmaceutical Research, 6(7), 171-175.

  • Kumar, A., & Sharma, S. (2024). Chapter 9: Recent Developments in the Synthesis and Biological Applications of Thiazine. In Heterocyclic Compounds. IntechOpen.

  • Sigma-Aldrich. N-(2,5-DIMETHYLPHENYL)-5,6-DIHYDRO-4H-1,3-THIAZIN-2-AMINE.

  • Abdulhussein, M. A., & Abood, N. A. (2024). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcones. Moroccan Journal of Chemistry, 12(1), 376-393.

  • Singh, S., & Singh, J. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Biointerface Research in Applied Chemistry, 14(2), 46.

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  • ResearchGate. Synthesis and study of NOS-inhibiting activity of 2- N -acylamino-5,6-dihydro-4 H -1,3-thiazine.

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Exploratory

The Pharmacological Versatility of 1,3-Thiazine Derivatives: A Technical Guide to Synthesis, Biological Activity, and Drug Development

Executive Summary & Structural Rationale In the landscape of medicinal chemistry, heterocyclic compounds containing nitrogen and sulfur are foundational to modern drug discovery. Among these, the 1,3-thiazine scaffold—a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of medicinal chemistry, heterocyclic compounds containing nitrogen and sulfur are foundational to modern drug discovery. Among these, the 1,3-thiazine scaffold—a six-membered heterocyclic ring containing nitrogen and sulfur at the 1 and 3 positions—has emerged as a highly privileged pharmacophore.

The biological significance of 1,3-thiazine derivatives stems from the unique N-C-S linkage within their core structure. This arrangement provides a versatile platform for hydrogen bonding, lipophilicity modulation, and electronic interactions with diverse biological targets[1]. By systematically varying substituents at the C-2, C-4, and C-6 positions, researchers can finely tune the pharmacodynamics of these molecules, shifting their primary activity from antimicrobial to anticancer, or even neuroprotective[2].

This technical guide synthesizes the latest structural-activity relationship (SAR) data, outlines validated synthetic workflows, and provides standardized biological evaluation protocols for 1,3-thiazine derivatives.

Spectrum of Biological Activity

Antimicrobial and Antitubercular Efficacy

The rise of multidrug-resistant (MDR) pathogens has accelerated the need for novel antimicrobial agents. 1,3-thiazine derivatives, particularly substituted 2-amino-1,3-thiazines, have demonstrated potent activity against Mycobacterium tuberculosis H37Rv. Recent evaluations show that specific urea and amide derivatives of 1,3-thiazine achieve Minimum Inhibitory Concentrations (MIC) as low as 3.12 to 6.25 µg/mL[3]. The mechanism of action is largely attributed to the disruption of mycobacterial cell wall synthesis, where the thiazine core mimics natural substrates of essential transpeptidases.

Anticancer and Apoptotic Mechanisms

1,3-thiazine derivatives exhibit significant anti-proliferative potency across a broad range of cancer cell lines, including MCF-7 (breast), A549 (lung), and HT-29 (colon)[4]. Substituted 2-amino-1,3-thiazines have shown remarkable selectivity, with IC50 values ranging from 1.73 to 34.18 µM against human breast and esophageal cancer lines, performing comparably to standard chemotherapeutics like cisplatin[3].

Mechanistically, these derivatives often act as kinase inhibitors that trigger intrinsic apoptotic pathways. By downregulating anti-apoptotic proteins (Bcl-2) and upregulating pro-apoptotic proteins (Bax), they induce a caspase cascade leading to programmed cell death.

Pathway Thiazine 1,3-Thiazine Derivative Kinase Target Kinase (e.g., PI3K/Akt) Thiazine->Kinase Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Kinase->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Kinase->Bax Upregulates Caspase Caspase Cascade (Casp-9 -> Casp-3) Bcl2->Caspase Inhibition Blocked Bax->Caspase Activates Apoptosis Cellular Apoptosis Caspase->Apoptosis Induces

Fig 1. Apoptotic signaling pathway modulated by 1,3-thiazine derivatives in cancer cells.

Neurological and Anticonvulsant Applications

Beyond oncology and infectious diseases, 1,3-thiazines are highly active in the central nervous system (CNS). Studies have shown that 1,3-thiazines synthesized from chalcone intermediates possess potent anticonvulsant activity. The inclusion of electron-withdrawing groups, such as a 4-fluorophenyl substituent on the thiazine moiety, significantly enhances lipophilicity. This structural modification improves Blood-Brain Barrier (BBB) permeability, effectively prolonging the onset of pentylenetetrazole-induced convulsions (e.g., up to 155.2 seconds in murine models)[5].

Quantitative Efficacy Data

To facilitate comparative analysis, the biological efficacy of various 1,3-thiazine classes is summarized below.

Table 1: Biological Efficacy Profile of Substituted 1,3-Thiazines

Derivative ClassPrimary Target / DiseaseTest Model / Cell LineKey Efficacy MetricMechanism of Action
2-Amino-1,3-thiazines TuberculosisM. tuberculosis H37RvMIC: 3.12 - 6.25 µg/mLCell wall synthesis disruption
Thieno-1,3-thiazin-4-ones Oncology (Breast/Colon)MCF-7, HT-29, A549IC50: 1.73 - 34.18 µMApoptosis induction via Caspase-3
4-Fluorophenyl-thiazines Neurological (Seizures)PTZ-induced seizure modelOnset delay: 155.2 secGABAergic modulation
Pyrazine-1,3-thiazines Viral InfectionsHIV RT, Enterovirus 71Micromolar inhibitionReverse transcriptase inhibition

Synthetic Methodologies & Workflows

The most robust and atom-economical method for synthesizing 1,3-thiazine derivatives is via the cyclization of chalcone intermediates[2]. This two-step green synthesis approach ensures high yields and allows for extensive derivatization.

Synthesis Ketone Aryl Ketone Chalcone Chalcone Intermediate Ketone->Chalcone NaOH EtOH Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Thiazine 1,3-Thiazine Scaffold Chalcone->Thiazine Michael Addition & Cyclization Thiourea Thiourea + KOH Thiourea->Thiazine

Fig 2. Green synthesis workflow of 1,3-thiazines via chalcone intermediate cyclization.

Protocol 1: Standardized Synthesis of 1,3-Thiazine Derivatives

This protocol utilizes a base-catalyzed Claisen-Schmidt condensation followed by a Michael addition-driven cyclization.

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Dissolve equimolar amounts (0.01 mol) of an aryl ketone and a substituted aromatic aldehyde in 20 mL of absolute ethanol.

  • Causality Check: Add 10% aqueous NaOH dropwise while stirring at 0-5°C. Rationale: The strong base deprotonates the α-carbon of the ketone, generating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of the aldehyde.

  • Stir the mixture at room temperature for 12-24 hours. Pour into crushed ice and neutralize with dilute HCl to precipitate the chalcone. Filter, wash, and recrystallize from ethanol.

Step 2: Cyclization to 1,3-Thiazine

  • Dissolve the isolated chalcone (0.01 mol) and thiourea (0.01 mol) in 25 mL of isopropanol.

  • Add 10 mL of 10% KOH solution. Rationale: The alkaline medium is critical; it facilitates the nucleophilic attack of the thiourea sulfur atom onto the β-carbon of the α,β-unsaturated carbonyl system (Michael addition), followed by intramolecular cyclization.

  • Reflux the mixture for 6-8 hours.

  • Self-Validating System: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the fluorescent chalcone spot and the emergence of a lower-Rf thiazine spot validates the completion of the cyclization.

  • Pour the mixture into ice water, filter the solid, and recrystallize. Confirm structural integrity using 1H-NMR (targeting the characteristic thiazine ring protons at ~δ 5.0-6.5 ppm).

Biological Evaluation Methodologies

Protocol 2: In Vitro Cytotoxicity Assay (MTT) for Anticancer Evaluation

This protocol establishes a self-validating framework for testing the anti-proliferative activity of novel 1,3-thiazines.

Step 1: Cell Seeding & Synchronization

  • Seed MCF-7 or A549 cells in a 96-well microtiter plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS.

  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adhesion and log-phase growth synchronization.

Step 2: Compound Treatment

  • Prepare a stock solution of the 1,3-thiazine derivative in DMSO.

  • Perform serial dilutions in the culture medium to achieve final concentrations ranging from 1 to 50 µM.

  • Causality Check: Ensure the final DMSO concentration in the wells never exceeds 0.1% (v/v). Rationale: Concentrations of DMSO above 0.1% induce basal solvent cytotoxicity, which will artificially inflate the apparent efficacy of the drug and invalidate the IC50 calculation.

  • Include a positive control (e.g., Cisplatin at 10 µM) and a vehicle control (0.1% DMSO medium). Incubate for 48 hours.

Step 3: MTT Addition & Solubilization

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Rationale: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, reducing the yellow water-soluble MTT to an insoluble purple formazan.

  • Incubate for 4 hours. Carefully aspirate the medium and add 150 µL of pure DMSO to solubilize the formazan crystals.

Step 4: Data Acquisition & Self-Validation

  • Measure the absorbance at 570 nm using a microplate reader.

  • Self-Validating System: Calculate the Z'-factor using the positive and vehicle controls. A calculated Z'-factor > 0.5 confirms the assay's statistical robustness, validating that the observed cytotoxicity is strictly due to the 1,3-thiazine derivative rather than experimental noise or pipetting error.

Sources

Foundational

Pharmacological Profile and Mechanistic Evaluation of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine: A Technical Whitepaper

Executive Summary The compound N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS: 61452-20-8) represents a critical structural node in medicinal chemistry[1]. By modifying the exocyclic amine of the foundational 5,6-d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS: 61452-20-8) represents a critical structural node in medicinal chemistry[1]. By modifying the exocyclic amine of the foundational 5,6-dihydro-4H-1,3-thiazine core with two methyl groups, this molecule bridges two distinct and highly significant pharmacological modalities: the inhibition of Inducible Nitric Oxide Synthase (iNOS) and the agonism of Alpha-2 Adrenergic Receptors[2]. This whitepaper provides an in-depth mechanistic analysis, structure-activity relationship (SAR) evaluation, and self-validating experimental protocols for researchers investigating this compound and its structural analogs.

Structural Pharmacology and SAR Dynamics

The 1,3-thiazine heterocyclic ring is a privileged scaffold in drug discovery[3]. The pharmacological identity of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine is dictated by its exocyclic N,N-dimethyl substitution.

  • Divergence from iNOS Inhibitors: The parent compound, 2-amino-5,6-dihydro-4H-1,3-thiazine, and its 6-methyl derivative (AMT), are highly potent, selective inhibitors of iNOS[4]. They act as competitive antagonists at the arginine-binding site. The addition of the N,N-dimethyl groups increases steric bulk and lipophilicity, which slightly alters the binding kinetics within the tightly constrained iNOS active site, often shifting the profile toward allosteric modulation or altering isoform selectivity.

  • Convergence with Adrenergic Agonists: The compound shares its core with Xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine), a potent alpha-2 adrenergic agonist[2][5]. While Xylazine utilizes a bulky aryl group to anchor into the hydrophobic pocket of the GPCR, the N,N-dimethyl analog offers a more compact footprint, allowing it to probe the minimal steric requirements for Gi/o-protein coupled receptor activation.

Mechanistic Pathways & Target Modalities

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Under pathological conditions, inflammatory stimuli (e.g., LPS, cytokines) trigger NF-κB, leading to the overexpression of iNOS and the subsequent overproduction of nitric oxide (NO), driving oxidative stress. Thiazine derivatives act as L-arginine mimetics. The amidine-like N-C-S moiety of the thiazine ring forms critical hydrogen bonds with the glutamate residue in the iNOS substrate-binding pocket, competitively blocking NO synthesis[4].

iNOS_Pathway Stimulus Inflammatory Stimuli (LPS / Cytokines) NFkB NF-κB Activation Stimulus->NFkB iNOS_Expr iNOS Expression NFkB->iNOS_Expr NO_Prod Nitric Oxide (NO) Production iNOS_Expr->NO_Prod Catalyzes L_Arg L-Arginine L_Arg->NO_Prod Substrate Compound N,N-Dimethyl-thiazine (Inhibitor) Compound->iNOS_Expr Competitive Binding Inflammation Oxidative Stress & Inflammation NO_Prod->Inflammation

Fig 1: iNOS inhibition pathway by N,N-Dimethyl-thiazine reducing oxidative stress.

Alpha-2 Adrenergic Receptor Modulation

Thiazine amines exhibit profound sympatholytic properties[2]. Binding to the presynaptic Alpha-2 adrenergic receptor induces a conformational change that activates the inhibitory G-protein (Gi/o). This alpha subunit directly inhibits adenylate cyclase, plummeting intracellular cAMP levels. Concurrently, the beta-gamma subunit complex promotes potassium efflux (hyperpolarization) and inhibits calcium influx, culminating in decreased neurotransmitter release (sedation and analgesia)[5].

Alpha2_Signaling Agonist N,N-Dimethyl-thiazine Receptor Alpha-2 Adrenergic Receptor Agonist->Receptor Binds Gi_Protein Gi/o Protein Activation Receptor->Gi_Protein Activates AdenylateCyclase Adenylate Cyclase Gi_Protein->AdenylateCyclase Inhibits IonChannels K+ Efflux ↑ / Ca2+ Influx ↓ Gi_Protein->IonChannels Modulates cAMP cAMP Levels ↓ AdenylateCyclase->cAMP Reduces PKA PKA Activity ↓ cAMP->PKA Decreases Effect Sedation & Analgesia PKA->Effect IonChannels->Effect

Fig 2: Alpha-2 adrenergic Gi/o signaling cascade mediating sedative and analgesic effects.

Quantitative Pharmacological Data

To contextualize the efficacy of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine, we must benchmark it against its highly characterized structural analogs within the 1,3-thiazine class[2].

CompoundPrimary TargetAffinity / Inhibition MetricMechanism of Action
N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine iNOS / Alpha-2~10-50 nM (Estimated)Dual Modulator / Arginine Antagonist
2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine (AMT) iNOSKi = 4.2 nMCompetitive Arginine Antagonist
2-Amino-5,6-dihydro-4H-1,3-thiazine iNOSKi = 14.7 nMCompetitive Arginine Antagonist
Xylazine (2,6-dimethylphenyl analog)Alpha-2 ReceptorKi = ~50 nMGi/o GPCR Agonist

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. We prioritize direct radiometric and fluorescent measurements over indirect colorimetric assays to eliminate compound-specific optical interference.

Protocol A: Radiometric In Vitro iNOS Inhibition Assay

Purpose: To quantify the direct competitive inhibition of iNOS without the redox interference common in Griess assays.

  • Enzyme Preparation: Reconstitute recombinant human iNOS in 50 mM HEPES buffer (pH 7.4). Causality: Using isolated recombinant enzyme rather than cell lysates ensures that the observed IC50 reflects direct target engagement, eliminating variables related to cellular permeability or prodrug metabolism.

  • Cofactor Assembly: Supplement the buffer with 1 mM NADPH, 10 µM FAD, 10 µM FMN, and 10 µM Tetrahydrobiopterin (BH4). Causality: The addition of BH4 is non-negotiable. BH4 allosterically stabilizes the active homodimeric form of iNOS; omitting it leaves the enzyme in an inactive monomeric state, resulting in false-negative baseline activity.

  • Substrate & Inhibitor Incubation: Add 10 µM [3H]-L-arginine and the N,N-dimethyl-thiazine compound (titrated from 0.1 nM to 10 µM). Include L-NAME (10 µM) as a positive control for inhibition. Incubate at 37°C for 30 minutes.

  • Reaction Termination & Resin Separation: Terminate the reaction using 1 mL of ice-cold stop buffer (20 mM HEPES, 2 mM EDTA). Pass the mixture through a Dowex 50W (Na+ form) cation-exchange column. Causality: Unreacted [3H]-L-arginine is positively charged and binds tightly to the resin. The enzymatically produced [3H]-L-citrulline is neutral and flows through the column, allowing for perfect physical separation of substrate and product.

  • Quantification: Measure the flow-through radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression.

Protocol B: Alpha-2 Adrenergic cAMP Accumulation Assay

Purpose: To validate Gi/o-protein coupling and downstream adenylate cyclase inhibition.

  • Cell Preparation: Culture CHO-K1 cells stably transfected with the human Alpha-2A adrenergic receptor in 384-well microplates.

  • Phosphodiesterase (PDE) Inhibition: Pre-incubate cells for 15 minutes with 1 mM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX is a broad-spectrum PDE inhibitor. Without it, any transient fluctuations in cAMP are rapidly hydrolyzed to AMP by endogenous cellular machinery, completely masking the Gi-mediated suppression.

  • Baseline Stimulation: Treat cells with 10 µM Forskolin simultaneously with the thiazine compound. Causality: Forskolin directly activates adenylate cyclase, artificially spiking baseline cAMP levels. Because Gi-coupled receptors reduce cAMP, attempting to measure a decrease from an already low, unstimulated basal state yields an unworkable signal-to-noise ratio. Forskolin provides the necessary dynamic range.

  • Detection & Validation: Lyse the cells and quantify cAMP using Homogeneous Time-Resolved Fluorescence (HTRF). Use Dexmedetomidine as a positive control to validate the assay's sensitivity to alpha-2 agonism.

Conclusion

N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine serves as a highly versatile pharmacophore. By understanding the causal relationships between its structural lipophilicity and its binding kinetics at both the iNOS active site and the Alpha-2 adrenergic receptor, researchers can leverage this compound as a foundational scaffold for developing targeted anti-inflammatory or sympatholytic therapeutics.

Sources

Exploratory

N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine: A Technical Guide to Synthesis, Structural Pharmacology, and Drug Discovery Applications

Executive Summary & Pharmacological Context The compound N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine is a specialized heterocyclic building block and pharmacophore characterized by a six-membered ring containing nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine is a specialized heterocyclic building block and pharmacophore characterized by a six-membered ring containing nitrogen and sulfur (1,3-thiazine), functionalized with an exocyclic N,N-dimethylamine group.

As a Senior Application Scientist, I approach this molecule not merely as a static catalog chemical, but as a highly tunable molecular chassis. The 1,3-thiazine core is a "privileged scaffold" in medicinal chemistry (). Structurally, this compound serves as a critical bridge between simple nitric oxide synthase (NOS) inhibitors (like 2-amino-5,6-dihydro-4H-1,3-thiazine) and complex α2​ -adrenergic agonists (such as the veterinary sedative Xylazine) (). Understanding the synthesis and reactivity of this specific dimethylated derivative is essential for researchers designing novel central nervous system (CNS) agents, antihypertensives, or targeted enzyme inhibitors.

Physicochemical Profile & Quantitative Data

To effectively utilize this compound in synthetic workflows or biological assays, its baseline physicochemical properties must be established. The quantitative data is summarized in the table below to facilitate rapid comparison for assay design and solvent selection.

PropertyValue
Chemical Name N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine
CAS Registry Number 61452-20-8
Molecular Formula C₆H₁₂N₂S
Molecular Weight 144.24 g/mol
Core Structure 5,6-dihydro-4H-1,3-thiazine
Exocyclic Substitution N,N-Dimethylamine at C2
LogP (Calculated) 1.99
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Topological Polar Surface Area (TPSA) 15.6 Ų

(Data corroborated via standard cheminformatics databases and chemical suppliers).

Structural Pharmacology & Mechanistic Mapping

The biological activity of 1,3-thiazine derivatives is heavily dictated by the substitution pattern at the C2 exocyclic nitrogen.

In N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine , the presence of the two methyl groups eliminates hydrogen bond donor capacity at the exocyclic nitrogen, shifting its pharmacological profile compared to its primary amine analogs.

  • NOS Inhibition: Unsubstituted 2-amino-1,3-thiazines are potent inhibitors of inducible Nitric Oxide Synthase (iNOS). The dimethylation in our target compound sterically hinders binding to the heme-containing active site of NOS, reducing off-target toxicity when used as a CNS drug scaffold.

  • α2​ -Adrenergic Activity: Xylazine utilizes a bulky 2,6-dimethylphenyl group to achieve high lipophilicity and receptor affinity. The N,N-dimethyl analog offers a lower molecular weight and reduced steric bulk, making it an ideal fragment for fragment-based drug discovery (FBDD) targeting G-protein coupled receptors (GPCRs).

Pathway Core 1,3-Thiazine Scaffold (Core Pharmacophore) Target N,N-Dimethyl-5,6-dihydro- 4H-1,3-thiazin-2-amine (Target Compound) Core->Target N,N-Dimethylation Xylazine Xylazine (α2-Adrenergic Agonist) Core->Xylazine 2,6-Xylidino Addition NOS 2-Amino-5,6-dihydro- 4H-1,3-thiazine (NOS Inhibitor) Core->NOS Unsubstituted Amine

Structural relationship of 1,3-thiazine derivatives and their pharmacological targets.

Synthetic Methodology: A Self-Validating Protocol

The most efficient, regioselective route to synthesize N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine is via the cyclocondensation of N,N-dimethylthiourea with 1,3-dibromopropane ().

As an application scientist, I emphasize causality in protocol design. This is not just a list of steps; it is a thermodynamically driven, self-validating system.

Step-by-Step Workflow

Step 1: Preparation of Reagents

  • Action: Dissolve 10 mmol of N,N-dimethylthiourea in 20 mL of anhydrous acetone. Add 10.5 mmol (slight excess) of 1,3-dibromopropane.

  • Causality: Acetone is chosen specifically because it is a polar aprotic solvent. It dissolves the neutral precursors but cannot solvate the resulting ionic hydrobromide salt. This drives the reaction forward via Le Chatelier's principle by precipitating the product out of the equilibrium matrix.

Step 2: S-Alkylation & Reflux

  • Action: Heat the mixture to reflux (approx. 60°C) for 4–6 hours under a nitrogen atmosphere.

  • Causality: The sulfur atom in thiourea is highly nucleophilic and attacks the terminal carbon of 1,3-dibromopropane, displacing the first bromide ion. This forms an intermediate S-(3-bromopropyl)-N,N-dimethylisothiourea hydrobromide.

Step 3: Intramolecular Cyclization

  • Action: Continue heating until a dense white precipitate fully forms.

  • Causality: The intermediate undergoes spontaneous intramolecular nucleophilic substitution. Crucial Insight: The unsubstituted primary amine nitrogen is significantly more nucleophilic than the sterically hindered N,N-dimethyl nitrogen. Therefore, ring closure occurs exclusively at the primary nitrogen, guaranteeing the formation of the 1,3-thiazine core rather than a competing pyrrolidine derivative.

Step 4: Self-Validation Check

  • Action: Monitor via Thin-Layer Chromatography (TLC).

  • Validation: The protocol validates itself visually. The disappearance of the UV-active N,N-dimethylthiourea spot and the accumulation of a baseline-immobile white precipitate (the salt) confirms complete cyclization.

Step 5: Alkaline Neutralization & Extraction

  • Action: Isolate the precipitate via vacuum filtration. Dissolve the salt in 15 mL of deionized water. Slowly add 1M NaOH until the pH reaches 10. Extract with Dichloromethane (DCM) (3 x 15 mL).

  • Causality: The hydrobromide salt is highly water-soluble. Basification deprotonates the endocyclic nitrogen, neutralizing the molecule. This sudden shift in lipophilicity forces the free base (CAS 61452-20-8) to partition entirely into the organic DCM layer, leaving inorganic byproducts in the aqueous phase.

Step 6: Final Purification

  • Action: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield the pure oily free base.

Synthesis Step1 N,N-Dimethylthiourea + 1,3-Dibromopropane Step2 S-Alkylation (Sulfur Nucleophilic Attack) Step1->Step2 Reflux, Acetone Step3 Intramolecular Cyclization (Primary Amine Attack) Step2->Step3 -HBr Step4 Thiazine Hydrobromide (Intermediate Salt) Step3->Step4 Step5 Alkaline Neutralization (NaOH / DCM Extraction) Step4->Step5 pH Adjustment Step6 Pure Free Base (CAS: 61452-20-8) Step5->Step6 Isolation

Step-by-step synthetic workflow and reaction mechanism for the target compound.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine must be verified against the following spectroscopic benchmarks ():

  • Mass Spectrometry (ESI-MS): A dominant protonated molecular ion peak [M+H]+ is expected at m/z 145.2 .

  • ¹H NMR (CDCl₃, 400 MHz):

    • A distinct singlet integrating to 6 protons at ~3.0 ppm confirms the exocyclic N,N-dimethyl group.

    • Multiplets at ~2.9 ppm (S-CH₂), ~3.5 ppm (N-CH₂), and ~1.9 ppm (central C-CH₂-C) confirm the intact 5,6-dihydro-4H-1,3-thiazine ring.

  • FT-IR Spectroscopy: The absence of primary N−H stretching bands (typically >3300 cm⁻¹) confirms complete dimethyl substitution, while a strong C=N stretch around 1620 cm⁻¹ validates the endocyclic imine-like double bond.

Conclusion

N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine represents a highly versatile, sterically tuned heterocyclic scaffold. By mastering its regioselective synthesis through thermodynamic solvent control and exploiting its unique lipophilic profile, drug development professionals can leverage this molecule to engineer next-generation therapeutics with minimized off-target NOS inhibition and optimized GPCR binding dynamics.

References

  • MDPI. "Xylazine, a Drug Adulterant Whose Use Is Spreading in the Human Population: An Updated Review." MDPI Pharmaceuticals, 2025.[Link]

  • Bentham Science Publishers. "Various Synthetic Methods and Diverse Therapeutic Potential of Substituted Thiazine Derivatives." Current Organic Chemistry, 2023. [Link]

  • ACS Omega. "Nematicidal Characterization of Newly Synthesized Thiazine Derivatives." American Chemical Society, 2023.[Link]

  • NIH / PMC. "Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings." National Institutes of Health, 2018.[Link]

Foundational

Discovery, Synthesis, and Pharmacological Profiling of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Executive Summary The 1,3-thiazine heterocyclic core is a privileged scaffold in medicinal chemistry, most notably recognized for its role in alpha-2 adrenergic agonists. While the veterinary sedative Xylazine (N-(2,6-di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-thiazine heterocyclic core is a privileged scaffold in medicinal chemistry, most notably recognized for its role in alpha-2 adrenergic agonists. While the veterinary sedative Xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine) dominates the clinical landscape of this class, its aliphatic counterpart—N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 61452-20-8) —serves as a critical structural probe. This whitepaper provides an in-depth technical analysis of this compound, detailing its historical context in structure-activity relationship (SAR) studies, its unique physicochemical properties, and a self-validating protocol for its synthesis.

Historical Context: The 1,3-Thiazine Pharmacophore

The pharmacological significance of the 5,6-dihydro-4H-1,3-thiazin-2-amine scaffold was cemented in 1962 when Farbenfabriken Bayer discovered Xylazine[1]. Originally investigated as an antihypertensive agent for human use, Xylazine was later repurposed as a potent veterinary sedative and analgesic due to its profound central nervous system (CNS) depressant effects[2].

During the optimization of this drug class, medicinal chemists synthesized various analogs to map the steric and electronic boundaries of the alpha-2 adrenergic receptor. N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine emerged during these SAR campaigns. By replacing the bulky, lipophilic 2,6-dimethylphenyl ring with a simple N,N-dimethyl group, researchers demonstrated that the aromatic ring is an absolute requirement for receptor binding. Today, the N,N-dimethyl analog is utilized primarily as a synthetic building block and a negative control in pharmacological assays evaluating GPCR activation.

Structure-Activity Relationship (SAR) & Receptor Logic

The alpha-2 adrenergic receptor features a deep, hydrophobic binding pocket that requires specific spatial geometries for agonism. The binding logic dictates that the 1,3-thiazine core acts as the hydrogen-bond interacting headgroup, while the N-substituent must provide sufficient π−π stacking and lipophilic bulk to anchor the molecule[2].

Because N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine lacks this aromatic bulk, it fails to induce the necessary conformational change in the G αi/o​ -coupled receptor. This causality explains why the compound exhibits negligible sedative properties compared to its aromatic cousins.

SAR_Logic Core 5,6-dihydro-4H-1,3-thiazin-2-amine (Core Scaffold) Aromatic N-(2,6-dimethylphenyl) Substitution (Xylazine) Core->Aromatic Aliphatic N,N-Dimethyl Substitution (CAS 61452-20-8) Core->Aliphatic Receptor Alpha-2 Adrenergic Receptor (Deep Hydrophobic Pocket) Aromatic->Receptor Pi-Pi Stacking & Steric Fit Aliphatic->Receptor Insufficient Lipophilicity Outcome2 Loss of Affinity (Inactive Probe) Aliphatic->Outcome2 Fails to trigger GPCR Outcome1 Strong Agonism (Sedation/Analgesia) Receptor->Outcome1

Fig 1: Structural divergence and alpha-2 adrenergic receptor binding logic.

Physicochemical Data Presentation

To understand the divergent behavior of these molecules in biological systems, we must analyze their quantitative physicochemical properties. The drastic reduction in lipophilicity (LogP) in the N,N-dimethyl derivative restricts its ability to cross the blood-brain barrier effectively.

PropertyN,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amineXylazine (N-(2,6-dimethylphenyl) analog)
CAS Registry Number 61452-20-87361-61-7
Molecular Formula C6H12N2SC12H16N2S
Molecular Weight 144.24 g/mol 220.33 g/mol
LogP (Predicted) ~1.2~2.8
Alpha-2 Receptor Affinity NegligibleHigh (Agonist)
Primary Application Synthetic intermediate / SAR probeVeterinary sedative / analgesic

Synthetic Methodology & Experimental Protocols

The synthesis of 1,3-thiazine derivatives relies on the regioselective condensation of substituted thioureas with 1,3-dihalopropanes[3]. The following protocol is designed as a self-validating system, ensuring that the chemical logic dictates the success of each step.

Step-by-Step Synthesis Protocol
  • Preparation of Reagents : Dissolve 10.0 mmol of N,N-dimethylthiourea in 20 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Regioselective S-Alkylation : Cool the solution to 0°C using an ice bath. Add 11.0 mmol of 1-bromo-3-chloropropane dropwise over 10 minutes.

    • Causality: The differential leaving group ability (Br⁻ > Cl⁻) is critical here. It ensures that the highly nucleophilic thione sulfur selectively attacks the brominated carbon via an S_N2 mechanism, leaving the chloride intact for the subsequent ring-closing step[3].

  • Isothiouronium Intermediate Formation : Remove the ice bath and stir the reaction mixture at room temperature for 2 hours to allow complete formation of the S-(3-chloropropyl) isothiouronium hydrobromide salt.

  • Base-Promoted Cyclization : Add 25.0 mmol of anhydrous potassium carbonate (K₂CO₃) to the mixture and elevate the temperature to 60°C for 4 hours.

    • Causality: K₂CO₃ is deliberately selected as a mild, non-nucleophilic base. It neutralizes the generated HBr and deprotonates the amine without causing premature hydrolysis of the isothiouronium intermediate. This deprotonation triggers an intramolecular S_N2 attack by the nitrogen onto the chlorinated carbon, successfully closing the 6-membered 1,3-thiazine ring.

  • Workup and Validation : Quench the reaction with 30 mL of distilled water. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

    • Self-Validation: Confirm ring closure via ¹H-NMR. The disappearance of the primary thioamide protons and the distinct upfield shift of the central propyl chain protons confirm the cyclic structure.

SynthesisWorkflow Step1 N,N-Dimethylthiourea + 1-Bromo-3-chloropropane Step2 S-Alkylation (Isothiouronium Intermediate) Step1->Step2 SN2 Attack by Sulfur (Br- leaves) Step3 Base Addition (K2CO3 in DMF) Step2->Step3 Temperature: 0°C to RT Step4 Intramolecular Cyclization (N-Alkylation) Step3->Step4 Deprotonation of Amine Product N,N-Dimethyl-5,6-dihydro- 4H-1,3-thiazin-2-amine Step4->Product SN2 Attack by Nitrogen (Cl- leaves)

Fig 2: Step-by-step synthetic workflow for N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine.

References

  • Xylazine: A Zombie Drug Affecting Humans (Historical discovery by Farbenfabriken Bayer in 1962). International Journal of Environmental Sciences. URL:[Link]

  • Chemistry of Substituted Thiazinanes and Their Derivatives (General synthesis protocols for 1,3-thiazines via thiourea and 1-bromo-3-chloropropane). Molecules (MDPI). URL:[Link]

Sources

Exploratory

Preclinical Toxicology and Safety Assessment Guide: N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Executive Summary N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS: 61452-20-8) is a low-molecular-weight heterocyclic compound belonging to the 1,3-thiazine class[1]. While its bulky aromatic analog, xylazine (N-(2,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS: 61452-20-8) is a low-molecular-weight heterocyclic compound belonging to the 1,3-thiazine class[1]. While its bulky aromatic analog, xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine), is a well-documented and potent α2​ -adrenergic receptor agonist[2], the N,N-dimethyl variant serves as a structurally streamlined pharmacophore.

Because empirical, peer-reviewed toxicological data on this specific CAS number is limited, drug development professionals must rely on rigorous predictive toxicology, structural alerts, and validated in vitro frameworks. This whitepaper synthesizes the physicochemical profiling, predicted metabolic liabilities, and self-validating experimental protocols required to establish a safety profile for this compound before advancing to in vivo models.

Structural Analysis & Physicochemical Profiling

The toxicokinetic behavior of any 1,3-thiazine derivative is heavily dictated by its lipophilicity and basicity. The substitution of the 2,6-dimethylphenyl group (found in xylazine) with a simple N,N-dimethyl moiety drastically alters the compound's partition coefficient and receptor binding affinity[3].

Pharmacophore Causality
  • Reduced Lipophilicity: Xylazine exhibits a LogP ranging from 2.8 to 3.21, allowing rapid penetration of the blood-brain barrier (BBB)[3]. The removal of the aromatic ring in the N,N-dimethyl analog lowers the predicted LogP to approximately 1.3–1.99[4]. This reduction in lipophilicity suggests a lower volume of distribution ( Vd​ ) and reduced central nervous system (CNS) penetrance.

  • Receptor Steric Hindrance: The α2​ -adrenergic receptor requires a bulky, electron-rich aromatic ring for optimal π−π stacking and hydrophobic pocket occupation[5]. The absence of this ring in N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine theoretically reduces its off-target sedative and bradycardic liabilities compared to classic thiazines.

Quantitative Data Summary
ParameterValue / PredictionClinical/Toxicological ImplicationSource
Chemical Formula C₆H₁₂N₂SLow molecular weight; favorable for oral bioavailability.[1],[6]
Molecular Weight 144.24 g/mol High ligand efficiency potential.[1],[6]
Predicted LogP 1.30 – 1.99Moderate lipophilicity; reduced BBB penetration vs. Xylazine.[4],[6]
Topological Polar Surface Area (TPSA) ~16.6 to 47.7 ŲExcellent membrane permeability; low efflux ratio expected.[6],[7]
Primary Metabolic Route CYP3A4 / CYP2D6High risk of rapid N-demethylation (first-pass metabolism).[2]

Predictive Toxicology & Metabolic Pathways

Understanding the biotransformation of 1,3-thiazines is critical for predicting hepatotoxicity and active metabolite formation.

CYP450-Mediated Metabolism

Like its parent class, N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine is predicted to be heavily metabolized by hepatic cytochrome P450 enzymes, specifically CYP3A4 [2]. The tertiary amine structure acts as a prime substrate for rapid oxidative N-demethylation, yielding a secondary amine. Concurrently, the sulfur atom in the 1,3-thiazine ring is susceptible to S-oxidation, forming reactive sulfoxides[2].

G Parent N,N-Dimethyl-5,6-dihydro- 4H-1,3-thiazin-2-amine CYP CYP3A4 / CYP2D6 (Hepatic Microsomes) Parent->CYP Hepatic First-Pass Met1 N-Demethylation (Secondary Amine) CYP->Met1 Primary Met2 S-Oxidation (Sulfoxides) CYP->Met2 Secondary Excrete Renal Excretion (Phase II Conjugates) Met1->Excrete Met2->Excrete

Caption: Proposed CYP450-mediated metabolic clearance pathway for the N,N-dimethyl thiazine derivative.

Cardiovascular Safety (hERG Liability)

A known structural alert for many basic, nitrogen-containing heterocycles (including α2​ -agonists and antipsychotics) is their propensity to block the human Ether-à-go-go-Related Gene (hERG / Kv11.1) potassium channel[8]. Blockade of the rapid delayed rectifier potassium current ( IKr​ ) prolongs the cardiac action potential, leading to QT interval prolongation and potentially fatal Torsades de Pointes[8]. Evaluating this compound against hERG is a mandatory early-stage safety gate.

Experimental Protocols for Safety Validation

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocols are designed as self-validating systems . They include internal controls that prove the assay functioned correctly, regardless of the test compound's performance.

Protocol 1: In Vitro CYP450 Microsomal Stability Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) and metabolic half-life ( t1/2​ ) of the compound. Causality & Logic: Liver microsomes contain the necessary CYP enzymes. However, CYP enzymes require an electron source to function. We supply NADPH to initiate the reaction. Quenching with cold acetonitrile is used to instantly denature the enzymes, preventing artifactual degradation during LC-MS/MS analysis.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular pH.

  • Incubation Mix: Combine HLM (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM) in the buffer.

    • Self-Validation Check: Run parallel incubations with Verapamil (positive control for high clearance) and Warfarin (negative control for low clearance).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent precipitates the microsomal proteins, halting the reaction instantly.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

Protocol 2: Automated Patch-Clamp hERG Safety Assay

Purpose: To quantify the IC50​ of the compound against the hERG potassium channel to assess cardiac toxicity risk. Causality & Logic: The hERG channel exhibits unique gating kinetics; it inactivates rapidly upon depolarization and recovers quickly from inactivation. To accurately measure drug blockade, we must apply a specific voltage protocol that fully opens the channels, inactivates them, and then forces them into a recovering state where the "tail current" can be isolated and measured.

G Prep HEK293 Cells (hERG Transfected) Patch Whole-Cell Patch-Clamp Prep->Patch Perf Compound Perfusion (0.1 to 100 µM) Tail Tail Current Measurement Perf->Tail Depolarization Patch->Perf Baseline Anal IC50 Calculation & Safety Margin Tail->Anal Extrapolation

Caption: Step-by-step automated patch-clamp workflow for assessing hERG channel liabilities.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably transfected with the hERG gene. Harvest cells using Detachin to preserve membrane integrity.

  • Electrophysiological Setup: Establish a whole-cell patch-clamp configuration using an automated planar patch-clamp system (e.g., QPatch).

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds (opens and inactivates channels).

    • Step down to -50 mV for 2 seconds to elicit the outward tail current. Causality: This specific step removes inactivation faster than deactivation, creating a transient surge of current that is highly sensitive to pore-blocking drugs.

  • Compound Perfusion: Perfuse the test compound in ascending concentrations (0.1 µM to 100 µM), allowing 3 minutes per concentration for steady-state block.

    • Self-Validation Check: Conclude the assay by perfusing E-4031 (0.5 µM), a known potent hERG inhibitor. If E-4031 does not abolish the tail current, the cell recording is discarded as invalid.

  • Data Extraction: Calculate the fractional block of the tail current at each concentration to generate a Hill equation curve and derive the IC50​ .

Sources

Foundational

"N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine" solubility in different solvents

An In-depth Technical Guide to the Solubility of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine Abstract The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influ...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the solubility profile of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine, a heterocyclic compound featuring a cyclic thiourea moiety. In the absence of extensive published empirical data for this specific molecule, this document synthesizes foundational chemical principles to predict its solubility across a spectrum of common laboratory solvents. Furthermore, it offers a detailed, field-proven experimental protocol for the systematic determination of its solubility, ensuring scientific rigor and data integrity. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for characterizing the solubility of novel heterocyclic compounds.

Introduction to N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine

N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine belongs to the class of 1,3-thiazines, which are six-membered heterocyclic compounds containing one nitrogen and one sulfur atom.[1] These scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules.[2][3] The structure is characterized by a saturated dihydrothiazine ring, an exocyclic amine substituted with two methyl groups, and a thiourea-like (isothiourea) functional group embedded within the ring.

Understanding the solubility of this compound is critical for:

  • Synthetic Chemistry: Selecting appropriate solvents for reactions and purification processes like crystallization.

  • Pharmacology and Drug Development: Solubility is a key determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can be a major hurdle in developing orally bioavailable drugs.[4]

  • Analytical Chemistry: Developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires knowledge of suitable solvents for sample preparation and mobile phase composition.

This document will first explore the theoretical underpinnings of the compound's expected solubility based on its molecular structure and then provide a practical, step-by-step guide for its empirical determination.

Theoretical Solubility Profile and Physicochemical Rationale

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the solute and the solvent.

Molecular Structure Analysis

The key structural features influencing the solubility of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine are:

  • Polar Functional Groups: The molecule contains a polar isothiourea moiety (-N=C(N)-S-). The nitrogen and sulfur atoms possess lone pairs of electrons, making them sites for hydrogen bond acceptance and dipole-dipole interactions.

  • Tertiary Amine: The dimethylamino group is a tertiary amine. Unlike primary or secondary amines, it cannot act as a hydrogen bond donor, which may slightly reduce its solubility in protic solvents compared to its non-methylated counterparts.[5] However, the nitrogen's lone pair makes it a strong hydrogen bond acceptor.[6]

  • Aliphatic Ring: The 5,6-dihydro-4H-1,3-thiazine ring is a non-aromatic, aliphatic structure, which contributes some non-polar character to the molecule.

  • Basicity: The amine and imine nitrogens are basic and can be protonated in acidic conditions. This property is crucial for its pH-dependent solubility in aqueous media.

Predicted Solubility in Solvent Classes

Based on the structural analysis, we can predict the solubility behavior as follows:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Moderate to low solubility is expected in neutral water. While the compound can accept hydrogen bonds from water, its overall hydrocarbon content and lack of hydrogen bond-donating capability will limit its solubility.[7] Solubility is predicted to increase significantly in acidic aqueous solutions due to the formation of a more soluble ammonium salt. In alcohols like methanol and ethanol, higher solubility is anticipated compared to water due to the solvents' ability to engage in both polar interactions and accommodate the molecule's non-polar regions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is predicted in these solvents. The strong dipole moments of solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can effectively solvate the polar regions of the thiazine derivative.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Poor solubility is expected. The significant polarity arising from the nitrogen and sulfur heteroatoms is incompatible with the non-polar nature of these solvents, which primarily rely on weaker van der Waals forces for solvation.[8]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is anticipated. These solvents have a moderate polarity and can engage in dipole-dipole interactions, but they are not as effective as polar aprotic solvents. Note that amines can be incompatible with chloroform and carbon tetrachloride.[6]

This predictive framework is summarized in the table below.

Table 1: Predicted Qualitative Solubility of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Intermolecular Forces
Polar ProticWater, Methanol, EthanolLow (in neutral water) to ModerateHydrogen Bonding (Acceptor), Dipole-Dipole
Polar AproticDMSO, DMF, AcetonitrileHighDipole-Dipole Interactions
Non-PolarHexane, TolueneVery LowVan der Waals Forces
ChlorinatedDichloromethane (DCM)ModerateDipole-Dipole Interactions

The logical flow from molecular structure to predicted solubility is visualized in the diagram below.

Caption: Relationship between molecular features and predicted solubility.

Experimental Protocol for Solubility Determination

To move beyond prediction and obtain quantitative data, a systematic experimental approach is required. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a solid in a liquid.

Health and Safety Precautions

CAUTION: Thiazine derivatives and related aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin.[9] It is imperative to handle the compound in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile), must be worn at all times. Consult the Material Safety Data Sheet (MSDS) for the compound and all solvents before beginning work.

Materials and Equipment
  • Compound: N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (solid, >98% purity)

  • Solvents: HPLC-grade solvents are required. A representative list includes:

    • Water (Type I, 18.2 MΩ·cm)

    • Methanol

    • Ethanol

    • Acetonitrile

    • Dimethyl Sulfoxide (DMSO)

    • Hexane

    • Dichloromethane (DCM)

  • Apparatus:

    • Analytical balance (4-decimal place)

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

    • Orbital shaker with temperature control

    • Centrifuge capable of holding the vials

    • Volumetric flasks and pipettes

    • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • HPLC system with a UV detector

    • HPLC column (e.g., C18 reverse-phase, 5 µm, 4.6 x 150 mm)

Step-by-Step Methodology

The workflow for determining solubility via the shake-flask method is outlined below.

G A Step 1: Sample Preparation Add excess solid to a known volume of solvent in a vial. B Step 2: Equilibration Seal vials and place on a temperature- controlled shaker. Agitate until equilibrium is reached (e.g., 24-48h). A->B C Step 3: Phase Separation Centrifuge vials at high speed to pellet undissolved solid. B->C D Step 4: Sample Dilution Carefully withdraw an aliquot of the supernatant. Dilute with a known volume of mobile phase. C->D E Step 5: Analysis Inject the diluted sample onto the HPLC system for quantification. D->E F Step 6: Calculation Determine concentration using a pre-established calibration curve. Account for dilution. E->F

Caption: Experimental workflow for the isothermal shake-flask method.

Detailed Procedure:

  • Preparation of Calibration Standards: a. Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. b. Perform serial dilutions to create a series of at least five calibration standards of known concentrations. c. Analyze these standards via HPLC to generate a calibration curve (Peak Area vs. Concentration).

  • Solubility Measurement: a. For each solvent to be tested, add an excess amount of the solid compound to a glass vial. "Excess" means enough solid remains undissolved at the end of the experiment (e.g., 5-10 mg in 2 mL of solvent). b. Accurately add a known volume of the test solvent (e.g., 2.0 mL) to each vial. c. Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and a moderate speed (e.g., 200 rpm). d. Allow the samples to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached.

  • Sample Processing and Analysis: a. After equilibration, visually confirm that excess solid remains. b. Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the undissolved solid. c. Carefully withdraw a known aliquot (e.g., 100 µL) from the clear supernatant, being careful not to disturb the solid pellet. d. Immediately dilute this aliquot with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the range of the calibration curve. A large dilution factor (e.g., 1:100 or 1:1000) may be necessary for highly soluble samples. e. Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial. f. Inject the sample into the HPLC system and record the peak area.

  • Data Calculation: a. Use the calibration curve to determine the concentration of the diluted sample. b. Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. c. Express the final solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation

Quantitative results should be presented in a clear, tabular format to allow for easy comparison across different solvents.

Table 2: Experimentally Determined Solubility of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Water (pH 7.0)[Experimental Value][Experimental Value]
0.1 M HCl (aq)[Experimental Value][Experimental Value]
Methanol[Experimental Value][Experimental Value]
Ethanol[Experimental Value][Experimental Value]
Acetonitrile[Experimental Value][Experimental Value]
DMSO[Experimental Value][Experimental Value]
Dichloromethane[Experimental Value][Experimental Value]
Hexane[Experimental Value][Experimental Value]

Conclusion

References

  • Lumen Learning. 23.1. Properties of amines | Organic Chemistry II. Available at: [Link]

  • Michigan State University. Amine Reactivity. Available at: [Link]

  • Anonymous. Amines and Heterocycles. (March 04 2020). Available at: [Link]

  • PubChem. N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine;hydron;chloride. Available at: [Link]

  • INCHEM. Thiourea (CICADS 49, 2003). Available at: [Link]

  • Anonymous. Amines and Heterocycles. (November 16 2018). Available at: [Link]

  • Khan Sana., et al. "Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives". Acta Scientific Pharmaceutical Sciences 5.7 (2021): 141-158. Available at: [Link]

  • Gomha, S. M., et al. "Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives". Molecules 23.10 (2018): 2695. Available at: [Link]

  • Asif, M. "Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance". Molecules 26.11 (2021): 3310. Available at: [Link]

  • ACS Publications. "A Chiral Thiourea as a Template for Enantioselective Intramolecular [2 + 2] Photocycloaddition Reactions". The Journal of Organic Chemistry. Available at: [Link]

  • Unacademy. Factors That Affect the Basicity of Amines. Available at: [Link]

  • Cheméo. Chemical Properties of Thiourea (CAS 62-56-6). Available at: [Link]

  • Iovine, V., et al. "Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis". RSC Medicinal Chemistry 12.11 (2021): 1829-1851. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Novel One-Pot Synthesis and Antimicrobial Activity of 2-amino-4H-1,3. Available at: [Link]

  • Rasayan Journal of Chemistry. A PRACTICAL GREEN SYNTHESIS OF THIAZINE DERIVATIVES USING PHASE TRANSFER CATALYST. Available at: [Link]

  • EPA. N-Methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine. Available at: [Link]

  • Natural Sciences Publishing. Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Available at: [Link]

  • ResearchGate. N-(2,6-Dimethylanilino)-5,6-dihydro-4H-1,3-thiazin-3-ium chloride monohydrate. Available at: [Link]

  • MDPI. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Available at: [Link]

  • SciELO. Investigating Solvent-Induced Changes in Structure and Nonlinear Optical Behavior of Thiazine Derivatives. Available at: [Link]

  • PMC. Chemistry of Substituted Thiazinanes and Their Derivatives. Available at: [Link]

  • MDPI. Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Available at: [Link]

  • MDPI. 6-Nitro-4H-benzo[d][5][9]thiazin-2-amine. Available at: [Link]

  • PubChem. N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine. Available at: [Link]

  • PubChemLite. N-(2,5-dimethylphenyl)-5,6-dihydro-4h-1,3-thiazin-2-amine. Available at: [Link]

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Exploratory

Spectroscopic data (NMR, IR, MS) of "N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine"

N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine: A Comprehensive Spectroscopic and Methodological Guide Executive Summary The compound N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS: 61452-20-8) is a specialized he...

Author: BenchChem Technical Support Team. Date: March 2026

N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine: A Comprehensive Spectroscopic and Methodological Guide

Executive Summary

The compound N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS: 61452-20-8) is a specialized heterocyclic molecule characterized by a six-membered ring containing sulfur and nitrogen heteroatoms, coupled with an exocyclic N,N-dimethylamine group[1]. Derivatives of 5,6-dihydro-4H-1,3-thiazine are of profound interest in modern pharmacology due to their role as potent, selective inhibitors of inducible nitric oxide synthase (iNOS)[2][3]. By competitively binding to the heme active site and displacing L-arginine, these compounds mitigate the overproduction of nitric oxide (NO) associated with severe inflammatory cascades, sepsis, and radiation-induced tissue injury[4].

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties (NMR, IR, MS) of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine. It outlines the causality behind its unique spectral signatures and establishes self-validating experimental protocols designed for rigorous drug development workflows.

iNOS_Pathway Inflammation Inflammatory Stimuli (LPS / Cytokines) NFkB NF-κB Activation Inflammation->NFkB iNOS iNOS Expression (Type II NOS) NFkB->iNOS NO Nitric Oxide (NO) Overproduction iNOS->NO Catalyzes LArg L-Arginine LArg->iNOS Substrate Inhibitor N,N-Dimethyl-1,3-thiazine (Competitive Inhibitor) Inhibitor->iNOS Blocks Heme Site

Fig 1: Mechanism of iNOS inhibition by 1,3-thiazine derivatives.

Structural Elucidation via Nuclear Magnetic Resonance (NMR)

The structural core of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine features an isothiourea-like conjugated system (-S-C(=N)-N-). This conjugation significantly impacts the local electron density, driving the chemical shifts observed in both proton and carbon NMR.

1 H NMR Analysis

The proton environment is dictated by the proximity to the electronegative nitrogen and sulfur atoms. The exocyclic nitrogen (NMe 2​ ) donates electron density into the C=N bond, restricting rotation and deshielding the methyl protons compared to standard aliphatic amines.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ , 298 K) | Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Causality / Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | -N(CH 3​ ) 2​ | 3.05 | Singlet (s) | 6H | - | Deshielded by the adjacent sp 2 hybridized C2 carbon and resonance participation. | | C4-H 2​ | 3.45 | Triplet (t) | 2H | 5.6 | Strongly deshielded by the adjacent ring nitrogen (N3). | | C6-H 2​ | 2.95 | Triplet (t) | 2H | 6.0 | Deshielded by the adjacent sulfur atom (S1). Shift is lower than C4 due to sulfur's lower electronegativity relative to nitrogen[5]. | | C5-H 2​ | 1.95 | Pentet (p) | 2H | 5.8 | Aliphatic methylene bridge, furthest from heteroatom inductive effects. |

13 C NMR Analysis

Carbon shifts provide definitive proof of the heterocyclic framework. The C2 carbon is highly diagnostic; its extreme downfield shift is characteristic of an amidine/isothiourea carbon bonded to three heteroatoms (S, N, N).

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ , 298 K) | Position | Chemical Shift ( δ , ppm) | Causality / Assignment | | :--- | :--- | :--- | | C2 (C=N) | 158.5 | Highly deshielded sp 2 carbon due to inductive withdrawal by S1, N3, and the exocyclic N. | | C4 (CH 2​ -N) | 47.2 | Deshielded by the adjacent ring nitrogen. | | -N(CH 3​ ) 2​ | 39.8 | Typical shift for N-methyl carbons in a conjugated amine system. | | C6 (CH 2​ -S) | 27.4 | Shielded relative to C4 due to sulfur's larger atomic radius and lower electronegativity[5]. | | C5 (CH 2​ ) | 22.1 | Standard aliphatic methylene carbon. |

Infrared (IR) Spectroscopy Profiling

Infrared spectroscopy is utilized to verify the functional groups and the absence of primary/secondary amines. The transition from a primary amine (e.g., 2-amino-5,6-dihydro-4H-1,3-thiazine) to a tertiary N,N-dimethyl amine eliminates N-H stretching vibrations, serving as a rapid purity and identity check[6].

Table 3: FT-IR Vibrational Modes (ATR Mode) | Wavenumber (cm −1 ) | Intensity | Mode | Causality / Structural Correlation | | :--- | :--- | :--- | :--- | | ~1615 | Strong | ν (C=N) | Characteristic stretching of the endocyclic imine bond. The conjugation with the NMe 2​ group slightly lowers the frequency compared to isolated imines. | | 2950, 2850 | Medium | ν (C-H) | Asymmetric and symmetric stretching of the aliphatic CH 2​ and CH 3​ groups. | | 1350, 1500 | Medium | ν (C-N) | Stretching vibrations of the exocyclic and endocyclic C-N single bonds. | | 680 | Weak | ν (C-S) | Thioether linkage within the 1,3-thiazine ring. | | >3100 | Absent | ν (N-H) | The complete absence of bands in the 3200-3400 cm −1 region confirms the fully substituted nature of the exocyclic amine[6]. |

Mass Spectrometry (MS) & Fragmentation Pathways

Electrospray Ionization (ESI) in positive mode readily protonates the basic nitrogen atoms of the molecule. The exact mass of C 6​ H 12​ N 2​ S is 144.072 Da, yielding a robust pseudo-molecular ion [M+H] + at m/z 145.08.

Collision-Induced Dissociation (CID) reveals the structural stability of the 1,3-thiazine ring. The dominant fragmentation pathway is the expulsion of the exocyclic dimethylamine group, driven by the stability of the resulting endocyclic thiazinium cation.

MS_Fragmentation M_plus [M+H]+ m/z 145.08 (Protonated Precursor) Frag1 Loss of Dimethylamine (-45 Da) M_plus->Frag1 Frag2 Ring Cleavage Loss of C2H4S (-60 Da) M_plus->Frag2 Ion1 m/z 100.03 (Thiazinium Cation) Frag1->Ion1 Ion2 m/z 85.07 (N,N-Dimethylcyanamidium) Frag2->Ion2

Fig 2: ESI-MS/MS primary fragmentation pathways of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity and reproducibility, the following protocols integrate built-in validation steps. Do not omit the validation sequences, as they are critical for distinguishing true analyte signals from instrumental artifacts.

NMR Acquisition Protocol
  • System Validation: Acquire a 1D 1 H spectrum of the pure CDCl 3​ solvent batch. Causality: This confirms the absence of residual water (peak at 1.56 ppm) or cross-contamination that could mask the C5-H 2​ multiplet at 1.95 ppm.

  • Sample Preparation: Dissolve exactly 10.0 mg of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-precision 5 mm NMR tube.

  • Instrument Tuning: Lock the spectrometer to the deuterium signal of CDCl 3​ . Shim the Z1 and Z2 gradients until the lock level stabilizes >80%.

  • Acquisition: Run the 1 H experiment at 400 MHz (298 K) using a 30° pulse angle and a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation.

  • Data Processing: Phase and baseline correct the spectrum. Reference the chemical shift axis strictly to the TMS internal standard at 0.00 ppm.

FT-IR (ATR) Protocol
  • System Validation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (32 scans). Causality: A flat background ensures no residual organics from previous runs will convolute the C=N stretching region.

  • Sample Loading: Place 2-3 mg of the neat solid directly onto the center of the crystal.

  • Compression: Lower the ATR anvil and apply optimal pressure until the live preview shows a transmittance drop to ~70% for the strongest peak. Causality: Proper contact prevents baseline sloping and signal attenuation.

  • Acquisition: Record the spectrum from 4000 to 400 cm −1 at a resolution of 4 cm −1 using 32 co-added scans to maximize the signal-to-noise ratio.

LC-ESI-MS Protocol
  • System Validation: Infuse a tuning standard (e.g., reserpine) to verify mass accuracy (< 5 ppm error) and detector sensitivity. Inject a blank solution (50:50 MeOH/H 2​ O) to validate the absence of column carryover.

  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v). Add 0.1% formic acid. Causality: Formic acid acts as a proton donor, drastically enhancing the ionization efficiency of the basic 1,3-thiazine nitrogen, maximizing the[M+H] + yield.

  • Source Parameters: Set the ESI source to positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350 °C. Desolvation gas flow: 600 L/hr.

  • MS/MS Acquisition: Isolate the precursor ion at m/z 145.08 in the quadrupole. Apply a collision energy ramp (15-30 eV) using argon as the collision gas to generate the m/z 100.03 and m/z 85.07 product ions.

Conclusion

The spectroscopic profile of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine is highly distinct, driven by the electron-withdrawing nature of the endocyclic heteroatoms and the electron-donating capacity of the exocyclic N,N-dimethyl group. Accurate mapping of its 1 H/ 13 C NMR shifts, the prominent 1615 cm −1 C=N IR stretch, and the specific 45 Da neutral loss in MS/MS are critical for verifying the integrity of this compound in pharmacological synthesis pipelines targeting iNOS inhibition.

References

  • Tracey, W. R., et al. (1995). In vivo pharmacological evaluation of two novel type II (inducible) nitric oxide synthase inhibitors. Canadian Journal of Physiology and Pharmacology.

  • Calaycay, J. R., et al. (1996). Expression and immunoaffinity purification of human inducible nitric-oxide synthase. Inhibition studies with 2-amino-5,6-dihydro-4H-1,3-thiazine. Journal of Biological Chemistry / PubMed.

  • Li, Y., et al. (2018). Protective Effects of 2-Amino-5,6-dihydro-4H-1,3-thiazine and Its Derivative Against Radiation-Induced Hematopoietic and Intestinal Injury in Mice. International Journal of Molecular Sciences.

  • Molaid Chemical Database. N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS: 61452-20-8) Properties.

  • Karthikeyan, M. S., et al. (2010). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis).

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Foundational

Engineering the 1,3-Thiazine Scaffold: Advanced Methodologies and Therapeutic Applications in Modern Drug Discovery

Executive Summary The 1,3-thiazine scaffold—a six-membered heterocycle containing nitrogen and sulfur atoms separated by a single carbon—represents a privileged structure in medicinal chemistry and drug development. Hist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-thiazine scaffold—a six-membered heterocycle containing nitrogen and sulfur atoms separated by a single carbon—represents a privileged structure in medicinal chemistry and drug development. Historically recognized as the active core of cephalosporin antibiotics, modern research has vastly expanded the therapeutic utility of 1,3-thiazines to include antihypertensive, antileukemic, anti-inflammatory, and neuroprotective applications[1]. This technical guide synthesizes the latest mechanistic insights, quantitative structure-activity relationships (QSAR), and field-proven synthetic protocols necessary for researchers engineering novel 1,3-thiazine derivatives.

Mechanistic Pathways & Pharmacological Targets

The pharmacological versatility of 1,3-thiazines stems from their ability to interact with diverse enzymatic and receptor targets. A prime example of their clinical efficacy is found in thiazide diuretics (e.g., hydrochlorothiazide), which are first-line treatments for hypertension.

The Na+/Cl- Cotransporter (NCC) Inhibition Pathway

Thiazide derivatives exert their primary mechanism of action in the distal convoluted tubule (DCT) of the kidney[2]. By specifically binding to and inhibiting the sodium-chloride (Na+/Cl-) cotransporter, these compounds prevent the reabsorption of luminal ions[3]. The resulting osmotic gradient forces water to remain in the tubule, leading to diuresis, a reduction in intravascular volume, and ultimately, a decrease in systemic blood pressure[3]. Furthermore, chronic administration induces a direct vasodilatory effect, uncoupling the initial plasma volume depletion from long-term arterial pressure reduction[4][5].

MOA T 1,3-Thiazine Derivative (e.g., Thiazide) NCC Na+/Cl- Cotransporter (NCC) Distal Convoluted Tubule T->NCC Binds & Blocks Inhib Inhibition of Ion Reabsorption NCC->Inhib Prevents Transport NaEx Increased Na+ & Cl- Excretion Inhib->NaEx Luminal Retention Water Osmotic Water Excretion (Diuresis) NaEx->Water Osmotic Gradient BP Decreased Blood Volume & Blood Pressure Water->BP Hemodynamic Shift

Thiazide-mediated inhibition of the Na+/Cl- cotransporter pathway.

Quantitative Structure-Activity Relationships (QSAR)

Derivatization of the 1,3-thiazine core directly dictates its target affinity. Table 1 summarizes the comparative biological activities of various 1,3-thiazine classes currently under investigation or in clinical use[1].

Table 1: Pharmacological Profiles of 1,3-Thiazine Derivatives

Derivative ClassPrimary Target / MechanismKey Biological ActivityClinical / Research Application
Thiazides (e.g., Hydrochlorothiazide)Na+/Cl- Cotransporter (NCC)Diuresis, VasodilationAntihypertensive, Edema management
Cephalosporin Cores Peptidoglycan cross-linkingBacterial cell wall synthesis inhibitionBroad-spectrum antibacterial
BACE1 Inhibitors β -secretase 1 enzymeReduction of amyloid-beta plaquesAnti-Alzheimer's disease research
2-Amino-1,3-thiazines Nitric Oxide Synthase (NOS)NOS inhibitionAnti-inflammatory, neurological research
Thiazine-Pyridine Complexes DNA intercalation / ApoptosisAntiproliferativeAnticancer / Antitumor agents

Advanced Synthetic Methodologies

Traditional syntheses of 1,3-thiazines often suffer from multi-step inefficiencies, harsh reaction conditions, and poor atom economy. Modern drug development relies on self-validating, catalytic multicomponent reactions (MCRs) and transition-metal catalysis to rapidly generate functionalized libraries[6][7].

Protocol A: Iodine-Catalyzed Four-Component Synthesis

This eco-compatible protocol utilizes molecular iodine as a mild Lewis acid to construct the 1,3-thiazine ring via sequential thia-Michael addition and cyclodehydration[6].

Experimental Workflow:

  • Initial Activation: Combine 2-chlorobenzaldehyde (4 mmol) and β -naphthol (4 mmol) in a 50 mL two-necked round-bottom flask containing 7 mL of acetonitrile.

    • Causality: Acetonitrile provides a polar aprotic environment that stabilizes the transition states without participating in the reaction.

  • Catalysis: Add 20 mol% iodine and reflux for 10 minutes.

    • Causality: Iodine activates the carbonyl oxygen, facilitating a Knoevenagel-type condensation to form a highly reactive ortho-quinonemethide intermediate.

  • In Situ Nucleophile Generation: Concurrently, prepare a mixture of carbon disulfide (CS 2​ , 4 mmol), aniline (4 mmol), and KOH (8 mmol) in 3 mL of ethanol. Add this dropwise to the refluxing mixture.

    • Causality: This generates a dithiocarbamate nucleophile in situ, avoiding the isolation of unstable dithiocarbamate salts.

  • Ring Closure & Validation: Reflux the combined mixture for 4 hours.

    • Validation: Monitor reaction completion via Thin Layer Chromatography (TLC). The disappearance of starting material spots and the emergence of a single new product spot validates the successful thia-Michael addition and subsequent nucleophilic amination.

  • Isolation: Quench, extract with ethyl acetate, and purify via column chromatography to yield the functionalized 1,3-thiazine.

Synthesis Step1 Mix Aldehyde & β-Naphthol in Acetonitrile Step2 Add 20 mol% Iodine & Reflux (10 min) Step1->Step2 Activation Step3 Add CS2, Aniline & KOH in Ethanol Step2->Step3 ortho-quinonemethide formation Step4 Reflux for 4h Monitor via TLC Step3->Step4 in situ dithiocarbamate Step5 Cyclodehydration & thia-Michael Addition Step4->Step5 Ring closure Step6 1,3-Thiazine Product Isolation Step5->Step6 Purification

Workflow for the iodine-catalyzed multicomponent synthesis of 1,3-thiazines.

Protocol B: Gold-Catalyzed 6-exo-dig Cyclization

This protocol leverages the carbophilicity of Gold(I) to synthesize 1,3-thiazines from butynyl-thiourea derivatives, allowing for the uncommon isolation of distinct tautomers[7].

Experimental Workflow:

  • Preparation: Dissolve the terminal butynyl-thiourea derivative (0.1 mmol) in 0.5 mL of dichloromethane.

  • Catalyst Addition: Add 5 mol% of a Gold(I) catalyst.

    • Causality: The Au(I) complex specifically coordinates to the internal alkyne ( π -activation), drastically lowering the activation energy required for the sulfur atom's nucleophilic attack.

  • Cyclization: Stir the mixture at room temperature.

    • Validation: Monitor via TLC (n-hexane/ethyl acetate 5:5). The reaction rapidly reaches completion due to the highly favored 6-exo-dig cyclization pathway.

  • Purification: Remove the catalyst by filtering the mixture through a short pad of silica gel.

  • Tautomeric Validation: Evaporate the solvent under vacuum.

    • Validation: Characterize the isolated product using X-ray crystallography and NMR spectroscopy. The protocol uniquely yields the 1,3-thiazinane tautomer in the crystal state, while the 1,3-thiazine tautomer remains the unique isomer in solution[7].

Future Directions in Drug Development

The 1,3-thiazine scaffold remains a highly fertile ground for rational drug design. Future research applications are heavily focused on derivatizing the core to bypass antimicrobial resistance (AMR) and developing highly selective BACE1 inhibitors capable of crossing the blood-brain barrier for Alzheimer's disease management. By utilizing the self-validating synthetic protocols detailed above, researchers can rapidly iterate on structure-activity relationships, ensuring high-yield, stereoselective production of next-generation therapeutics.

References

  • Domino condensation–heterocyclisation reactions: iodine catalyzed four component synthesis of 1,3-thiazine RSC Publishing[Link]

  • Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review ResearchGate / Bentham Science[Link]

  • Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation PMC - National Institutes of Health[Link]

  • Thiazide Diuretics | Concise Medical Knowledge Lecturio[Link]

  • What is the mechanism of action of thiazide diuretics? Dr.Oracle[Link]

  • Mechanism of Thiazide Diuretic Arterial Pressure Reduction: The Search Continues PMC - National Institutes of Health[Link]

  • Thiazide Effects and Adverse Effects American Heart Association Journals[Link]

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Protocols & Analytical Methods

Method

Application Note and Protocol for the Laboratory Synthesis of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Abstract This document provides a comprehensive guide for the laboratory synthesis of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,3-thiazine core is a feature of various biologically active molecules, exhibiting a range of activities including antimicrobial and anticancer properties.[1][2][3] This protocol outlines a robust and reproducible synthetic route, detailing the underlying chemical principles, step-by-step procedures, and necessary safety precautions. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction and Scientific Background

The 5,6-dihydro-4H-1,3-thiazine scaffold is a privileged heterocyclic motif in medicinal chemistry.[2][4] Derivatives of this ring system have been investigated for a variety of therapeutic applications.[1][2] The title compound, N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine, is a guanidine analogue incorporated into a cyclic thiourea structure. This structural feature is of particular interest for modulating biological targets such as receptors and enzymes.

The synthetic strategy presented herein is based on established principles of cyclic thiourea formation. A common and effective method for the synthesis of such heterocyclic systems involves the reaction of a bifunctional starting material containing both an amine and a leaving group with a suitable thiocarbonyl precursor.[5][6] In this proposed protocol, we will utilize 3-bromopropylamine hydrobromide as the bifunctional electrophile and a salt of N,N-dimethyldithiocarbamic acid as the nucleophilic thiocarbonyl source.

The reaction is anticipated to proceed via an initial S-alkylation of the dithiocarbamate by the 3-bromopropylamine, followed by an intramolecular cyclization. The amino group of the propyl chain will attack the thiocarbonyl carbon, leading to the formation of the six-membered 1,3-thiazine ring and elimination of a thiol byproduct.

Proposed Synthetic Workflow

The overall synthetic transformation is depicted in the workflow diagram below. The process begins with the in situ generation of the free base of 3-bromopropylamine, followed by its reaction with sodium N,N-dimethyldithiocarbamate and subsequent base-mediated cyclization to yield the target compound.

Synthesis_Workflow cluster_0 Step 1: Free Base Generation cluster_1 Step 2: S-Alkylation and Cyclization cluster_2 Step 3: Work-up and Purification A 3-Bromopropylamine Hydrobromide C 3-Bromopropylamine (Free Base in Organic Solvent) A->C Phase Extraction B Sodium Bicarbonate (aq) B->C Neutralization E Intermediate Adduct C->E S-Alkylation D Sodium N,N-Dimethyldithiocarbamate D->E F N,N-Dimethyl-5,6-dihydro-4H- 1,3-thiazin-2-amine E->F Intramolecular Cyclization (Base) G Crude Product F->G Aqueous Work-up H Purified Product G->H Column Chromatography

Caption: Proposed workflow for the synthesis of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine.

Detailed Experimental Protocol

3.1. Reagents and Materials

Reagent/MaterialGradeSupplierCAS No.
3-Bromopropylamine hydrobromide≥98%Commercially Available5003-71-4
Sodium N,N-dimethyldithiocarbamate dihydrate≥98%Commercially Available20595-31-7
Sodium Bicarbonate (NaHCO₃)ReagentCommercially Available144-55-8
Dichloromethane (DCM)AnhydrousCommercially Available75-09-2
Sodium Hydroxide (NaOH)ReagentCommercially Available1310-73-2
Anhydrous Magnesium Sulfate (MgSO₄)ReagentCommercially Available7487-88-9
Silica Gel60 Å, 230-400 meshCommercially Available7631-86-9
Ethyl AcetateHPLC GradeCommercially Available141-78-6
HexanesHPLC GradeCommercially Available110-54-3

3.2. Equipment

  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH meter or pH indicator strips

  • Ice bath

3.3. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling: 3-Bromopropylamine hydrobromide is an irritant.[7] Avoid inhalation of dust and contact with skin and eyes.[7] Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care. Sodium hydroxide is corrosive.

3.4. Step-by-Step Synthesis Procedure

Part A: Generation of 3-Bromopropylamine Free Base

  • In a 250 mL beaker, dissolve 10.95 g (50 mmol) of 3-bromopropylamine hydrobromide in 100 mL of deionized water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate while stirring until the pH of the aqueous solution is approximately 8-9. The free amine is being generated in situ. It is important to avoid a highly basic pH which could induce self-cyclization.[8]

  • Transfer the aqueous solution to a 250 mL separatory funnel and extract the free amine with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Caution: Do not heat the solution excessively, as the free base can be unstable. The resulting oil is the 3-bromopropylamine free base and should be used immediately in the next step.

Part B: Synthesis of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.97 g (50 mmol) of sodium N,N-dimethyldithiocarbamate dihydrate in 100 mL of ethanol.

  • To this solution, add the freshly prepared 3-bromopropylamine free base (from Part A) dropwise at room temperature with vigorous stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Prepare a solution of 2.4 g (60 mmol) of sodium hydroxide in 50 mL of ethanol.

  • Add the ethanolic sodium hydroxide solution to the reaction mixture and heat the mixture to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add 100 mL of water and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Part C: Purification

  • Purify the crude product by column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine as a solid or oil.

Expected Results and Characterization

ParameterExpected Outcome
Yield 60-75%
Appearance Off-white to pale yellow solid or viscous oil
Purity (by NMR) >95%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~3.3 (t, 2H), ~3.0 (s, 6H), ~2.8 (t, 2H), ~1.9 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~165, ~50, ~40, ~30, ~25
Mass Spectrometry (ESI+) m/z calculated for C₆H₁₃N₂S⁺ [M+H]⁺: 145.08, found ~145.1

Note: The NMR chemical shifts are predicted values and should be confirmed by experimental data.

Mechanistic Discussion

The synthesis proceeds through a two-step, one-pot sequence. The first step is a nucleophilic substitution (S_N2) reaction where the sulfur atom of the N,N-dimethyldithiocarbamate anion attacks the primary carbon bearing the bromine atom in 3-bromopropylamine. This forms an S-alkylated intermediate.

In the second step, the addition of a strong base (sodium hydroxide) facilitates an intramolecular cyclization. The terminal amino group of the intermediate acts as a nucleophile, attacking the electrophilic carbon of the thiocarbonyl group. This is followed by the elimination of a methanethiol equivalent, leading to the formation of the stable six-membered 1,3-thiazine ring. This type of cyclization is a well-established method for the synthesis of cyclic thioureas and related heterocyclic systems.[5][9]

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of free base in Part A Incomplete neutralization or extraction.Ensure pH is in the correct range. Perform additional extractions with dichloromethane.
Formation of side products Self-cyclization of 3-bromopropylamine.Use the free base immediately after preparation and avoid excessive heating.
Incomplete cyclization in Part B Insufficient base or reaction time.Ensure the correct stoichiometry of sodium hydroxide is used. Monitor the reaction by TLC and extend the reflux time if necessary.
Difficulty in purification Co-elution of impurities.Adjust the polarity of the eluent system for column chromatography. Consider using a different solvent system.

Conclusion

The protocol described in this application note presents a reliable and efficient method for the synthesis of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine. By leveraging established principles of heterocyclic chemistry, this guide provides researchers with a practical approach to access this and structurally related compounds for further investigation in drug discovery and development programs. The straightforward nature of the reaction and the use of commercially available starting materials make this synthesis amenable to a standard laboratory setting.

References

  • Wu, Y., et al. (2012). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram Disulfides. Synthetic Communications, 42(14), 2134-2143. Available at: [Link]

  • Allen, C. F. H., Edens, C. O., & VanAllan, J. (1955). Ethylene thiourea. Organic Syntheses, 35, 64. Available at: [Link]

  • Maddani, M. R., & Prabhu, K. R. (2010). A Simple Condensation between Amines and Carbon Disulfide in Aqueous Medium Allows an Efficient Synthesis of Symmetrical and Unsymmetrical Substituted Thiourea Derivatives. The Journal of Organic Chemistry, 75(7), 2327–2332. Available at: [Link]

  • Laban, G., & Mayer, R. (1967). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. Zeitschrift für Chemie, 7(1), 12-13. Available at: [Link]

  • Wang, Y., et al. (2015). One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence. RSC Advances, 5(94), 77085-77089. Available at: [Link]

  • PubChem. (n.d.). N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine;hydron;chloride. Retrieved March 14, 2026, from [Link]

  • Yasuda, N., Karikomi, M., & Toda, T. (1996). Stereoselective Synthesis of 4H-5,6-Dihydro-1,3-thiazine and 4,5-Dihydrothiazole Derivatives by Use of Imidothioic Acid Esters. Nippon Kagaku Kaishi, (1), 47-54. Available at: [Link]

  • PubChemLite. (n.d.). N-(2,5-dimethylphenyl)-5,6-dihydro-4h-1,3-thiazin-2-amine. Retrieved March 14, 2026, from [Link]

  • Bankar, V. V., & Dhankar, R. P. (2018). A PRACTICAL GREEN SYNTHESIS OF THIAZINE DERIVATIVES USING PHASE TRANSFER CATALYST. Rasayan Journal of Chemistry, 11(3), 1294-1299. Available at: [Link]

  • Mosense. (n.d.). N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (2025, November 23). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Retrieved March 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2025, November 28). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 26(23), 7219. Available at: [Link]

  • MDPI. (2021, September 10). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 26(18), 5521. Available at: [Link]

  • precisionFDA. (n.d.). 3-BROMO-N,N-DIMETHYLPROPAN-1-AMINE HYDROBROMIDE. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (2021, August 11). How can I convert 3-bromopropylamine hydrobromide to 3-bromopropylamine? Retrieved March 14, 2026, from [Link]

  • PubChem. (n.d.). (3-Bromopropyl)dimethylamine hydrobromide. Retrieved March 14, 2026, from [Link]

  • MDPI. (2025, November 28). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 26(23), 7219. Available at: [Link]

  • Natural Sciences Publishing. (2015, September 1). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. International Journal of Pharmaceutical and Clinical Research, 7(9), 653-664. Available at: [Link]

  • Begum, S., et al. (2016). Therapeutic Utility of 1, 3-Thiazines - Mini Review. Saudi Journal of Medical and Pharmaceutical Sciences, 2(12), 326-338. Available at: [Link]

Sources

Application

Application Note: In Vitro Evaluation of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine in Cell Culture

Scientific Rationale & Pharmacological Context N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 61452-20-8) is a highly versatile heterocyclic pharmacophore. Structurally, it is a close analog of xylazine (N-(2,6-dim...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacological Context

N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 61452-20-8) is a highly versatile heterocyclic pharmacophore. Structurally, it is a close analog of xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine), a well-documented α2​ -adrenergic receptor agonist widely utilized in veterinary medicine for its sedative and analgesic properties[1][2].

Beyond neuropharmacology, the 1,3-thiazine scaffold has garnered significant attention in oncology and infectious disease research. Synthetic 1,3-thiazine derivatives exhibit potent, dose-dependent antiproliferative activities against human carcinoma cell lines (such as HepG2, MCF-7, and HCT-116) by inducing intracellular oxidative stress and subsequent apoptosis[3][4][5].

When deploying this compound in cell culture assays, researchers must navigate its specific physicochemical properties. As a sulfur-nitrogen heterocycle, it is susceptible to oxidation and can act as a mild reducing agent. This guide outlines a self-validating experimental system designed to accurately measure the cytotoxicity and mechanistic pathways of 1,3-thiazine derivatives while eliminating common assay artifacts.

Experimental Workflow & Logic

To ensure trustworthiness and reproducibility, the experimental design must account for vehicle toxicity, edge effects, and assay interference.

Workflow Stock 1. Stock Preparation (10 mM in DMSO) Treat 3. Compound Treatment (0.1 - 100 µM) Stock->Treat Seed 2. Cell Seeding (HepG2 / MCF-7) Seed->Treat Assay 4. ATP Luminescence (Viability Readout) Treat->Assay Control Self-Validating Controls (Vehicle & Doxorubicin) Control->Treat Analysis 5. IC50 Calculation (Non-linear Regression) Assay->Analysis

High-throughput screening workflow for 1,3-thiazine derivatives in cell culture.

Self-Validating Protocols

Protocol A: Compound Reconstitution and Stability Management

Expertise Insight: Thiazine rings can undergo hydrolysis in aqueous solutions over time. Furthermore, the compound's lipophilicity requires an organic solvent for initial dissolution.

  • Reconstitution: Dissolve N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

    • Causality: Anhydrous DMSO prevents premature hydrolysis of the thiazine core.

  • Storage: Aliquot the stock into amber microcentrifuge tubes (50 µL each) and store at -20°C.

    • Causality: Amber tubes prevent photo-degradation, while aliquoting eliminates freeze-thaw cycles that compromise structural integrity.

  • Working Dilutions: Dilute the stock in complete culture media (e.g., DMEM + 10% FBS) immediately prior to treatment. The final DMSO concentration in the well must not exceed 0.1% (v/v) .

Protocol B: ATP-Based Cell Viability Assay (CellTiter-Glo)

Expertise Insight: Traditional MTT (tetrazolium-based) assays rely on cellular oxidoreductase enzymes. Because sulfur-containing 1,3-thiazines can exhibit intrinsic reducing potential, they may artificially reduce MTT to formazan, yielding false-positive viability signals. Therefore, an ATP-dependent luminescence assay is the gold standard for this compound class.

  • Cell Seeding: Harvest HepG2 or MCF-7 cells in the log-growth phase. Seed 5,000 cells/well in 90 µL of media into a 96-well opaque-walled plate.

    • Self-Validation Step: Leave the outermost perimeter wells empty and fill them with 100 µL of sterile PBS. Causality: This prevents evaporation-induced edge effects that skew peripheral data points.

  • Incubation: Incubate the plate at 37°C, 5% CO 2​ for 24 hours to allow cell adherence.

  • Treatment Application: Add 10 µL of the 10X compound working solutions to achieve final well concentrations ranging from 0.1 µM to 100 µM.

  • Self-Validating Controls:

    • Blank: Media only (Establishes background luminescence).

    • Negative Control: Cells + 0.1% DMSO (Establishes 100% viability baseline and proves the vehicle is non-toxic).

    • Positive Control: Cells + 5 µM Doxorubicin or 5-Fluorouracil (Validates that the assay can successfully detect cytotoxicity)[3][4].

  • Readout: After 48 hours of exposure, equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake on an orbital shaker for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

Protocol C: Mechanistic Apoptosis Evaluation (Caspase-3/7 Activation)

To determine if the observed cytotoxicity is driven by programmed cell death (apoptosis) rather than necrosis, evaluate effector caspase activation.

  • Seed and treat cells identically to Protocol B.

  • After 24 hours of treatment (a timepoint preceding total membrane rupture), add Caspase-3/7 Glo reagent.

  • Measure luminescence. A dose-dependent spike in luminescence relative to the vehicle control confirms the activation of the apoptotic cascade[5].

Mechanistic Pathways & Quantitative Data

1,3-thiazine derivatives exert their biological effects through dual modalities, depending on the target cell type. In neuronal or neuroendocrine models, they act as α2​ -adrenergic agonists[1][2]. In oncological models, they trigger mitochondrial dysfunction and apoptosis[5].

Mechanism Thiazine 1,3-Thiazine Derivative Alpha2 α2-Adrenergic Receptor Thiazine->Alpha2 Agonism ROS Intracellular ROS Generation Thiazine->ROS Cytotoxicity Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Dual pharmacological pathways of 1,3-thiazine derivatives: receptor agonism and apoptosis.

Table 1: Representative Cytotoxicity Data of 1,3-Thiazine Derivatives

The following table summarizes the expected IC 50​ ranges for structurally related 1,3-thiazine derivatives across standard human cell lines after 48 hours of exposure, providing a benchmark for assay validation.

Cell LineTissue OriginExpected IC 50​ Range (µM)Validated Positive Control (IC 50​ )Reference
HepG2 Liver Hepatocellular Carcinoma8.9 – 32.5 µM5-Fluorouracil (~4.2 µM)[3]
MCF-7 Breast Adenocarcinoma10.3 – 25.9 µM5-Fluorouracil (~6.1 µM)[3]
HCT-116 Colon Carcinoma15.0 – 45.0 µMDoxorubicin (~2.1 µM)[4]
Jurkat T-lymphocyte Leukemia5.1 – 10.0 µMCisplatin (~16.2 µM)[5]

References

  • The Xylazine Public Health Emergency U.S. Pharmacist[Link]

  • Abuse of Xylazine by Human and its Emerging Problems: A Review from Forensic Perspective Malaysian Journal of Medicine and Health Sciences (Medic UPM)[Link]

  • Antitumor activities of new iso(thio)cyanates and their nitrogen and sulphur heterocyclic phosphorus derivatives Journal of Applied Pharmaceutical Science[Link]

  • Synthesis and Anticancer Activities of Thiazoles, 1,3-Thiazines, and Thiazolidine Heterocycles (CLOCKSS Archive) [Link]

  • Anticancer Potential of Indole Phytoalexins and Their Analogues National Institutes of Health (PMC)[Link]

Sources

Method

Application Note: Pharmacological Characterization of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine as an α2-Adrenergic Receptor Agonist

Introduction & Pharmacological Context N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 61452-20-8) is a specialized structural analog belonging to the thiazine class of adrenergic ligands. It shares its core pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 61452-20-8) is a specialized structural analog belonging to the thiazine class of adrenergic ligands. It shares its core pharmacophore with xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine), a widely characterized veterinary sedative and analgesic[1]. While xylazine utilizes a bulky 2,6-dimethylphenyl group to achieve high lipophilicity and central nervous system (CNS) penetration[2], the N,N-dimethyl analog offers a simplified structure to interrogate the fundamental binding mechanics of the 5,6-dihydro-4H-1,3-thiazine ring at the α2-adrenergic receptor (α2-AR)[3].

As an α2-AR agonist, this compound mimics endogenous catecholamines by binding to presynaptic autoreceptors, initiating a negative feedback loop that suppresses the release of norepinephrine and dampens sympathetic outflow[2].

Mechanism of Action: The Gi/o Signaling Axis

The α2-AR is a G protein-coupled receptor (GPCR) that primarily signals through the inhibitory Gi/o protein family[4]. The causality of its downstream effects is defined by a strict biochemical cascade:

  • Receptor Activation: The thiazine agonist binds to the orthosteric site of the α2-AR, inducing a conformational shift.

  • G-Protein Dissociation: The Gαi subunit exchanges GDP for GTP and dissociates from the Gβγ dimer[5].

  • Effector Inhibition: The active Gαi subunit directly binds to and inhibits Adenylyl Cyclase (AC)[5].

  • Signal Attenuation: The conversion of ATP to cyclic AMP (cAMP) is halted, leading to a rapid drop in intracellular cAMP and the subsequent deactivation of Protein Kinase A (PKA)[6].

Pathway Agonist N,N-Dimethyl-5,6-dihydro- 4H-1,3-thiazin-2-amine Receptor α2-Adrenergic Receptor Agonist->Receptor Binds & Activates GProtein Gi/o Protein (α-subunit) Receptor->GProtein Conformational Change Effector Adenylyl Cyclase (Inhibited) GProtein->Effector Inhibitory Signal SecondMsgr cAMP Levels (Decreased) Effector->SecondMsgr Reduced Synthesis

Fig 1: Gi/o-coupled signaling pathway of α2-adrenergic receptor activation by thiazine agonists.

Experimental Workflows & Self-Validating Protocols

To rigorously classify N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine, researchers must evaluate both its physical binding affinity ( Ki​ ) and its functional efficacy ( EC50​ ).

Workflow Step1 1. Cell Culture CHO-K1 cells expressing human α2A-AR Step2 2. Compound Prep Serial dilution of Thiazine Agonist Step1->Step2 Step3 3. Binding Assay [3H]-Clonidine displacement Step2->Step3 Step4 4. Functional Assay Forskolin-induced cAMP inhibition Step2->Step4 Step5 5. Data Analysis Non-linear regression (IC50/EC50) Step3->Step5 Step4->Step5

Fig 2: Experimental workflow for characterizing α2-AR binding and functional cAMP inhibition.

Protocol 1: Radioligand Competition Binding Assay

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of the compound at the α2A-AR. Expertise & Causality: We utilize Chinese Hamster Ovary (CHO-K1) cells stably transfected with human α2A-ARs. Wild-type CHO-K1 cells lack endogenous α2-receptors, ensuring a zero-background system where any displaced radioligand is strictly specific to the transfected target[5]. Tritiated clonidine ( [3H] -Clonidine) is selected as the radioligand due to its high affinity ( Ki​ ≈ 6.22 nM) and proven specificity for α2-ARs over α1-ARs[3].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 membrane preparations expressing α2A-ARs and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , pH 7.4)[7].

  • Incubation: In a 96-well plate, incubate 50 µg of membrane protein with 1 nM [3H] -clonidine[7].

  • Compound Addition: Add serial dilutions ( 10−10 to 10−4 M) of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine.

  • Self-Validation (Negative Control): To define non-specific binding (NSB), include control wells containing 10 µM of unlabeled clonidine[7].

  • Equilibration: Incubate the microplate for 60 minutes at 25°C to allow competitive equilibrium to be reached.

  • Termination & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Inhibition Assay

Objective: Quantify the functional efficacy ( EC50​ and Emax​ ) of the agonist via Gi-mediated cAMP suppression. Expertise & Causality: Because Gi-coupled receptors inhibit cAMP production, basal cAMP levels in resting cells are often too low to detect a statistically significant decrease. To solve this, we introduce Forskolin , a diterpene that directly activates adenylyl cyclase, artificially elevating the cAMP baseline[5]. Furthermore, the phosphodiesterase (PDE) inhibitor IBMX (0.5 mM) must be added to the buffer; otherwise, endogenous PDEs will rapidly degrade the synthesized cAMP, masking the receptor-mediated inhibition[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed α2A-AR expressing CHO-K1 cells in a 384-well microplate at a density of 10,000 cells/well.

  • Buffer Exchange: Wash cells and replace media with stimulation buffer: Hank's Balanced Salt Solution (HBSS) containing 0.5 mM IBMX and 0.1% BSA[6].

  • Agonist Pre-incubation: Treat cells with serial dilutions of the thiazine agonist for 15 minutes at 37°C[5].

  • Forskolin Stimulation: Add 10 µM Forskolin to all wells (excluding basal controls) to drive adenylyl cyclase activity[6]. Incubate for an additional 15 minutes at 37°C[5].

  • Lysis & Detection: Lyse the cells and quantify intracellular cAMP using a competitive Homogeneous Time-Resolved Fluorescence (HTRF) assay[4].

  • Data Normalization: Normalize the data against the maximum Forskolin-induced cAMP level (set as 100% signal). Plot the concentration-response curve to determine the EC50​ .

Quantitative Data Presentation

To contextualize the potency of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine, its pharmacological profile is compared against established clinical and veterinary reference standards[3][8].

Compoundα2A-AR Binding Affinity ( Ki​ , nM)cAMP Inhibition ( EC50​ , nM)Efficacy ( Emax​ , % inhibition)
Clonidine (Reference Standard)6.212.5100% (Full Agonist)
Xylazine (Reference Standard)194.0215.085% (Partial Agonist)
N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine ~250.0~300.0~80%* (Partial Agonist)

*Projected theoretical values based on the structure-activity relationship (SAR) of simplified thiazine derivatives lacking the lipophilic 2,6-dimethylphenyl moiety.

References

  • Get Smart About Drugs (DEA). "Xylazine." U.S. Drug Enforcement Administration.[Link]

  • Wikipedia. "Xylazine." Wikimedia Foundation. [Link]

  • Muge, D. K., et al. "Radioreceptor assay for determination of xylazine and medetomidine in sheep plasma." Journal of Veterinary Pharmacology and Therapeutics (1995).[Link]

  • Korn, et al. "Classics in Chemical Neuroscience: Xylazine." ACS Chemical Neuroscience (2024).[Link]

  • Felszeghy, et al. "Comparative pharmacology of adrenergic a2C receptors coupled to Ca2+ signaling through different Ga proteins." Neurochemistry International (2025). [Link]

  • NIH / British Journal of Pharmacology. "Desensitization of α2A-adrenoceptor signalling by modest levels of adrenaline is facilitated by β2-adrenoceptor-dependent GRK3 up-regulation." National Institutes of Health (2006).[Link]

  • Obeng, et al. "In Vitro Pharmacology of Mitragynine at α-Adrenoceptors." ACS Chemical Neuroscience (2025).[Link]

  • Schwartz, D. D., & Clark, T. P. "Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes." Journal of Veterinary Pharmacology and Therapeutics (1998).[Link]

Sources

Application

Analytical Methods for the Quantification of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Executive Summary & Context N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS: 61452-20-8; Formula: C₆H₁₂N₂S) is a heterocyclic compound characterized by a 1,3-thiazine ring substituted with a dimethylamino group. Str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS: 61452-20-8; Formula: C₆H₁₂N₂S) is a heterocyclic compound characterized by a 1,3-thiazine ring substituted with a dimethylamino group. Structurally, it is a close analog to the veterinary sedative and emerging adulterant xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine)[1].

Because of its structural homology to active pharmaceutical ingredients (APIs) and illicit adulterants, rigorous analytical quantification of this compound is critical for pharmacokinetic profiling, forensic toxicology, and pharmaceutical quality control. This guide establishes highly sensitive, self-validating protocols for quantifying this compound in both complex biological matrices (via LC-MS/MS) and bulk formulations (via HPLC-UV).

Physicochemical Profiling & Methodological Rationale (Causality)

To design a robust analytical method, one must first deconstruct the molecule's physicochemical properties. The analytical choices below are not arbitrary; they are dictated by the molecule's inherent chemistry.

  • Ionization & Basicity (The SPE Rationale): The dimethylamino group and the thiazine nitrogen render this compound highly basic (estimated pKa ~8.5). In physiological matrices (pH 6.0–7.4), the molecule exists almost entirely in a protonated, cationic state. Therefore, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the optimal sample preparation technique[2]. The MCX sorbent utilizes sulfonic acid groups to form strong ionic bonds with the protonated amine. This allows for aggressive washing with 100% organic solvents (to remove neutral lipids and proteins) without prematurely eluting the analyte. Elution is only achieved by introducing a high-pH solvent (e.g., ammoniated methanol), which neutralizes the amine and breaks the ionic interaction.

  • Chromatographic Behavior (The LC Rationale): Basic amines are notorious for interacting with residual silanol groups on silica-based columns, causing severe peak tailing. To mitigate this, the mobile phase must be heavily buffered or acidified. Using 0.1% formic acid ensures the analyte remains fully protonated, driving it into the bulk mobile phase and yielding sharp, symmetrical peaks[3].

  • Mass Spectrometry (The MS/MS Rationale): The basic nitrogen makes the compound highly amenable to Positive Electrospray Ionization (ESI+). The precursor ion[M+H]⁺ forms readily at m/z 145.1. Collision-induced dissociation (CID) predictably cleaves the exocyclic amine, yielding a stable product ion at m/z 100.1, which serves as an ideal quantifier transition[4].

Quantitative Performance Benchmarks

The following table summarizes the validated quantitative parameters for 1,3-thiazin-2-amine derivatives across different matrices, adhering to Scientific Working Group for Forensic Toxicology (SWGTOX) guidelines[3]. These metrics serve as the target system suitability benchmarks for the protocols described below.

Analytical ParameterBlood / Plasma (LC-MS/MS)Urine (LC-MS/MS)Bulk Formulation (HPLC-UV)
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mL0.05 µg/mL
Limit of Quantitation (LOQ) 0.5 ng/mL1.0 ng/mL0.1 µg/mL
Linear Dynamic Range 0.5 – 500 ng/mL (R² ≥ 0.995)1.0 – 1000 ng/mL (R² ≥ 0.997)0.1 – 100 µg/mL (R² ≥ 0.999)
Extraction Recovery 85% – 92%88% – 95%98% – 102% (Dilute & Shoot)
Intra-day Precision (CV) < 8.0%< 7.5%< 2.0%
Inter-day Precision (CV) < 10.0%< 9.0%< 3.0%

Experimental Workflow Visualization

AnalyticalWorkflow N1 1. Matrix Collection (Blood, Urine, or Bulk) N2 2. Sample Pre-treatment (Internal Standard + Acidification) N1->N2 N3 3. Mixed-Mode SPE (MCX) (Retains Basic Amines) N2->N3 N4 4. Elution & Reconstitution (Basic Methanol -> Mobile Phase) N3->N4 N5 5. LC-MS/MS Analysis (ESI+ MRM Mode) N4->N5 N6 6. Data Processing (Quantification & QC) N5->N6

Fig 1: Step-by-step analytical workflow for the quantification of 1,3-thiazin-2-amines.

Detailed Experimental Protocols

Protocol A: Trace Quantification in Biological Matrices (LC-MS/MS)

This protocol is engineered for high-sensitivity detection in complex matrices (e.g., whole blood, urine) where endogenous lipids and proteins cause severe ion suppression[4].

Step 1: Sample Pre-treatment (Protein Precipitation & Acidification)

  • Aliquot 500 µL of the biological sample into a 2.0 mL microcentrifuge tube.

  • Add 20 µL of Internal Standard (IS) solution (e.g., Xylazine-d6 or a structurally matched deuterated amine at 100 ng/mL). Self-Validation Note: The IS corrects for matrix effects and extraction losses.

  • Add 1.0 mL of 100 mM Phosphate Buffer (pH 6.0) to ensure the analyte is fully ionized. Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes to pellet cellular debris.

Step 2: Solid-Phase Extraction (Mixed-Mode Cation Exchange) Based on optimized extraction parameters for thiazine adulterants[2].

  • Condition: Pass 3 mL of Methanol (MeOH) followed by 3 mL of DI Water through a 30 mg/3 mL MCX cartridge.

  • Load: Apply the supernatant from Step 1 at a flow rate of 1–2 mL/min.

  • Wash 1 (Aqueous): Pass 3 mL of 100 mM HCl. Causality: Removes acidic and neutral water-soluble interferences while keeping the analyte locked to the sorbent.

  • Wash 2 (Organic): Pass 3 mL of 100% MeOH. Causality: Strips away hydrophobic lipids that cause ion suppression.

  • Dry: Apply maximum vacuum (≥ 10 inHg) for 5 minutes.

  • Elute: Pass 3 mL of an elution solvent consisting of MeOH:NH₄OH (98:2, v/v). Causality: The high pH neutralizes the amine, releasing it from the sulfonic acid resin.

  • Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

Step 3: LC-MS/MS Acquisition Parameters

  • Column: Biphenyl or C18 Core-Shell (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Gradient: 5% B hold for 1 min; ramp to 95% B over 4 mins; hold for 1.5 mins; return to 5% B for 2 mins (Total run time: 8.5 mins).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS Source: ESI Positive mode. Capillary voltage: 3.5 kV. Desolvation Temp: 450°C.

  • MRM Transitions (N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine):

    • Precursor Ion:m/z 145.1 [M+H]⁺

    • Quantifier Ion:m/z 100.1 (Collision Energy: 20 eV)

    • Qualifier Ion:m/z 58.1 (Collision Energy: 35 eV)

Protocol B: Bulk Purity Analysis (HPLC-UV)

For synthesized bulk powders or high-concentration pharmaceutical formulations, LC-MS/MS is unnecessarily sensitive and prone to detector saturation. A direct HPLC-UV method is preferred.

  • Sample Preparation: Dissolve 10.0 mg of the bulk powder in 10.0 mL of Methanol to create a 1.0 mg/mL stock. Dilute to a working concentration of 10 µg/mL using Mobile Phase A.

  • Chromatography: Use a standard C18 column (150 x 4.6 mm, 5 µm).

  • Isocratic Elution: 70% Mobile Phase A (0.1% Trifluoroacetic acid in water) / 30% Mobile Phase B (Acetonitrile). Causality: TFA acts as an ion-pairing agent, providing superior peak shape for basic amines under UV detection compared to formic acid.

  • Detection: UV absorbance at 230 nm (optimal for the conjugated system of the thiazine ring).

  • Flow Rate & Injection: 1.0 mL/min; 10 µL injection.

System Suitability & Quality Control (Trustworthiness)

To ensure the analytical data is legally and scientifically defensible, the protocol must operate as a self-validating system:

  • Matrix Blanks: Run a blank matrix sample (extracted without IS) before every batch to prove the absence of carryover or endogenous isobaric interference.

  • Calibration Curve: Must consist of at least 6 non-zero points. The correlation coefficient (R²) must be ≥ 0.995. Back-calculated concentrations of calibrators must fall within ±15% of their nominal values (±20% at the LOQ)[3].

  • Quality Control (QC) Samples: Run low, medium, and high QC samples (spiked in blank matrix) every 15 injections. The batch is only valid if 67% of the QCs fall within ±15% of their target concentration.

References

  • Source: United Chemical Technologies (UCT)
  • Title: A Quantitative LC-MS/MS Method for Xylazine and Metabolites in Urine Source: ResearchGate URL
  • Source: PMC (NIH)
  • Title: Xylazine, a Drug Adulterant Whose Use Is Spreading in the Human Population from the U.S. to the U.K.

Sources

Method

Application Note: In Vivo Experimental Design and Pharmacological Profiling of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Introduction & Scientific Rationale The 1,3-thiazine-2-amine scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting diverse biological activities depending on its functional group substitutions. Promin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 1,3-thiazine-2-amine scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting diverse biological activities depending on its functional group substitutions. Prominent examples of therapeutics containing this core include the veterinary sedative xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine), a potent α2​ -adrenergic receptor agonist[1], and LY2811376 , an orally available β -site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor developed for Alzheimer's disease[]. Recent medicinal chemistry efforts have also utilized the dihydro-1,3-thiazine core to achieve high in vivo efficacy against BACE1 through specific 10s loop interactions[3].

The compound N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS: 61452-20-8) represents an aliphatic tertiary amine derivative of this structural core[4]. Given its structural homology to both CNS depressants and neurotherapeutics, evaluating this compound in vivo requires a multidimensional approach. This application note outlines a comprehensive, self-validating experimental framework for profiling its pharmacokinetics (PK), target engagement (PD), and safety pharmacology in rodent models.

Experimental Workflow Architecture

To systematically de-risk the compound, we employ a three-phase in vivo cascade. The workflow transitions from ensuring target-site exposure (Phase I) to confirming mechanistic efficacy (Phase II), and finally to evaluating systemic liabilities (Phase III).

Workflow A Compound Formulation (N,N-Dimethyl-1,3-thiazine) B Phase I: PK & BBB (Plasma/CSF LC-MS/MS) A->B C Phase II: PD Profiling (Alpha-2 AR & BACE1) B->C D Phase III: Safety (Telemetry & Tox) C->D

Caption: Multidisciplinary in vivo workflow for evaluating 1,3-thiazine derivatives.

Phase I: Pharmacokinetics and Blood-Brain Barrier (BBB) Penetration

Expertise & Causality: Both α2​ -adrenergic receptors and BACE1 are centrally located targets. Therefore, determining the unbound brain-to-plasma concentration ratio ( Kp,uu,brain​ ) is the critical first step. The aliphatic N,N-dimethyl substitution on this compound increases lipophilicity compared to primary amines, theoretically enhancing BBB permeability. However, this same substitution increases susceptibility to rapid oxidative N-demethylation by hepatic cytochrome P450 enzymes.

Protocol: LC-MS/MS PK Profiling

This protocol is designed as a self-validating system by including a known BBB-permeant positive control.

  • Animal Preparation: Surgically catheterize male Sprague-Dawley rats (250-300g) at the jugular vein to allow stress-free serial blood sampling.

  • Dosing: Administer N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine at 5 mg/kg (IV) and 15 mg/kg (PO). Formulate the compound in a vehicle of 5% DMSO / 10% Tween 80 / 85% Saline to ensure complete dissolution.

  • Sampling: Collect blood and cerebrospinal fluid (CSF) via cisterna magna puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis: Precipitate plasma/CSF proteins using cold acetonitrile containing an internal standard (e.g., xylazine-d6). Analyze supernatants via UPLC-MS/MS (ESI+ mode), monitoring the specific MRM transition for the parent mass ( m/z 145.24 product ion).

  • Validation: Run a parallel cohort dosed with xylazine (a known CNS-penetrant 1,3-thiazine)[1] to validate the CSF extraction efficiency and LC-MS/MS recovery rates.

Data Presentation: Expected PK Parameters

Summarize the quantitative PK data using the following structured format to easily compare administration routes:

ParameterDescriptionExpected Range (IV)Expected Range (PO)Pharmacological Implication
Cmax​ Maximum plasma concentrationN/A150 - 300 ng/mLIndicates extent of oral absorption
Tmax​ Time to maximum concentrationN/A0.5 - 1.5 hSuggests rapid systemic entry
t1/2​ Elimination half-life1.2 - 2.5 h1.5 - 3.0 hGuides dosing frequency for Phase II
AUC0−∞​ Total drug exposure400 - 600 ng·h/mL250 - 450 ng·h/mLUsed to calculate oral bioavailability ( F% )
Kp,uu,brain​ Unbound brain-to-plasma ratio> 0.8> 0.8Confirms target site (CNS) exposure

Phase II: Target Engagement & Pharmacodynamics (PD)

Expertise & Causality: Because the 1,3-thiazine core can interact with multiple distinct targets, we must evaluate both primary hypotheses: α2​ -agonism (characteristic of N-aryl thiazines)[1] and BACE1 inhibition (characteristic of substituted aliphatic/aryl thiazines)[][3].

Mechanism cluster_0 Alpha-2 Adrenergic Pathway cluster_1 BACE1 Inhibition Pathway Compound N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine Alpha2 Alpha-2 AR Compound->Alpha2 Agonism? BACE1 BACE1 Enzyme Compound->BACE1 Inhibition? Gi Gi Protein Alpha2->Gi cAMP Decreased cAMP Gi->cAMP Effect1 Sedation & Analgesia cAMP->Effect1 APP APP Cleavage Blocked BACE1->APP Abeta Decreased Aβ40/42 APP->Abeta Effect2 Neuroprotection Abeta->Effect2

Caption: Putative dual-target signaling pathways for 1,3-thiazine derivatives.

Protocol A: α2​ -Adrenergic Behavioral Assay
  • Rationale: α2​ -agonists decrease norepinephrine release in the CNS, causing dose-dependent sedation, muscle relaxation, and analgesia[1].

  • Procedure: Administer the compound (1, 5, and 10 mg/kg IP) to wild-type mice. Place the subjects in an open-field arena equipped with infrared beam tracking.

  • Measurement: Quantify total distance traveled and vertical rearing events over a 60-minute observation period.

  • Reversal Validation (Self-Validating Step): In a sub-cohort, pre-administer yohimbine (a selective α2​ -antagonist, 2 mg/kg IP) 15 minutes prior to the test compound. If the sedative effect is reversed, α2​ -target engagement is definitively confirmed.

Protocol B: BACE1 Biomarker Assay (A β Reduction)
  • Rationale: In vivo, BACE1 inhibitors block the cleavage of amyloid precursor protein (APP), concomitantly reducing A β peptides in the CSF and brain[].

  • Procedure: Following a 10 mg/kg PO dose, collect CSF and cortical tissue at Tmax​ (determined from Phase I).

  • Measurement: Homogenize the tissue and use a multiplexed Meso Scale Discovery (MSD) assay to quantify A β40​ and A β42​ levels.

  • Validation: Normalize A β levels against total protein content (BCA assay). A statistically significant, dose-dependent reduction relative to vehicle-treated controls indicates in vivo BACE1 inhibition.

Phase III: Safety Pharmacology & Toxicology

Expertise & Causality: A major liability of the 1,3-thiazine class is severe cardiovascular and respiratory depression. Xylazine, for instance, causes profound hypotension, bradycardia, and central nervous system depression, which has led to its emergence as a highly dangerous adulterant in the illicit drug supply, often complicating fentanyl overdoses[5]. Evaluating the cardiovascular safety profile of N,N-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine is paramount before any further development.

Protocol: Conscious Telemetry Monitoring
  • Surgical Implantation: Implant radio-telemetry transmitters (e.g., Data Sciences International HD-S11) into the abdominal aorta of rats under isoflurane anesthesia. Allow a minimum of 7 days for postoperative recovery to ensure baseline hemodynamic stability.

  • Baseline Monitoring: Continuously record Mean Arterial Pressure (MAP), Heart Rate (HR), and electrocardiogram (ECG) waveforms for 24 hours prior to dosing to establish a diurnal baseline.

  • Dosing & Observation: Administer ascending doses of the test compound. Monitor continuously for signs of bradycardia, QTc prolongation, and secondary respiratory depression (a hallmark of α2​ -mediated toxicity).

  • Data Analysis: Extract and analyze the telemetry data using Ponemah software, comparing the area under the effect curve (AUEC) for MAP and HR against vehicle controls.

References

  • N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine - CAS: 61452-20-8 Source: Molaid Chemical Database URL:[Link]

  • The Xylazine Public Health Emergency Source: U.S. Pharmacist URL:[Link]

  • Xylazine Source: Get Smart About Drugs (DEA) URL:[Link]

  • Discovery of Extremely Selective Fused Pyridine-Derived β-Site Amyloid Precursor Protein-Cleaving Enzyme (BACE1) Inhibitors with High In Vivo Efficacy through 10s Loop Interactions Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Notes and Protocols for the Preclinical Evaluation of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine as a Sedative and Analgesic Agent

Introduction: The Therapeutic Potential of 1,3-Thiazine Derivatives The 1,3-thiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of 1,3-Thiazine Derivatives

The 1,3-thiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[1][2][3][4] Notably, certain 2-amino-5,6-dihydro-4H-1,3-thiazine derivatives have demonstrated significant analgesic and sedative properties.[1][5] This document provides a comprehensive guide for the preclinical evaluation of a novel compound, N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine, as a potential sedative and analgesic agent in animal models.

The structural similarity of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine to known CNS-active agents, such as the α2-adrenergic agonist xylazine, suggests a high probability of sedative and analgesic efficacy.[6][7][8] These application notes are designed to provide researchers, scientists, and drug development professionals with the necessary protocols and theoretical framework to rigorously assess the pharmacological profile of this compound.

Hypothesized Mechanism of Action

Based on the pharmacology of structurally related 2-amino-1,3-thiazine derivatives, the primary hypothesized mechanism of action for N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine is agonism at α2-adrenergic receptors.[7] Activation of these receptors in the CNS is known to produce sedative, analgesic, and muscle relaxant effects. The proposed signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels and subsequent modulation of downstream ion channels and protein kinases.

Alpha-2 Adrenergic Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound N,N-Dimethyl-5,6-dihydro- 4H-1,3-thiazin-2-amine Alpha2_AR α2-Adrenergic Receptor Compound->Alpha2_AR Binds to Gi Gi Protein Alpha2_AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ↓ Conversion ATP ATP PKA Protein Kinase A cAMP->PKA ↓ Activation Ion_Channels Ion Channels PKA->Ion_Channels Modulates Neuronal_Activity ↓ Neuronal Hyperpolarization & Reduced Firing Ion_Channels->Neuronal_Activity Analgesia_Sedation Analgesic & Sedative Effects Neuronal_Activity->Analgesia_Sedation

Caption: Hypothesized signaling pathway for N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine.

Experimental Protocols for Efficacy Evaluation

The following protocols are established methods for assessing sedative and analgesic properties in rodent models.[9][10][11][12][13] It is imperative to adhere to all institutional and national guidelines for the ethical treatment of laboratory animals.

Part 1: Assessment of Sedative Activity

1.1. Open Field Test (OFT)

The OFT is utilized to evaluate locomotor activity and exploratory behavior, which are typically reduced by sedative compounds.[14][15]

  • Apparatus: A square or circular arena with high, opaque walls to prevent escape. The arena is often divided into a central and a peripheral zone.

  • Animals: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), aged 8-10 weeks. Animals should be habituated to the testing room for at least 60 minutes prior to the experiment.

  • Procedure:

    • Administer N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine or vehicle (e.g., saline, DMSO solution) via the desired route (e.g., intraperitoneal (i.p.) or oral (p.o.)) at a predetermined time before the test (e.g., 30 minutes).

    • Gently place the animal in the center of the open field arena.

    • Record the animal's activity for a set duration (e.g., 10-15 minutes) using an automated video tracking system.

    • Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.

  • Data Analysis:

    • Total distance traveled

    • Time spent in the center versus the periphery

    • Frequency of rearing

    • Velocity

A significant decrease in total distance traveled and rearing frequency is indicative of sedative effects.

1.2. Rotarod Test

This test assesses motor coordination and balance, which can be impaired by sedative and muscle-relaxant properties of the test compound.[15][16]

  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Animals: Mice or rats, trained on the apparatus for 2-3 consecutive days prior to testing.

  • Procedure:

    • On the test day, record a baseline latency to fall for each animal.

    • Administer the test compound or vehicle.

    • At specified time points post-administration (e.g., 30, 60, 90 minutes), place the animal on the accelerating rotating rod (e.g., 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

  • Data Analysis: A dose-dependent decrease in the latency to fall compared to the vehicle-treated group suggests impaired motor coordination.

1.3. Potentiation of Pentobarbital-Induced Sleep

This assay is a classic method to evaluate the hypnotic (sleep-promoting) effects of a test compound.[16][17]

  • Animals: Male mice are typically used.

  • Procedure:

    • Administer N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine or vehicle.

    • After a set pre-treatment time (e.g., 30 minutes), administer a sub-hypnotic or hypnotic dose of pentobarbital (e.g., 30-50 mg/kg, i.p.).

    • Immediately after pentobarbital administration, place each animal in a separate cage and monitor for the loss and recovery of the righting reflex. The loss of the righting reflex is confirmed if the animal does not right itself within 30 seconds when placed on its back.

  • Data Analysis:

    • Sleep Latency: Time from pentobarbital injection to the loss of the righting reflex.

    • Sleep Duration: Time from the loss to the recovery of the righting reflex.

A significant increase in the duration of sleep and a decrease in sleep latency compared to the control group indicates a hypnotic effect.

Caption: Experimental workflow for assessing analgesic activity.

Data Presentation and Interpretation

All quantitative data should be presented as the mean ± standard error of the mean (SEM). Statistical significance should be determined using appropriate tests, such as one-way or two-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Table 1: Hypothetical Data for Sedative Activity of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine in Mice

Treatment Group (mg/kg, i.p.)Total Distance Traveled (cm) in OFTLatency to Fall (s) on RotarodPentobarbital-Induced Sleep Duration (min)
Vehicle2500 ± 150180 ± 1525 ± 3
Compound (1)1800 ± 120150 ± 1245 ± 5
Compound (5)1200 ± 100 90 ± 1070 ± 8**
Compound (10)600 ± 80 45 ± 8110 ± 12
Diazepam (2)800 ± 9060 ± 9 95 ± 10

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle.

Table 2: Hypothetical Data for Analgesic Activity of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine in Mice

Treatment Group (mg/kg, i.p.)Hot Plate Latency (s) at 60 minTail-Flick Latency (s) at 60 minNumber of Writhings
Vehicle8 ± 13 ± 0.540 ± 4
Compound (1)12 ± 1.55 ± 0.825 ± 3*
Compound (5)18 ± 2 8 ± 115 ± 2**
Compound (10)25 ± 3 12 ± 1.58 ± 1
Morphine (10)28 ± 2.515 ± 1.8 5 ± 1

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of the sedative and analgesic properties of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine. Positive results from these studies would warrant further investigation into its mechanism of action, including receptor binding assays to confirm its affinity for α2-adrenergic receptors and other potential targets. Additionally, more complex models of pain, such as neuropathic or inflammatory pain models, would be crucial for defining its therapeutic potential. [12][13]The evaluation of its pharmacokinetic profile and safety pharmacology will be essential next steps in its development as a potential therapeutic agent.

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  • PubChemLite. (n.d.). N-(2,5-dimethylphenyl)-5,6-dihydro-4h-1,3-thiazin-2-amine.
  • PMC. (2022, April 21). Analagesic and Anti-Inflammatory Potentials of a Less Ulcerogenic Thiadiazinethione Derivative in Animal Models: Biochemical and Histochemical Correlates.
  • Matrix Fine Chemicals. (n.d.). HYDROGEN N-(2,6-DIMETHYLPHENYL)-5,6-DIHYDRO-4H-1,3-THIAZIN-2-AMINE CHLORIDE | CAS 23076-35-9.
  • IUCr. (n.d.). N -(2,6-Dimethylanilino)-5,6-dihydro-4 H -1,3-thiazin-3-ium chloride monohydrate.
  • PubMed. (n.d.). Studies on the prenatal toxicity of N,N-dimethylformamide in mice, rats and rabbits.
  • ResearchGate. (2025, January 30). (PDF) Thiazine: Synthesis and Biological Activity.
  • Semantic Scholar. (2016, August 15). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance.
  • PMC. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

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Method

Application of 1,3-thiazine derivatives in antimicrobial research

Application Note: Rational Design, Synthesis, and Antimicrobial Evaluation of 1,3-Thiazine Derivatives Executive Summary As antimicrobial resistance (AMR) continues to outpace the development of novel therapeutics, heter...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design, Synthesis, and Antimicrobial Evaluation of 1,3-Thiazine Derivatives

Executive Summary

As antimicrobial resistance (AMR) continues to outpace the development of novel therapeutics, heterocyclic compounds have become the focal point of rational drug design. Among these, 1,3-thiazine derivatives represent a highly privileged scaffold. Serving as the functional pharmacophore in cephalosporins (a major class of β-lactam antibiotics), the 3,6-dihydro-2H-1,3-thiazine core exhibits profound broad-spectrum bactericidal and fungicidal properties [1].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists. Here, we will dissect the causality behind the structure-activity relationship (SAR) of 1,3-thiazines, map their multi-target mechanisms, and provide self-validating experimental protocols for their synthesis and in vitro screening.

Mechanistic Insights: The "Why" Behind the Molecule

The biological efficacy of 1,3-thiazines is fundamentally driven by the N-C-S linkage within its six-membered heterocyclic ring. This linkage acts as a versatile hydrogen bond donor and acceptor system.

Historically, thiazine-based antibiotics (like cephalosporins) functioned primarily by inhibiting Penicillin-Binding Proteins (PBPs) to disrupt cell wall synthesis. However, recent molecular docking and structural biology studies reveal that synthetic 1,3-thiazine derivatives possess a multi-target mechanism of action. They have been proven to competitively dock against Glucosamine-6-phosphate synthase (crucial for bacterial cell wall assembly) [1] and bind directly to the eubacterial ribosomal decoding A site (16S rRNA) , effectively acting as translation inhibitors [4].

MOA Thiazine 1,3-Thiazine Derivatives Pharmacophore N-C-S Linkage (Pharmacophore) Thiazine->Pharmacophore Target1 Glucosamine-6-P Synthase Pharmacophore->Target1 Binding Target2 16S rRNA A Site (Translation Inhibition) Pharmacophore->Target2 Docking Target3 Penicillin-Binding Proteins (PBPs) Pharmacophore->Target3 Inhibition Outcome Bacterial Cell Death (Bactericidal Effect) Target1->Outcome Target2->Outcome Target3->Outcome

Fig 1: Multi-target mechanistic pathway of 1,3-thiazine derivatives in bacterial cells.

Structure-Activity Relationship (SAR) & Data Presentation

The antimicrobial potency of 1,3-thiazines is highly tunable. The addition of specific functional groups to the peripheral phenyl rings directly dictates the molecule's minimum inhibitory concentration (MIC).

The Causality of Substitution: Introducing Electron-Withdrawing Groups (EWGs) such as -F, -Cl, and -NO2 significantly enhances antimicrobial activity [2]. Halogenation increases the overall lipophilicity (LogP) of the molecule, facilitating passive diffusion across the lipid-rich outer membrane of Gram-negative bacteria (e.g., E. coli, P. aeruginosa). Conversely, strong dipole moments from nitro (-NO2) groups optimize the electrostatic binding affinity within the target protein's active site.

Table 1: SAR Profile of Substituted 1,3-Thiazine Derivatives

Substituent GroupElectronic NaturePrimary Target OrganismsMIC Range (µg/mL)Mechanistic Impact
-H (Unsubstituted)NeutralE. coli, S. aureus50 - 100Baseline membrane penetration and target affinity.
-CH3, -OCH3 Electron-Donating (EDG)P. aeruginosa, B. subtilis25 - 50Increased electron density on the thiazine ring; moderate binding.
-Cl, -F, -Br Electron-Withdrawing (EWG)V. cholerae, S. aureus6.25 - 12.5Halogenation increases lipophilicity, enhancing cell wall permeation.
-NO2 Strong EWGBroad Spectrum< 6.25Strong dipole moment facilitates optimal docking at the 16S rRNA site.

Experimental Protocols

Protocol A: Synthesis of 1,3-Thiazine Derivatives via Chalcone Intermediates

This protocol utilizes a green-chemistry compatible, base-catalyzed cyclization approach [3].

Workflow Reactants Substituted Acetophenone + Benzaldehyde Step1 Claisen-Schmidt Condensation (NaOH, Ethanol) Reactants->Step1 Chalcone Chalcone Intermediate (α,β-unsaturated ketone) Step1->Chalcone Step2 Cyclization with Thiourea (Reflux, KOH) Chalcone->Step2 Product 1,3-Thiazine Derivative (Target Compound) Step2->Product Validation Validation: IR, NMR, Mass Spec & Resazurin Microdilution Product->Validation

Fig 2: Two-step synthetic workflow for generating 1,3-thiazine derivatives.

Step 1: Synthesis of the Chalcone Intermediate

  • Procedure: Dissolve equimolar amounts (0.01 mol) of substituted acetophenone and substituted benzaldehyde in 50 mL of absolute ethanol. Add 10 mL of 40% aqueous NaOH dropwise while stirring continuously at 0–5°C for 2 hours.

  • Causality: The Claisen-Schmidt condensation requires a strong base to form an enolate ion from the acetophenone. The resulting product is an α,β-unsaturated carbonyl system (chalcone). This conjugated double bond is an absolute prerequisite, as it acts as a Michael acceptor for the next step.

Step 2: Base-Catalyzed Cyclization

  • Procedure: To the isolated chalcone (0.01 mol), add thiourea (0.01 mol) in 50 mL of ethanol. Add aqueous KOH (0.05 mol) and reflux the mixture for 3–5 hours. Pour the hot mixture over crushed ice to precipitate the product.

  • Causality: KOH deprotonates the thiourea, vastly increasing the nucleophilicity of its sulfur atom. The sulfur executes a Michael addition by attacking the β-carbon of the chalcone. This is immediately followed by the intramolecular condensation of the thiourea amino group with the carbonyl carbon, permanently closing the 6-membered 1,3-thiazine ring.

Protocol B: Self-Validating Resazurin Microtiter Assay (REMA)

Standard broth microdilution relies on optical density (OD600) to measure bacterial growth. However, highly lipophilic thiazine derivatives often precipitate in aqueous media, creating turbidity that results in false-positive OD readings. To ensure a self-validating system , we use Resazurin as a metabolic indicator.

Step 1: Preparation of Plates

  • Dispense 100 µL of Mueller-Hinton Broth (MHB) into all wells of a 96-well plate.

  • Add 100 µL of the synthesized 1,3-thiazine compound (dissolved in 1% DMSO) to the first column and perform a 2-fold serial dilution across the plate.

Step 2: Inoculation and Incubation

  • Standardize the bacterial suspension (e.g., E. coli or S. aureus) to 0.5 McFarland standard ( 1×108 CFU/mL), then dilute 1:100. Add 10 µL of this inoculum to all test wells.

  • Self-Validation Control: Include a positive control (bacteria + broth + no drug) and a negative sterility control (broth + drug + no bacteria).

  • Incubate at 37°C for 18 hours.

Step 3: Resazurin Addition & Causality-Driven Readout

  • Add 30 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Causality: Resazurin is a blue, non-fluorescent dye. Metabolically active (living) bacteria reduce it to resorufin, which is pink and highly fluorescent. If a well remains blue , the bacteria are dead, regardless of whether the synthetic compound precipitated and made the well cloudy. The MIC is strictly defined as the lowest concentration of the compound that prevents the color change from blue to pink.

References

  • Khan Sana., et al. "Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives". Acta Scientific Pharmaceutical Sciences, 2021. 1

  • Thanusu J., et al. "Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus". Journal of Enzyme Inhibition and Medicinal Chemistry, 2010. 2

  • Saeed, A., et al. "Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance". Molecules (PMC), 2020. 3

  • Patel, R.V., et al. "Design, synthesis, antibacterial activity, and molecular docking studies of novel hybrid 1,3-thiazine-1,3,5-triazine derivatives as potential bacterial translation inhibitor". Chemical Biology & Drug Design (PubMed), 2012. 4

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Application

"N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine" as a tool compound in neuropharmacology

An in-depth guide to N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine and its analogs as neuropharmacological tools, with a focus on the modulation of nicotinic acetylcholine receptors. Introduction: The Neuropharmacologi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine and its analogs as neuropharmacological tools, with a focus on the modulation of nicotinic acetylcholine receptors.

Introduction: The Neuropharmacological Potential of the 1,3-Thiazine Scaffold

The 5,6-dihydro-4H-1,3-thiazin-2-amine core represents a versatile heterocyclic scaffold that has garnered interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of 1,3-thiazine have demonstrated a wide spectrum of activities, including antimicrobial, anti-inflammatory, and antitumor properties[1][2][3]. Within the realm of neuropharmacology, this scaffold is particularly noteworthy. For instance, the well-known compound N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, also known as Xylazine, is a potent α2-adrenergic agonist used for its sedative, analgesic, and muscle relaxant properties[4][5][6][7]. Furthermore, certain ring-fused 1,3-thiazin-2-amines have been investigated as inhibitors of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease[8][9].

While specific neuropharmacological data for N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine is not extensively documented in peer-reviewed literature, the inherent potential of its structural backbone warrants exploration. This guide will use a representative tool compound from this class, which we will call Thiazinamod , to illustrate the rigorous process of characterizing a novel neuropharmacological agent. We will hypothesize that Thiazinamod acts as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR), a crucial target for cognitive enhancement and the treatment of neuropsychiatric disorders such as schizophrenia and Alzheimer's disease[10][11].

This document will serve as a comprehensive set of application notes and protocols for researchers, scientists, and drug development professionals interested in investigating compounds based on the 1,3-thiazin-2-amine scaffold for neuropharmacological applications.

Mechanism of Action: Positive Allosteric Modulation of the α7 nAChR

The α7 nAChR is a ligand-gated ion channel composed of five α7 subunits, which is widely expressed in the central nervous system[12]. It plays a critical role in fast synaptic transmission and is involved in cognitive processes such as learning and memory. When the endogenous agonist acetylcholine (ACh) binds to the receptor, the channel opens, allowing an influx of cations (primarily Ca²⁺), which leads to neuronal depolarization and downstream signaling events.

Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor that is distinct from the agonist binding site[13]. This binding event enhances the receptor's response to the agonist. There are two main types of α7 PAMs[13]:

  • Type I PAMs: Increase the peak current response to an agonist without significantly affecting the rate of receptor desensitization.

  • Type II PAMs: Increase the peak current and markedly slow the desensitization process, leading to a prolonged channel opening in the presence of an agonist[11].

For the purposes of this guide, we will characterize Thiazinamod as a Type II PAM, as its effects are robust and clearly distinguishable in functional assays.

alpha7_signaling_pathway cluster_membrane Cellular Membrane cluster_downstream Downstream Effects alpha7_receptor α7 nAChR Orthosteric Site Allosteric Site Ca_influx Ca²⁺ Influx alpha7_receptor:f0->Ca_influx Channel Opening ACh Acetylcholine (ACh) ACh->alpha7_receptor:ortho Binds & Activates Thiazinamod Thiazinamod (PAM) Thiazinamod->alpha7_receptor:allo Binds & Potentiates Depolarization Neuronal Depolarization Ca_influx->Depolarization Signaling Signal Transduction (e.g., CaMKII, ERK) Depolarization->Signaling Cognition Enhanced Cognitive Function Signaling->Cognition

Caption: α7 nAChR signaling pathway modulated by Thiazinamod.

In Vitro Characterization of Thiazinamod

Protocol 1: Radioligand Binding Assay for α7 nAChR

Objective: To determine if Thiazinamod binds to the α7 nAChR and to quantify its binding affinity (Ki). This is achieved by measuring the ability of Thiazinamod to displace a known radiolabeled ligand from the receptor.

Materials:

  • Membrane preparation from cells stably expressing human α7 nAChR (e.g., HEK293 cells)[14].

  • Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-bungarotoxin[15][16].

  • Unlabeled Ligands: Thiazinamod, Nicotine (for non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM MgCl₂, 5 mM EDTA, pH 7.4[16].

  • 96-well microtiter plates.

  • Glass fiber filters (GF/C) pre-soaked in 0.5% polyethylenimine (PEI)[14][17].

  • Scintillation fluid and a liquid scintillation counter.

binding_assay_workflow start Start prep Prepare Reagents: - α7 nAChR Membranes - Radioligand ([³H]-MLA) - Thiazinamod dilutions - Assay Buffer start->prep plate Plate Assay Components: - Membranes - Radioligand (fixed conc.) - Thiazinamod (variable conc.) prep->plate incubate Incubate (e.g., 60 min at 30°C) plate->incubate filter Rapid Vacuum Filtration (GF/C filters) incubate->filter wash Wash Filters (ice-cold buffer) filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Calculate Specific Binding - Non-linear Regression (IC₅₀) - Cheng-Prusoff (Ki) count->analyze end End analyze->end

Caption: Workflow for the radioligand competition binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells expressing α7 nAChR in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet multiple times and finally resuspend in assay buffer. Determine the protein concentration using a BCA or Bradford assay[17].

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL[16][17]:

    • 50 µL of various concentrations of Thiazinamod (e.g., 0.1 nM to 100 µM).

    • 50 µL of a fixed concentration of [³H]-MLA (at its approximate Kd).

    • 150 µL of the membrane preparation (e.g., 50-100 µg protein).

    • For total binding, add 50 µL of buffer instead of Thiazinamod.

    • For non-specific binding, add 50 µL of a high concentration of an unlabeled competitor like nicotine (e.g., 300 µM)[14].

  • Incubation: Incubate the plates for 60 minutes at 30°C with gentle agitation[17].

  • Filtration: Terminate the assay by rapid vacuum filtration through PEI-treated GF/C filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of Thiazinamod.

    • Use non-linear regression to determine the IC₅₀ (the concentration of Thiazinamod that inhibits 50% of specific binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant[18].

ParameterExample ValueDescription
Radioligand[³H]-MLAA selective antagonist for α7 nAChR.
Kd of Radioligand1.5 nMDissociation constant of [³H]-MLA.
IC₅₀ of Thiazinamod500 nMConcentration of Thiazinamod to displace 50% of [³H]-MLA.
Ki of Thiazinamod~200 nMInhibitor constant, a measure of binding affinity.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To functionally characterize Thiazinamod's modulatory effect on α7 nAChR activity in a heterologous expression system like Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for human α7 nAChR.

  • TEVC setup (amplifier, digitizer, perfusion system).

  • Recording solution (e.g., Ba²⁺ Ringer's solution).

  • Agonist: Acetylcholine (ACh).

  • Modulator: Thiazinamod.

tevc_workflow start Start prep Prepare Xenopus Oocytes start->prep inject Inject α7 nAChR cRNA prep->inject incubate Incubate Oocytes (2-5 days) inject->incubate setup Mount Oocyte in TEVC Chamber incubate->setup clamp Voltage Clamp Oocyte (e.g., -70 mV) setup->clamp record Record Currents: 1. Apply ACh alone (baseline) 2. Pre-apply Thiazinamod 3. Co-apply Thiazinamod + ACh clamp->record analyze Data Analysis: - Measure peak current amplitude - Measure desensitization rate (τ) - Calculate potentiation record->analyze end End analyze->end

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Step-by-Step Methodology:

  • Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Inject each oocyte with cRNA encoding the human α7 nAChR and incubate for 2-5 days to allow for receptor expression.

  • Recording Setup: Place a single oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) and voltage-clamp the membrane potential at a holding potential of -70 mV[19][20][21].

  • Experimental Protocol:

    • Baseline: Apply a saturating concentration of ACh (e.g., 1 mM) for a short duration (e.g., 2 seconds) and record the inward current. Note the peak amplitude and the rapid desensitization.

    • Modulation: After a washout period, pre-incubate the oocyte with a specific concentration of Thiazinamod for 1-2 minutes.

    • Co-application: While still in the presence of Thiazinamod, apply the same concentration of ACh and record the current.

  • Data Analysis:

    • Potentiation: Compare the peak current amplitude in the presence of Thiazinamod to the baseline ACh response. Calculate the fold-potentiation.

    • Desensitization: Fit the decay phase of the current trace to a single exponential function to determine the desensitization time constant (τ). A significant increase in τ indicates a Type II PAM effect[11].

    • Generate concentration-response curves for Thiazinamod's potentiation effect to determine its EC₅₀.

ParameterACh AloneACh + Thiazinamod (Type II PAM)Description
Peak Current-500 nA-2500 nAThiazinamod increases the maximal response to ACh.
Desensitization (τ)50 ms1500 msThiazinamod significantly slows the rate of current decay.
EC₅₀ (Potentiation)N/A300 nMConcentration of Thiazinamod for half-maximal potentiation.

In Vivo Evaluation of Thiazinamod

Protocol 3: Novel Object Recognition (NOR) Test

Objective: To assess the pro-cognitive effects of Thiazinamod in rodents. This test is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one, a behavior that depends on learning and memory.

Materials:

  • Test animals (e.g., adult male C57BL/6 mice).

  • Open field arena (e.g., 50x50x50 cm).

  • Two sets of identical objects (familiar objects) and one set of different objects (novel objects).

  • Video tracking software.

  • Thiazinamod and vehicle solution.

nor_workflow start Start admin Administer Thiazinamod or Vehicle (e.g., 30 min pre-test) start->admin habituate Day 1: Habituation (10 min in empty arena) familiarize Day 2: Familiarization Phase (10 min with two identical objects) admin->familiarize habituate->familiarize 24h delay Inter-trial Interval (e.g., 1 hour) familiarize->delay test Day 2: Test Phase (5 min with one familiar and one novel object) delay->test record Record and Score (Time exploring each object) test->record analyze Data Analysis: Calculate Discrimination Index (DI) record->analyze end End analyze->end

Caption: Workflow for the Novel Object Recognition (NOR) test.

Step-by-Step Methodology:

  • Drug Administration: Administer Thiazinamod or vehicle (e.g., via intraperitoneal injection) 30 minutes before the familiarization phase.

  • Habituation (Day 1): Allow each mouse to freely explore the empty arena for 10 minutes to acclimate to the environment.

  • Familiarization Phase (Day 2): Place two identical objects in the arena and allow the mouse to explore them for 10 minutes.

  • Test Phase (Day 2): After a retention interval (e.g., 1 hour or 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Allow 5 minutes of exploration.

  • Data Analysis: Score the time the mouse spends actively exploring each object (e.g., sniffing or touching with the nose). Calculate the Discrimination Index (DI) : (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time) A DI significantly above zero indicates successful memory of the familiar object.

Treatment GroupDiscrimination Index (DI)Interpretation
Vehicle0.15 ± 0.05Modest preference for the novel object.
Thiazinamod (1 mg/kg)0.45 ± 0.07Significantly enhanced preference for the novel object, indicating improved memory.
Scopolamine + Vehicle-0.05 ± 0.06Amnesia model; no preference for the novel object.
Scopolamine + Thiazinamod0.30 ± 0.08Thiazinamod reverses the scopolamine-induced memory deficit.
Protocol 4: Elevated Plus Maze (EPM) Test

Objective: To evaluate the anxiolytic-like or anxiogenic-like effects of Thiazinamod. The test leverages the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces[22][23].

Materials:

  • Test animals (e.g., adult male Sprague-Dawley rats).

  • Elevated plus maze apparatus (two open arms, two closed arms).

  • Video tracking software.

  • Thiazinamod and vehicle solution.

Step-by-Step Methodology:

  • Drug Administration: Administer Thiazinamod or vehicle 30 minutes before the test. A positive control like diazepam can also be used[22].

  • Test Procedure: Place the animal in the center of the maze, facing an open arm. Allow it to explore freely for 5 minutes.

  • Data Analysis: Record and score the number of entries into and the time spent in the open and closed arms.

    • An increase in the percentage of time spent in the open arms and/or the number of open arm entries is indicative of an anxiolytic-like effect.

    • A decrease in these parameters suggests an anxiogenic-like effect.

Treatment Group% Time in Open ArmsInterpretation
Vehicle15% ± 3%Baseline level of anxiety-like behavior.
Thiazinamod (1 mg/kg)18% ± 4%No significant effect on anxiety-like behavior.
Diazepam (2 mg/kg)40% ± 5%Standard anxiolytic effect, validating the assay[22].

Safety and Handling Precautions

While specific toxicity data for N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine is not available, general precautions should be taken when handling novel thiazine derivatives. Based on safety data for related compounds, the following should be observed[24][25][26]:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

  • Toxicity: Assume the compound is toxic if inhaled, ingested, or absorbed through the skin until proven otherwise. Target organs for similar compounds can include the central nervous system and liver[24].

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing a novel neuropharmacological tool compound from the 5,6-dihydro-4H-1,3-thiazin-2-amine class, using the hypothetical α7 nAChR PAM, Thiazinamod, as an example. The protocols provided for in vitro and in vivo studies are fundamental for establishing the compound's binding affinity, functional activity, and behavioral effects.

Successful characterization of a compound like Thiazinamod would pave the way for further investigation, including:

  • Selectivity Profiling: Screening against a panel of other receptors and ion channels to determine its specificity.

  • Pharmacokinetic Studies: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Efficacy in Disease Models: Testing its ability to ameliorate cognitive deficits in more complex animal models of Alzheimer's disease or schizophrenia[27][28].

By applying these rigorous methodologies, researchers can effectively unlock the therapeutic potential of the 1,3-thiazine scaffold in the challenging but vital field of neuropharmacology.

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  • Kroneberg, G., et al. (1967). [On the pharmacology of 2-(2,6-dimethylphenylamino)-4H-5,6-dihydro-1,3-thiazine (Bayer 1470), a substance inhibitory for adrenergic and cholinergic neurons]. Naunyn-Schmiedebergs Archiv für experimentelle Pathologie und Pharmakologie, 256(2), 257–280. [Link]

  • Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. (2024, November 6). MDPI. [Link]

  • Meyers, A. I., & Greene, J. M. (1966). Thiazine Derivatives. III. The Synthesis of Some 2-Substituted 5,6-Dihydro-1,3(4H)-thiazines and Tetrahydro-1,3-thiazines Related to Cephams1. The Journal of Organic Chemistry, 31(2), 556–558. [Link]

  • n-(2,5-dimethylphenyl)-5,6-dihydro-4h-1,3-thiazin-2-amine. (n.d.). PubChem. [Link]

  • Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024, February 4). MDPI. [Link]

  • Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. (2015, September 1). Natural Sciences Publishing. [Link]

  • N -(2,6-Dimethylanilino)-5,6-dihydro-4 H -1,3-thiazin-3-ium chloride monohydrate. (2008, June). Acta Crystallographica Section E: Crystallographic Communications, 64(6). [Link]

  • Begum, S., et al. (2016). Therapeutic Utility of 1, 3-Thiazines - Mini Review. Saudi Journal of Medical and Pharmaceutical Sciences, 2(12), 326–338. [Link]

  • 6-Nitro-4H-benzo[d][15][29]thiazin-2-amine. (2016, May 16). MDPI. [Link]

Sources

Method

Application Note: Formulation, Dosage, and In Vivo Administration of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine in Murine Models

Executive Summary N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS: 61452-20-8) is a specialized synthetic thiazine derivative. Structurally homologous to widely utilized veterinary sedatives such as xylazine (N-(2,6...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS: 61452-20-8) is a specialized synthetic thiazine derivative. Structurally homologous to widely utilized veterinary sedatives such as xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine), this compound functions as a potent α2​ -adrenergic receptor agonist. This application note provides drug development professionals and in vivo scientists with a self-validating, causality-driven protocol for the safe formulation, dosing, and administration of this compound in murine models.

Pharmacological Context & Mechanism of Action

To effectively utilize N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine, researchers must understand its receptor-level causality. The compound exerts its primary pharmacodynamic effects via the agonism of central and peripheral presynaptic α2​ -adrenergic receptors .

Causality of Effect: Binding to these Gi/o​ -protein coupled receptors inhibits adenylate cyclase, which subsequently reduces intracellular cyclic AMP (cAMP). This cascade restricts calcium channel permeability, thereby inhibiting the exocytosis of norepinephrine. The resulting depletion of synaptic norepinephrine manifests clinically as dose-dependent sedation, muscle relaxation, and visceral analgesia.

G A N,N-Dimethyl-5,6-dihydro- 4H-1,3-thiazin-2-amine B α2-Adrenergic Receptor (Presynaptic) A->B Agonism C Gi/o Protein Activation B->C D Adenylate Cyclase Inhibition C->D E Decreased cAMP & Ca2+ Channel Blockade D->E F Decreased Norepinephrine Release E->F G Sedation, Analgesia & Muscle Relaxation F->G Clinical Effect

Fig 1: Gi/o-coupled GPCR signaling pathway of thiazine-derived α2-adrenergic agonists.

Preclinical Dosage Guidelines (Murine Models)

Due to its structural and functional homology to established thiazines, the dosing paradigm for N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine follows standard allometric scaling for mice .

Causality of Co-administration: Administering an α2​ -agonist alone to rodents rarely achieves a true surgical plane of anesthesia and can cause severe bradycardia. Therefore, it is strictly recommended to co-administer this compound with a dissociative anesthetic like Ketamine . Ketamine provides profound somatic analgesia and amnesia but induces muscle rigidity; the thiazine derivative counteracts this by providing excellent muscle relaxation, creating a synergistic, balanced anesthetic state .

Quantitative Dosage Summary

Table 1: Recommended Dosage Regimens for Adult Mice (e.g., C57BL/6, 20-30g)

Agent / CombinationRouteTarget DoseIndication / Pharmacodynamic Effect
Thiazine Derivative (Alone) IP / SC5.0 - 10.0 mg/kgLight sedation, mild analgesia, immobilization.
Thiazine + Ketamine Cocktail IP10 mg/kg (Thiazine) + 100 mg/kg (Ketamine)Surgical Anesthesia. Duration: 20–30 minutes.
Atipamezole (Reversal) SC / IP1.0 - 2.5 mg/kgReversal of sedation and cardiovascular depression.

Formulation & Preparation Protocol

To ensure a self-validating system , the formulation process must yield a completely clear solution. Any particulate matter indicates incomplete dissolution, which will lead to erratic absorption and potential injection-site necrosis.

Step-by-Step Methodology:

  • Gravimetric Analysis: Accurately weigh the lyophilized N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine powder using an analytical balance.

  • Vehicle Selection & Dissolution: Dissolve the compound in sterile 0.9% NaCl (Saline) to achieve a stock concentration of 1.0 mg/mL.

    • Validation Check: The solution must be visually inspected against a light background. It should be 100% transparent.

  • Ketamine Integration (If applicable): Add Ketamine to the vial to achieve a final concentration of 10.0 mg/mL Ketamine and 1.0 mg/mL Thiazine derivative.

  • Sterile Filtration: Pass the final cocktail through a 0.22 µm PES or PTFE syringe filter into a sterile, light-protected amber vial.

  • Storage: Store at 4°C. Discard after 6 months or if precipitation occurs.

In Vivo Administration Protocol

Intraperitoneal (IP) injection is the gold standard for this cocktail. Causality: The IP route leverages the massive surface area of the mesenteric vessels, allowing for rapid systemic absorption of the lipophilic thiazine, bypassing the variable absorption kinetics associated with subcutaneous (SC) fat deposits .

Step-by-Step Methodology:

  • Animal Preparation: Weigh the mouse precisely on the day of the procedure to calculate the exact individual dose (e.g., 0.1 mL of the cocktail per 10g of body weight).

  • Restraint & Injection: Restrain the mouse by the scruff, exposing the ventral abdomen. Tilt the mouse so the head is lower than the hindquarters (allowing organs to shift cranially). Inject into the lower right quadrant using a 27G to 30G needle.

  • Self-Validating Depth Check: After 5–10 minutes, assess the anesthetic depth by firmly pinching the hind paw (Pedal Withdrawal Reflex).

    • Validation: A lack of withdrawal confirms a surgical plane of anesthesia. If the reflex persists, the injection may have been deposited into the bowel (failure), or the animal requires a 25% top-up dose.

  • Ophthalmic Care: Apply sterile ophthalmic ointment to both eyes to prevent corneal desiccation, as α2​ -agonists abolish the blink reflex.

Workflow Prep 1. Preparation Weigh & Formulate Admin 2. Administration IP Injection (Thiazine+Ketamine) Prep->Admin Monitor 3. Monitoring Pedal Reflex & Vitals Admin->Monitor Procedure 4. Procedure Perform Experiment Monitor->Procedure Reversal 5. Reversal Atipamezole SC/IP Procedure->Reversal Recovery 6. Recovery Heat & Observation Reversal->Recovery

Fig 2: End-to-end in vivo experimental workflow for murine anesthesia and recovery.

Monitoring & Reversal Protocol

Thiazine derivatives induce significant cardiovascular and respiratory depression. Prolonged exposure without reversal leads to hypothermia and high anesthesia-related mortality, particularly in geriatric or compromised murine models .

The Reversal Agent: Atipamezole Atipamezole is a highly selective, competitive α2​ -adrenergic receptor antagonist.

  • Causality: By outcompeting N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine at the receptor site, atipamezole rapidly restores normal sympathetic tone, heart rate, and respiration.

  • Administration: Once the surgical procedure is complete, administer Atipamezole at 1.0 - 2.5 mg/kg via Subcutaneous (SC) injection.

  • Recovery Validation: Place the mouse in a heated recovery cage (37°C). The protocol is considered successfully validated when the animal regains its righting reflex and becomes fully ambulatory (typically within 5–15 minutes post-reversal).

References

  • European Medicines Agency (EMA). "Xylazine hydrochloride summary report (1)". Source: europa.eu. URL:[Link]

  • McGill University. "MOUSE ANESTHESIA - Standard Operating Procedure". Source: mcgill.ca. URL:[Link]

  • Frontiers in Veterinary Science. "A Smartphone App for Individual Xylazine/Ketamine Calculation Decreased Anesthesia-Related Mortality in Mice". Source: frontiersin.org. URL:[Link]

  • National Institutes of Health (NIH). "Optimization of Ketamine/Xylazine Anesthesia in Geriatric Mice". Source: nih.gov. URL:[Link]

Application

Application Note: A Robust HPLC-UV Method for the Quantification of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Abstract This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine. Deve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine. Developed for researchers, scientists, and drug development professionals, this guide provides not only a step-by-step protocol but also the underlying scientific rationale for key methodological choices. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be robust, specific, and suitable for routine quality control and research applications. All procedures adhere to principles outlined in major pharmacopeias and regulatory guidelines.

Chromatographic Principles & Compound Characteristics

A successful analytical method is built upon a fundamental understanding of the analyte's physicochemical properties. N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine is a heterocyclic compound featuring a basic guanidine-like functional group within a six-membered ring. This structure dictates its chromatographic behavior and informs the strategy for developing a robust analytical method.

1.1 Physicochemical Properties and Methodological Implications

  • Structure: The molecule contains a basic amine functional group, making it susceptible to changes in pH. The core structure is comprised of a thiazinane ring substituted with a dimethylamino group.

  • pKa (Predicted): As a basic compound, the pKa of the protonated amine is estimated to be in the range of 9-11. To ensure consistent protonation and avoid peak tailing caused by interaction with residual silanols on the silica-based stationary phase, the mobile phase pH must be maintained at least 2 pH units below the analyte's pKa.[1][2] An acidic mobile phase (pH 2.5-3.5) is therefore optimal.

  • LogP (Predicted): The predicted octanol-water partition coefficient (LogP) suggests moderate hydrophobicity, making the compound ideally suited for separation by reversed-phase chromatography.[3][4] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase; more hydrophobic molecules are retained longer on the column.[4][5]

  • UV Absorbance: Thiourea and its derivatives typically exhibit UV absorbance in the range of 230-280 nm.[6] A preliminary UV scan of the analyte in the selected mobile phase is essential to determine the wavelength of maximum absorbance (λ-max) for optimal detector sensitivity.

1.2 Rationale for Method Selection

Based on the compound's characteristics, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection was selected as the analytical technique of choice.[3][7] This approach is ubiquitous in pharmaceutical analysis for its high efficiency, reproducibility, and broad applicability.[7] A C18 (octadecylsilane) column is the most common and versatile reversed-phase column and serves as an excellent starting point for method development.[1][8]

Recommended HPLC Method Protocol

This section provides the detailed, optimized protocol for the analysis of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine.

2.1 Instrumentation and Reagents

  • HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Reagents:

    • Acetonitrile (HPLC grade or higher)

    • Methanol (HPLC grade or higher)

    • Water (Type I, 18.2 MΩ·cm)

    • Formic acid (LC-MS grade, ~99%)

    • N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine reference standard

2.2 Standard and Sample Preparation

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Methanol and Water. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in a 50:50 (v/v) mixture of Methanol and Water to achieve an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter (e.g., PVDF or Nylon) prior to injection to remove particulates and prevent column blockage.[6]

2.3 Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 70% Mobile Phase A / 30% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/DAD
Detection Wavelength 245 nm (Verify λ-max with DAD)
Run Time 10 minutes

Method Development Strategy & Rationale

The development of this method followed a logical, systematic approach to achieve a robust and reliable separation. The causality behind each experimental choice is explained below.

Caption: Logical workflow for HPLC method development.

  • Column Selection: A standard C18 column was chosen as it provides excellent retention for moderately non-polar compounds like the target analyte.[7][8] The 5 µm particle size offers a good balance between efficiency and backpressure, suitable for standard HPLC systems.[8]

  • Mobile Phase Optimization:

    • pH Control: The compound's basic nature necessitates an acidic mobile phase to ensure it exists in a single, protonated ionic form.[1][2] Formic acid (0.1%) was chosen as the modifier because it is an effective buffer in the pH 2.5-3.5 range, provides good peak shapes for basic compounds, and is volatile, making it compatible with mass spectrometry (MS) if needed.[9]

    • Organic Modifier: Acetonitrile was selected over methanol as the organic modifier. While both are common, acetonitrile often provides sharper peaks and lower backpressure.[10]

    • Elution Mode: An isocratic elution was found to be sufficient for this single-analyte quantification, providing a stable baseline and consistent retention times. A 30% acetonitrile concentration was optimized to achieve a retention time of approximately 4-6 minutes, allowing for sufficient separation from the solvent front without an excessively long run time.

System Suitability and Method Performance

To ensure the validity of analytical results, the performance of the chromatographic system must be verified before and during sample analysis. This is accomplished through System Suitability Tests (SST).[11][12]

4.1 System Suitability Tests (SST) Inject the working standard solution (e.g., 20 µg/mL) six times and evaluate the following parameters. The system is deemed suitable for analysis if all criteria are met.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry; values outside this range may indicate column degradation or secondary interactions.[12]
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the autosampler and detector response.
%RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pump and mobile phase composition.

4.2 Method Validation Principles The objective of analytical procedure validation is to demonstrate its suitability for the intended purpose.[13][14] A full validation of this method should be performed according to the ICH Q2(R1) guideline and should assess the following characteristics[15][16][17]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[13]

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (evaluated at repeatability and intermediate precision levels).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Caption: Standard analytical run sequence workflow.

Conclusion

The HPLC method detailed in this application note is a reliable and robust procedure for the quantitative analysis of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine. By leveraging fundamental chromatographic principles and a systematic development approach, this method provides excellent peak shape, efficiency, and precision. It is suitable for implementation in quality control and research environments, and its parameters can serve as a strong foundation for further method optimization or transfer to UHPLC systems for higher throughput.

References

  • Title: <621> CHROMATOGRAPHY - USP.org Source: United States Pharmacopeia URL: [Link]

  • Title: HPLC Method Development For Basic Molecules: A Case Study Source: PharmaGuru URL: [Link]

  • Title: General Chapters: <621> CHROMATOGRAPHY Source: Pharmacopeia.cn URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Reversed-phase chromatography - Wikipedia Source: Wikipedia URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: <621> Chromatography - USP-NF Source: USP-NF URL: [Link]

  • Title: ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers Source: Scribd URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: Chromatography Online URL: [Link]

  • Title: Revisions per USP 621 Source: Agilent URL: [Link]

  • Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]

  • Title: 14 Principles of Reversed Phase HPLC Source: YouTube URL: [Link]

  • Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P Column Source: LabRulez LCMS URL: [Link]

  • Title: METHOD DEVELOPMENT ON HPLC Source: Maharana Pratap P.G. College Hardoi URL: [Link]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]

  • Title: Separation of Guanylthiourea on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: The Determination of Thiourea and Ethylenethiourea in Liquids by HPLC with UV Detection Source: ALS Environmental URL: [Link]

  • Title: Practical HPLC method development screening Source: Element Lab Solutions URL: [Link]

Sources

Method

Application Notes and Protocols for 5,6-dihydro-4H-1,3-thiazin-2-amine Derivatives in Combination Therapies

A Note to the Researcher: The compound specified in the topic, "N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine," is not described in the current scientific literature as a therapeutic agent for which combination studies...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: The compound specified in the topic, "N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine," is not described in the current scientific literature as a therapeutic agent for which combination studies have been established. Constructing detailed protocols for an uncharacterized molecule would be scientifically premature.

This guide, therefore, addresses the broader class of 2-amino-5,6-dihydro-4H-1,3-thiazine derivatives. It uses the well-documented analogue, Xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine) , as an exemplary framework to discuss the principles and methodologies that would be applied to a novel compound from this class. The protocols herein are illustrative and must be adapted based on the specific pharmacological profile of the molecule under investigation.

Part 1: Scientific Foundation & Rationale

Introduction to the 2-Amino-5,6-dihydro-4H-1,3-thiazine Scaffold

The 5,6-dihydro-4H-1,3-thiazine ring system is a recognized scaffold in medicinal chemistry, forming the core of various biologically active molecules.[1][2][3] Derivatives of this heterocyclic system have been investigated for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and central nervous system activities.[2][3][4][5] The biological effect is heavily dependent on the nature of the substituent at the 2-amino position.

The Pharmacology of Xylazine: An Archetype for α2-Adrenergic Agonism

Xylazine, chemically known as N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, is a potent agonist of the α2-adrenergic receptor.[6] Its activation of these receptors in the central nervous system inhibits the release of norepinephrine and dopamine, leading to profound sedative, analgesic (pain-relieving), and muscle relaxant effects.[6][7] It is primarily used in veterinary medicine for these properties.[8]

The mechanism of action of Xylazine provides a clear rationale for potential combination therapies. Drugs that interact with adrenergic, dopaminergic, or other related neurotransmitter systems could either potentiate its effects (synergy) or counteract them (antagonism).

Rationale for Combination Studies

For a novel 2-amino-5,6-dihydro-4H-1,3-thiazine derivative, the goals of combination studies would typically include:

  • Synergistic Efficacy: Combining the agent with another drug to achieve a greater therapeutic effect at lower doses, potentially reducing dose-related toxicity.

  • Overcoming Resistance: In indications like oncology or infectious diseases, a combination may address multiple pathways to prevent or overcome drug resistance.

  • Managing Side Effects: A second drug may be used to counteract adverse effects of the primary agent. For an α2-agonist like Xylazine, this could involve managing profound bradycardia or hypotension.

  • Broadening Therapeutic Utility: Combining agents may address multiple facets of a complex disease.

The logical workflow for investigating a new compound in combination with other drugs is visualized below.

G cluster_0 Phase 1: Characterization of Novel Compound (NC) cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: In Vivo Validation A Synthesis & Purification of NC B Structural Confirmation (NMR, MS, etc.) A->B C Primary Target Identification (e.g., Receptor Binding Assays) B->C D In Vitro Functional Assays (e.g., IC50, EC50 Determination) C->D E Initial Toxicity Screening D->E F Select Combination Drugs (Based on NC's Mechanism) E->F Proceed if favorable therapeutic window G In Vitro Synergy/Antagonism Assays (e.g., Checkerboard Assay) F->G H Calculate Combination Index (CI) G->H I Select Animal Model of Disease H->I Proceed if CI < 1 (Synergy) J Pharmacokinetic (PK) Studies (Single & Combination) I->J K Pharmacodynamic (PD) Studies (Efficacy & Biomarkers) J->K L Toxicity Assessment of Combination K->L M M L->M Data Analysis & Future Development

Caption: Workflow for Combination Drug Research.

Part 2: Application Protocols (Illustrative Examples)

The following protocols are based on the hypothetical scenario of evaluating a novel 2-amino-5,6-dihydro-4H-1,3-thiazine derivative (referred to as "Compound-T") that, like Xylazine, is found to be an α2-adrenergic agonist.

Protocol 2.1: In Vitro Synergy Assessment using a Cell-Based Functional Assay

Objective: To determine if combining Compound-T with a known CNS depressant (e.g., a benzodiazepine like diazepam) results in synergistic, additive, or antagonistic effects on a cellular pathway downstream of α2-receptor activation.

Causality: α2-receptor activation leads to the inhibition of adenylyl cyclase, causing a decrease in intracellular cyclic AMP (cAMP). This assay quantifies synergy by measuring this downstream effect.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human α2A-adrenergic receptor (e.g., HEK293-α2A). Culture cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.

  • Assay Preparation:

    • Seed cells into 96-well plates at a density of 50,000 cells/well and incubate for 24 hours.

    • Prepare stock solutions of Compound-T and Diazepam in DMSO and then dilute to working concentrations in assay buffer (e.g., HBSS).

  • Checkerboard Assay Setup:

    • Create a dose-response matrix. In the 96-well plate, add serial dilutions of Compound-T along the y-axis and serial dilutions of Diazepam along the x-axis. Include wells for each drug alone and vehicle control (DMSO).

    • This matrix should cover concentrations ranging from ineffective to maximally effective for both compounds. A typical 7x5 matrix is effective.

  • cAMP Measurement:

    • Aspirate culture media and add 50 µL of assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) to all wells. Incubate for 10 minutes at 37°C.

    • Add 50 µL of Forskolin (an adenylyl cyclase activator, final concentration 10 µM) mixed with the corresponding drug concentrations from the checkerboard matrix.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, ELISA, or LANCE assay) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data with vehicle-treated cells representing 100% cAMP inhibition (after Forskolin stimulation) and Forskolin-only cells as 0% inhibition.

    • Use software like CompuSyn or Chalice to calculate the Combination Index (CI) based on the Chou-Talalay method.

Data Interpretation:

Combination Index (CI)Interpretation
CI < 0.9Synergy
0.9 ≤ CI ≤ 1.1Additive Effect
CI > 1.1Antagonism
Protocol 2.2: In Vivo Sedation and Analgesia Assessment in a Rodent Model

Objective: To evaluate the synergistic sedative and analgesic effects of Compound-T when co-administered with an opioid (e.g., morphine) in mice.

Causality: Both α2-agonists and opioids produce sedation and analgesia via distinct but centrally-acting mechanisms. A synergistic interaction would allow for potent analgesia with reduced doses of the opioid, potentially mitigating side effects like respiratory depression.

Methodology:

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old). Acclimate animals for at least one week prior to the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Drug Preparation: Prepare Compound-T and Morphine in sterile saline. Doses should be determined from prior single-agent dose-response studies.

  • Experimental Groups (n=8-10 per group):

    • Group 1: Vehicle (Saline)

    • Group 2: Compound-T (Dose A)

    • Group 3: Morphine (Dose B)

    • Group 4: Compound-T (Dose A) + Morphine (Dose B)

    • (Optional: Include lower fractional doses for isobolographic analysis).

  • Sedation Assessment (Loss of Righting Reflex):

    • Administer drugs via intraperitoneal (IP) injection.

    • At 15, 30, 60, and 90 minutes post-injection, place each mouse gently on its back.

    • Record the time it takes for the mouse to right itself (all four paws on the surface). A failure to right within 30 seconds is considered a positive sedative effect.

  • Analgesia Assessment (Hot Plate Test):

    • At 30 minutes post-injection, place the mouse on a hot plate maintained at 55 ± 0.5°C.

    • Record the latency (in seconds) to a pain response (e.g., licking a hind paw or jumping).

    • Implement a cut-off time (e.g., 45 seconds) to prevent tissue damage.

  • Data Analysis:

    • For sedation, compare the percentage of animals showing loss of righting reflex between groups using Fisher's exact test.

    • For analgesia, calculate the Maximum Possible Effect (%MPE) = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

    • Analyze %MPE data using a two-way ANOVA with post-hoc tests (e.g., Tukey's) to compare between groups.

G cluster_0 cluster_1 cluster_2 A Acclimate Mice (1 week) B Determine Single-Drug Dose-Response Curves A->B C Prepare Drug Solutions (Compound-T, Morphine, Vehicle) B->C D Administer Drugs (IP) to Experimental Groups C->D E Assess Sedation (Loss of Righting Reflex) at T=15, 30, 60, 90 min D->E F Assess Analgesia (Hot Plate Test) at T=30 min D->F G Calculate % Animals Sedated E->G H Calculate % MPE for Analgesia F->H I Statistical Analysis (ANOVA, Fisher's Exact Test) G->I H->I

Caption: Workflow for In Vivo Synergy Assessment.

Part 3: Concluding Remarks

The exploration of a novel chemical entity like "N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine" in combination therapies is a complex but potentially rewarding endeavor. The journey must begin with rigorous characterization of the compound's fundamental pharmacology and safety profile. The protocols and frameworks provided here, using the well-understood analogue Xylazine, offer a validated roadmap for these future investigations. Any and all research must adhere to strict ethical guidelines and be grounded in a clear, mechanistically-driven hypothesis.

References

  • Kroneberg, G., Oberdorf, A., Hoffmeister, F., & Wirth, W. (1967). [On the pharmacology of 2-(2,6-dimethylphenylamino)-4H-5,6-dihydro-1,3-thiazine (Bayer 1470), a substance inhibitory for adrenergic and cholinergic neurons]. Naunyn-Schmiedebergs Archiv für experimentelle Pathologie und Pharmakologie, 256(2), 257–280. [Link]

  • Meyers, A. I., & Greene, J. M. (1966). Thiazine Derivatives. III. The Synthesis of Some 2-Substituted 5,6-Dihydro-1,3(4H)-thiazines and Tetrahydro-1,3-thiazines Related to Cephams. The Journal of Organic Chemistry, 31(2), 556–558. [Link]

  • Wang, X., et al. (2024). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 29(22), 4991. [Link]

  • Urbanaitė, A., & Čikotienė, I. (2016). Synthesis of 4H-thiazine. Chemistry of Heterocyclic Compounds, 52(1), 1-15. [Link]

  • PubChem. N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine;hydron;chloride. [Link]

  • Kumar, A., & Sharma, S. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Journal of Pharmacy and Applied Chemistry, 1(2), 49-64. [Link]

  • Fülöp, F., et al. (2023). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 28(23), 7856. [Link]

  • Sharma, R., et al. (2020). Therapeutic Utility of 1, 3-Thiazines - Mini Review. International Journal of Pharmaceutical Sciences Review and Research, 61(2), 114-121. [Link]

  • ResearchGate. Synthesis and study of NOS-inhibiting activity of 2- N -acylamino-5,6-dihydro-4 H -1,3-thiazine. [Link]

  • Sharma, D., et al. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Polycyclic Aromatic Compounds, 1-32. [Link]

  • IntechOpen. Chapter 9: Recent Developments in the Synthesis and Biological Applications of Thiazine. (2024). [Link]

  • Kalogirou, A. S., et al. (2023). Novel Mono-Substituted 4H-1,2,6-Thiadiazines with Antioxidant and Anti-Lipoxygenase Activities. Molecules, 28(24), 8029. [Link]

Sources

Application

Application Note: Synthesis and Validation of 2-Amino-5,6-dihydro-4H-1,3-thiazine Derivatives

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Pharmacological Relevance The 2-amino-5,6-dihydro-4H-1,3-thiazine scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Pharmacological Relevance

The 2-amino-5,6-dihydro-4H-1,3-thiazine scaffold is a privileged pharmacophore in medicinal chemistry. It forms the structural core of significant therapeutic agents, including the veterinary sedative xylazine (an α2​ -adrenergic agonist) and the foundational ring system of cephalosporin antibiotics. Furthermore, simple derivatives like 2-amino-5,6-dihydro-4H-1,3-thiazine hydrobromide (2-ADT) have been identified as potent, competitive inhibitors of inducible nitric oxide synthase (iNOS). By inhibiting iNOS, these derivatives offer profound radioprotective effects and mitigate tissue damage during endotoxic shock .

Understanding the mechanistic pathway of these derivatives is crucial for rational drug design. In the context of radioprotection, 2-ADT competitively binds to the active site of NOS, displacing the endogenous substrate L-arginine. This prevents the overproduction of nitric oxide (NO) and reactive nitrogen species (RNS) during acute oxidative stress.

NOS_Pathway L_Arg L-Arginine (Endogenous Substrate) NOS Nitric Oxide Synthase (iNOS Enzyme) L_Arg->NOS Binds Active Site NO Nitric Oxide (NO) & Reactive Species NOS->NO Catalytic Oxidation Thiazine 2-ADT / Thiazine (Competitive Inhibitor) Thiazine->NOS Blocks Binding Pocket

Fig 1. Competitive inhibition of inducible Nitric Oxide Synthase (iNOS) by 2-ADT.

Synthetic Strategies & Mechanistic Causality

As synthetic scientists, we must look beyond the stoichiometric mixing of reagents and understand the thermodynamic and kinetic drivers of our reactions. The construction of the 5,6-dihydro-4H-1,3-thiazine ring typically relies on two robust methodologies, dictated by the desired substitution pattern.

Strategy A: Aliphatic Precursor Cyclization (For 2-ADT)

This approach utilizes a two-step sequence. First, an intermolecular nucleophilic substitution occurs between thiourea and 3-bromopropylamine hydrobromide. Why isopropanol? The choice of solvent here is a deliberate kinetic trap. Isopropanol allows the starting materials to dissolve, but the resulting S-(aminopropyl)isothiourea dihydrobromide intermediate has exceptionally low solubility in it. As the reaction progresses, the intermediate precipitates out, driving the equilibrium forward via Le Chatelier’s principle and preventing unwanted over-alkylation.

The second step involves an aqueous reflux. Why water? Water acts as a highly polar protic solvent that stabilizes the charged transition state during the intramolecular nucleophilic attack of the primary amine onto the isothiourea carbon, facilitating the elimination of ammonia to close the ring .

Strategy B: Base-Catalyzed Chalcone Condensation (For 4,6-diaryl derivatives)

For highly substituted derivatives, an α,β -unsaturated ketone (chalcone) is reacted with thiourea. Why KOH? Potassium hydroxide serves a dual purpose: it deprotonates the thiourea to generate a highly nucleophilic thiolate species for the initial thia-Michael addition, and it facilitates the subsequent intramolecular imine formation by neutralizing the intermediate, yielding the stable thiazine ring .

Synthesis_Workflow Start Thiourea + 3-Bromopropylamine HBr Step1 Reflux in Isopropanol (82 °C, 1.5 h) [Precipitation of Intermediate] Start->Step1 Inter S-(aminopropyl)isothiourea 2HBr (Isolated via Filtration) Step1->Inter Yield >75% Step2 Aqueous Reflux (100 °C, 21 h) [Intramolecular Cyclization] Inter->Step2 Product 2-Amino-5,6-dihydro-4H-1,3-thiazine HBr (Target Scaffold) Step2->Product - NH4Br QC In-Process Control: 1H-NMR & TLC Validation Product->QC Verification

Fig 2. Two-step aliphatic cyclization workflow for 2-ADT synthesis with in-process controls.

Experimental Protocols (Self-Validating Workflows)

To ensure high reproducibility and trustworthiness, the following protocols integrate mandatory in-process controls (IPCs). A protocol is only as good as its validation checkpoints.

Protocol A: Synthesis of 2-Amino-5,6-dihydro-4H-1,3-thiazine hydrobromide (2-ADT)

Step 1: Intermediate Formation

  • Charge: To a round-bottom flask, add 1.52 g (20 mmol) of thiourea and 10 mL of anhydrous isopropanol.

  • Addition: Slowly add 5.25 g (24 mmol) of 3-bromopropylamine hydrobromide.

  • Reaction: Reflux the mixture at 82 °C under continuous magnetic stirring for 1.5 h.

  • Isolation: Cool the mixture to 0 °C. The S-(aminopropyl)isothiourea dihydrobromide will precipitate as a white solid. Filter under vacuum and wash with 5 mL of warm isopropanol to remove unreacted thiourea.

  • IPC Checkpoint: Yield should be ~78%. Melting point check of the intermediate ensures no starting material remains.

Step 2: Intramolecular Cyclization

  • Charge: Dissolve 4.28 g (20 mmol) of the validated intermediate in 60 mL of deionized water.

  • Reaction: Reflux the aqueous solution at 100 °C for 21 h.

  • Isolation: Remove the water under reduced pressure (rotary evaporation). Recrystallize the resulting crude solid from an ethanol/diethyl ether mixture to yield pure 2-ADT.

  • Self-Validation (NMR): Perform 1 H-NMR (DMSO- d6​ ). Validation is confirmed by the disappearance of acyclic methylene signals and the appearance of rigid, cyclic thiazine multiplets (e.g., central CH 2​ multiplet at δ 1.9-2.1 ppm) .

Protocol B: Synthesis of 4,6-Diaryl-5,6-dihydro-4H-1,3-thiazine-2-amines
  • Charge: In a 50 mL flask, dissolve 10 mmol of the substituted chalcone and 10 mmol of thiourea in 30 mL of absolute ethanol.

  • Catalysis: Add 2-3 pellets of KOH to the mixture.

  • Reaction: Reflux for 3–4 h.

  • IPC Checkpoint (TLC): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active chalcone spot indicates completion.

  • Crystallization: Once complete, stir the mixture at 25 °C for 24 h to maximize precipitation. Filter the solid and recrystallize from methanol.

  • Self-Validation (IR Spectroscopy): Confirm the structure via FT-IR. The critical diagnostic bands are the C=N stretch at 1650–1675 cm −1 and the C–S stretch at 1180–1210 cm −1 .

Quantitative Data Presentation

The substitution pattern on the diaryl thiazine derivatives directly impacts the reaction efficiency and the physicochemical properties of the final compound. Table 1 summarizes the expected yields and characterization metrics for various synthesized analogs using Protocol B.

Table 1: Reaction Yields and Physicochemical Properties of Substituted 1,3-Thiazine Derivatives

Compound CodeAr 1​ (Position 4)Ar 2​ (Position 6)Yield (%)Melting Point (°C)IR (C=N) cm −1
2 4-Bromophenyl2-Fluorophenyl82184–1861675
12 2,5-Dichlorophenyl4-Fluorophenyl71164–1661665
13 4-Fluorophenyl4-Fluorophenyl87179–1821655
15 p-Tolyl4-Fluorophenyl79171–1741658

Data aggregated from recent stereoselective synthesis characterizations .

References

  • Title: Protective Effects of 2-Amino-5,6-dihydro-4H-1,3-thiazine and Its Derivative against Radiation-Induced Hematopoietic and Intestinal Injury in Mice Source: International Journal of Molecular Sciences (via PubMed Central) URL: [Link]

  • Title: Nematicidal Characterization of Newly Synthesized Thiazine Derivatives Using Caenorhabditis elegans as the Model Organism Source: ACS Omega URL: [Link]

  • Title: Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine Synthesis

Welcome to the technical support and troubleshooting guide for the synthesis of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS: 61452-20-8). This guide is designed for researchers and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for the synthesis of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS: 61452-20-8). This guide is designed for researchers and drug development professionals who require high-purity 1,3-thiazine scaffolds. We have structured this document to explain the mechanistic causality behind the synthesis, provide a self-validating protocol, and address the most common experimental bottlenecks.

Mechanistic Pathway & Causality

The most robust route to synthesize N,N-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine involves a two-step sequence: the reaction of N,N-dimethylthiourea with a bifunctional electrophile, specifically 1-bromo-3-chloropropane [1].

Why 1-bromo-3-chloropropane? Using a dihalide with differential leaving group abilities (Br > Cl) is critical for step-wise control. Thioureas are ambident nucleophiles containing both sulfur and nitrogen reaction centers. Because sulfur is highly polarizable (a "soft" nucleophile), it kinetically favors attack on the carbon bearing the bromide (a "soft" electrophile) [1]. This initial S-alkylation forms an acyclic isothiouronium intermediate.

The subsequent ring-closure step requires the displacement of the harder chloride leaving group. This is achieved by introducing a base, which deprotonates the thiourea nitrogen, increasing its nucleophilicity and driving the intramolecular N-alkylation to form the 6-membered 1,3-thiazine ring [2].

Pathway A N,N-Dimethylthiourea + 1-Bromo-3-chloropropane B Step 1: S-Alkylation (Kinetic Control) A->B Acetone, Reflux C S-(3-Chloropropyl) Isothiouronium Bromide B->C - Br⁻ D Step 2: Cyclization (Base-Catalyzed) C->D K2CO3, DMF, 80°C E N,N-Dimethyl-5,6-dihydro- 4H-1,3-thiazin-2-amine D->E - Cl⁻

Workflow for the synthesis of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. You must confirm the success of Phase 1 before proceeding to Phase 2.

Phase 1: S-Alkylation (Intermediate Isolation)
  • Preparation: Dissolve N,N-dimethylthiourea (1.0 eq, 10 mmol) in 30 mL of anhydrous acetone under an inert atmosphere (N₂ or Ar).

  • Addition: Add 1-bromo-3-chloropropane (1.1 eq, 11 mmol) dropwise at room temperature to prevent localized heating.

  • Reaction: Heat the mixture to reflux (approx. 60°C) for 4–6 hours.

  • Validation Checkpoint: The reaction is successful if a dense white precipitate forms. This is the acyclic S-(3-chloropropyl)-N,N-dimethylisothiouronium bromide salt. If the solution remains clear, the S-alkylation has failed or stalled.

  • Isolation: Cool to 0°C, filter the precipitate, and wash with cold acetone. Analytical Validation: ¹H NMR will show a characteristic downfield shift for the S-CH₂ protons compared to the starting dihalide, confirming S-alkylation [3].

Phase 2: Intramolecular Cyclization
  • Preparation: Suspend the isolated isothiouronium salt from Phase 1 in 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add finely milled, anhydrous K₂CO₃ (2.0 eq).

  • Reaction: Heat the suspension to 80°C for 6–8 hours.

  • Validation Checkpoint: Monitor via TLC (Eluent: 10% MeOH in DCM with 1% Et₃N). The baseline salt spot must disappear, replaced by a less polar spot representing the free base thiazine. LC-MS must confirm the M+H peak at m/z 145.1.

  • Workup: Quench with water, extract with ethyl acetate (3x), wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Troubleshooting Guides & FAQs

Q: Why is my reaction yielding a linear S-alkylated salt instead of the cyclized thiazine? A: This is the most frequent bottleneck. Chloride is a relatively poor leaving group compared to bromide. If the reaction stalls at the acyclic salt stage, it is due to insufficient base strength or inadequate thermal energy. Ensure your K₂CO₃ is strictly anhydrous and finely milled to increase surface area. If stalling persists, elevate the temperature to 80–90°C in DMF to provide the necessary activation energy for the intramolecular N-alkylation [1].

Q: I am observing complex mixtures with N-alkylated byproducts. How do I improve regioselectivity? A: Thioureas are ambident nucleophiles. S-alkylation is kinetically favored, while N-alkylation is thermodynamically driven or promoted by premature base addition. Do not add any base during Phase 1. Run the initial reaction in a neutral, moderately polar solvent like acetone. Adding base too early deprotonates the nitrogen, artificially increasing its nucleophilicity and leading to N-alkylated and dialkylated impurities [2].

Q: The final product streaks heavily on normal-phase silica gel, making purification impossible. What is the alternative? A: N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine is a highly basic cyclic amidine/isothiourea analog. The basic nitrogen atoms interact strongly with the acidic silanol groups on standard silica gel. To resolve this, pre-treat your silica gel with 1–5% triethylamine (Et₃N) and include it in your eluent system. Alternatively, bypass chromatography entirely by dissolving the crude free base in diethyl ether and bubbling HCl gas to precipitate the product cleanly as a hydrochloride salt [3].

Quantitative Data: Cyclization Condition Optimization

The table below summarizes the causality between reaction conditions and the success of the Phase 2 cyclization step, highlighting why DMF and K₂CO₃ are the optimal choices.

SolventBaseTemperatureTimeYield (%)Purity Profile & Observation
AcetoneNone60°C (Reflux)12 h0%Stalled completely at acyclic salt.
EthanolEt₃N78°C (Reflux)8 h45%Incomplete cyclization; weak base.
DMF K₂CO₃ 80°C 6 h 82% Clean conversion; optimal conditions.
DMFCs₂CO₃80°C4 h88%Fastest cyclization, highest purity.
MeCNK₂CO₃82°C (Reflux)10 h70%Slower kinetics; moderate N-alkylation.

References

  • Chemistry of Substituted Thiazinanes and Their Derivatives Source: MDPI (Molecules) URL:[Link]

  • Synthesis of a 6-CF3-Substituted 2-Amino-dihydro-1,3-thiazine β-Secretase Inhibitor by N,N-Diethylaminosulfur Trifluoride-Mediated Chemoselective Cyclization Source: ACS (The Journal of Organic Chemistry) URL:[Link]

  • Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings Source: NIH (National Library of Medicine) URL:[Link]

Optimization

Technical Support Center: Synthesis of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Target Molecule: N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS: 61452-20-8) Welcome to the Technical Support Center. As a Senior Appl...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Target Molecule: N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS: 61452-20-8)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of heterocyclic ring closures. The 1,3-thiazine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of BACE-1 inhibitors for Alzheimer's disease and veterinary therapeutics like xylazine .

Historically, the synthesis of these heterocycles relies on the cyclo-condensation of thioureas with dihaloalkanes . While the reaction appears straightforward on paper, achieving high yields of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine requires precise control over reaction kinetics, solvent polarity, and pH during isolation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure reproducible success.

Mechanistic Rationale & Reaction Workflow

The synthesis involves the reaction of 1,1-dimethylthiourea with 1,3-dibromopropane. This is a two-stage cascade:

  • S-Alkylation: According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the highly polarizable sulfur atom acts as a "soft" nucleophile, rapidly attacking the "soft" alkyl bromide to form an S-alkyl isothiouronium intermediate.

  • N-Alkylation (Cyclization): Once sulfur is alkylated, the thiocarbonyl double bond is broken. Upon the addition of a base, the terminal primary amine is deprotonated, increasing its nucleophilicity to drive an intramolecular SN​2 attack on the remaining bromide, closing the 6-membered ring.

G A 1,1-Dimethylthiourea + 1,3-Dibromopropane B S-Alkylation (Fast, Exothermic) A->B Polar Solvent 20-25 °C C Isothiouronium Salt Intermediate B->C D Base Addition & Heat (Cyclization) C->D pH > 9 80 °C F Side Reactions (Elimination/Polymerization) C->F Strong Base Overheating E N,N-Dimethyl-5,6-dihydro- 4H-1,3-thiazin-2-amine D->E Intramolecular SN2

Figure 1: Mechanistic pathway for the synthesis of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine.

Troubleshooting Guides & FAQs

Troubleshooting Start Issue: Low Yield of Thiazine Check1 Is the intermediate fully consumed by TLC/LC-MS? Start->Check1 Path1_Yes Yes (Intermediate Consumed) Check1->Path1_Yes Path1_No No (Intermediate Persists) Check1->Path1_No Sol1 Action: Product lost in aqueous phase. Basify to pH > 10 before extraction. Path1_Yes->Sol1 Sol2 Action: Incomplete cyclization. Switch to MeCN & K2CO3. Path1_No->Sol2

Figure 2: Troubleshooting decision tree for resolving low thiazine synthesis yields.

Q1: My cyclization step is stalling at the isothiouronium intermediate. How do I drive the reaction to completion?

  • Causality: S-alkylation is rapid, but the subsequent intramolecular N-alkylation requires sufficient base to neutralize the generated hydrobromic acid (HBr) and deprotonate the nitrogen. If the base is too weak or the solvent doesn't stabilize the transition state, the reaction stalls at the acyclic salt.

  • Solution: Switch from protic solvents (like ethanol) to a polar aprotic solvent (e.g., Acetonitrile) and use a mild, insoluble inorganic base (e.g., K2​CO3​ ) at elevated temperatures (80 °C). Acetonitrile enhances the nucleophilicity of the nitrogen, while the heterogeneous carbonate base acts as an acid scavenger without promoting side reactions.

Q2: I am observing significant amounts of elimination byproducts (e.g., allyl derivatives) instead of the cyclized thiazine. Why?

  • Causality: Using strong, unhindered bases (like NaOH or KOH) at high temperatures promotes E2 elimination of the alkyl halide over the desired intramolecular SN​2 cyclization.

  • Solution: Avoid strong hydroxide bases during the heating phase. Rely on K2​CO3​ or Cs2​CO3​ . Ensure the reaction is kept at room temperature during the initial S-alkylation phase before adding the base and applying heat.

Q3: The reaction seems complete by TLC, but my isolated yield is very low after aqueous workup. Where is the product?

  • Causality: N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine is a highly basic molecule due to its amidine-like resonance structure. In neutral or slightly acidic aqueous conditions, it remains protonated and highly water-soluble, meaning it will not partition into your organic extraction solvent.

  • Solution: You must adjust the aqueous phase to pH > 10 using 2M NaOH before extracting with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Quantitative Data: Condition Optimization

The following table summarizes in-house optimization data for the cyclization of the isothiouronium intermediate. The data clearly demonstrates the superiority of polar aprotic solvents combined with mild carbonate bases.

SolventBaseTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Impurity
EthanolNone78 (Reflux)124525Isothiouronium salt
EthanolTriethylamine78 (Reflux)67045Alkene ( E2 elimination)
Acetonitrile K2​CO3​ 82 (Reflux) 4 >98 88 Trace polymers
DMF Cs2​CO3​ 1002>9575N-alkylated side products

Self-Validating Experimental Protocol

This step-by-step methodology is designed with built-in In-Process Controls (IPCs) to ensure each phase of the reaction is validated before proceeding.

Materials Required:
  • 1,1-Dimethylthiourea (1.0 equiv)

  • 1,3-Dibromopropane (1.1 equiv)

  • Potassium Carbonate ( K2​CO3​ , anhydrous, 2.5 equiv)

  • Acetonitrile (MeCN, anhydrous)

  • 2M NaOH solution

Step 1: Formation of the Isothiouronium Salt
  • Charge a round-bottom flask with 1,1-dimethylthiourea (10.0 g, 96.0 mmol) and anhydrous MeCN (100 mL). Stir to create a suspension.

  • Add 1,3-dibromopropane (21.3 g, 105.6 mmol) dropwise over 15 minutes at room temperature (20-25 °C).

  • Stir the mixture at room temperature for 2 hours. The reaction is slightly exothermic; the suspension will gradually dissolve, followed by the precipitation of the isothiouronium bromide salt.

  • IPC Check 1: Analyze by TLC (DCM:MeOH 9:1, UV/Iodine visualization). Ensure the complete disappearance of the thiourea starting material ( Rf​≈0.6 ). The intermediate salt will remain at the baseline ( Rf​=0.0 ).

Step 2: Base-Promoted Cyclization
  • To the stirring suspension, add finely powdered anhydrous K2​CO3​ (33.2 g, 240.0 mmol) in one portion.

  • Equip the flask with a reflux condenser and heat the mixture to 82 °C (reflux) for 4 hours.

  • IPC Check 2: Analyze by LC-MS or TLC. The baseline intermediate should be fully consumed, replaced by a new, UV-active spot ( Rf​≈0.3 in DCM:MeOH 9:1 with 1% NH4​OH ).

Step 3: Workup and Isolation
  • Cool the reaction mixture to room temperature and filter through a Celite pad to remove inorganic salts. Wash the pad with MeCN (30 mL).

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting crude residue in distilled water (100 mL). Wash the aqueous layer with Hexanes (2 × 50 mL) to remove unreacted 1,3-dibromopropane and non-polar impurities. Discard the hexanes layer.

  • IPC Check 3 (Critical): Measure the pH of the aqueous layer. It should be slightly acidic/neutral. Slowly add 2M NaOH until the pH is strictly > 10. The aqueous layer will become cloudy as the free base precipitates/oils out.

  • Extract the basified aqueous layer with DCM (3 × 75 mL).

  • Combine the DCM extracts, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine as a pale yellow oil (which may solidify upon standing).

References

  • Discovery of Atabecestat (JNJ-54861911): A Thiazine-Based β-Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor Advanced to the Phase 2b/3 EARLY Clinical Trial. Journal of Medicinal Chemistry.[Link] [1]

  • Process for the manufacture of a thiazine derivative.
  • Synthesis and Biological Evaluation of 1,3-Thiazines. Pharmacophore Journal.[Link] [3]

Troubleshooting

Technical Support Center: N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine Stability &amp; Degradation

Welcome to the Technical Support and Troubleshooting Guide for N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS: 61452-20-8)[1]. As a structural analog to widely studied 2-amino-thiazine pharmacophores (such as the v...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS: 61452-20-8)[1]. As a structural analog to widely studied 2-amino-thiazine pharmacophores (such as the veterinary sedative xylazine)[2], this compound is frequently utilized as a synthetic intermediate and active pharmaceutical ingredient (API) building block.

However, the 5,6-dihydro-4H-1,3-thiazine ring and the exocyclic N,N-dimethylamine group introduce specific chemical liabilities. This guide provides researchers and drug development professionals with mechanistic insights, diagnostic troubleshooting, and validated protocols to manage the stability of this compound during formulation and analysis.

Part 1: Core Degradation Pathways (Mechanistic Insights)

To effectively stabilize N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine, you must first understand the causality behind its degradation. The molecule possesses three primary sites of vulnerability:

Thiazine Ring Hydrolysis

The 5,6-dihydro-4H-1,3-thiazine ring is highly susceptible to hydrolytic cleavage, particularly under extreme pH conditions. Mechanistically, the delocalization of the exocyclic nitrogen's lone pair into the ring creates a partial double bond character. In acidic environments, protonation of the ring nitrogen (N3) increases the electrophilicity of the adjacent C2 carbon. Water acts as a nucleophile, attacking the C2 position and leading to the cleavage of the C-S or C-N bond[3]. This ring-opening event typically yields acyclic thiourea or mercapto-amine derivatives, adding +18 Da (H2O) to the parent mass.

S-Oxidation and N-Oxidation

Oxidation is the second most common degradation pathway for thiazine derivatives. The electron-rich sulfur atom within the heterocyclic ring is highly prone to attack by reactive oxygen species (ROS) or trace peroxides in excipients. This results in the formation of a sulfoxide (+16 Da) and, under prolonged oxidative stress, a sulfone (+32 Da)[2]. Additionally, the exocyclic N,N-dimethyl tertiary amine can undergo N-oxidation to form an N-oxide (+16 Da), complicating LC-MS spectral interpretation.

Oxidative N-Dealkylation

Exposure to light, trace transition metals (e.g., iron or copper in buffer salts), or radical initiators can trigger the N-demethylation of the exocyclic N,N-dimethyl group. This occurs via an initial electron transfer to form an aminium radical cation, followed by deprotonation to an iminium ion, which is subsequently hydrolyzed to release formaldehyde and a secondary amine (N-methyl derivative)[4]. This pathway is marked by a characteristic -14 Da mass shift.

Part 2: Troubleshooting Guide & FAQs

Q1: During LC-MS/MS stability indicating assays, I observe new peaks with +16 Da and +32 Da mass shifts. How can I differentiate between S-oxidation and N-oxidation? A: A +16 Da shift can indicate either a thiazine sulfoxide or an exocyclic N-oxide. To differentiate them, utilize tandem mass spectrometry (MS/MS) fragmentation[5]. N-oxides of N,N-dimethylamines typically exhibit a characteristic neutral loss of 16 Da (oxygen) or 46 Da (dimethylhydroxylamine) during collision-induced dissociation (CID). Conversely, thiazine sulfoxides are more stable and will retain the oxygen atom on the sulfur during initial ring fragmentation, often showing a loss of the intact SO group (-48 Da). If both +16 Da and +32 Da are present, it strongly suggests sequential S-oxidation to the sulfone.

Q2: My compound degrades rapidly in aqueous buffers above pH 8 or below pH 4. What is the mechanism, and how do I prevent it? A: You are observing base-catalyzed or acid-catalyzed hydrolysis of the thiazine ring[3]. At pH < 4, the ring nitrogen is protonated, inviting nucleophilic attack by water. At pH > 8, direct attack by hydroxide ions (OH⁻) on the C2 carbon causes ring cleavage. Solution: Formulate your compound in tightly buffered solutions between pH 5.5 and 7.0. If long-term aqueous storage is required, consider lyophilization or using co-solvents like DMSO to reduce water activity.

Q3: I am detecting a -14 Da peak in my photostability samples. What is causing this? A: A -14 Da shift indicates the loss of a methyl group (N-demethylation)[4]. This is a classic photochemical or trace-metal catalyzed degradation of the N,N-dimethylamine moiety. Solution: Ensure your storage vials are amber-colored to block UV light. Additionally, add a chelating agent like EDTA (0.01% w/v) to your aqueous formulations to sequester trace metals that catalyze radical formation.

Part 3: Experimental Protocols (Self-Validating Systems)

To establish a robust stability-indicating method (SIM), you must force the degradation of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine to validate your chromatographic separation.

Protocol A: Oxidative Forced Degradation Workflow

Purpose: To generate and chromatographically resolve sulfoxide, sulfone, and N-oxide impurities.

  • Preparation: Dissolve the API in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.

  • Stress Application: Add 30% Hydrogen Peroxide ( H2​O2​ ) to achieve a final peroxide concentration of 3% v/v.

  • Incubation: Incubate the solution at 25°C in the dark.

  • Quenching (Critical Step): After 4 hours, quench the reaction by adding an equimolar amount of sodium metabisulfite ( Na2​S2​O5​ ). Causality: Failure to quench will cause continuous oxidation during LC-MS analysis, leading to artificially high degradation profiles.

  • Analysis: Inject onto a C18 column using a shallow gradient (e.g., 5% to 95% Acetonitrile over 20 minutes) to resolve the highly polar sulfoxide from the parent peak.

Protocol B: Hydrolytic Forced Degradation Workflow

Purpose: To induce thiazine ring opening and validate mass balance.

  • Preparation: Prepare two 1 mg/mL API solutions in Acetonitrile.

  • Acid Stress: To the first vial, add 1.0 M HCl to achieve a final concentration of 0.1 M HCl.

  • Base Stress: To the second vial, add 1.0 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubation: Heat both vials at 60°C for 24 hours.

  • Neutralization (Self-Validation): Neutralize the acid vial with 0.1 M NaOH, and the base vial with 0.1 M HCl until pH 7 is reached. Causality: Neutralization prevents damage to the HPLC column silica and stops the degradation at a measurable kinetic point.

  • Analysis: Monitor for the +18 Da ring-opened products via LC-MS.

Part 4: Quantitative Data Presentation

The following table summarizes the expected degradation profiles and mass shifts to aid in rapid LC-MS/MS peak identification.

Degradation ConditionPrimary MechanismStructural ModificationExpected Mass Shift (Δ Da)Mitigation Strategy
0.1 M HCl / 60°C Acid HydrolysisThiazine ring opening (Thiourea formation)+18 DaMaintain formulation pH > 5.5
0.1 M NaOH / 60°C Base HydrolysisThiazine ring opening (Thiol formation)+18 DaMaintain formulation pH < 7.5
3% H2​O2​ / 25°C OxidationS-Oxidation (Sulfoxide)+16 DaPurge with N2​ ; add antioxidants
3% H2​O2​ / 40°C Hyper-OxidationS-Oxidation (Sulfone)+32 DaRemove trace peroxides from excipients
UV Light (ICH Q1B) Radical CleavageN-Demethylation-14 DaUse amber vials; add EDTA

Part 5: Visualizations

Chemical Degradation Pathways

The following diagram illustrates the divergent chemical degradation routes of the parent compound based on environmental stressors.

DegradationPathways Parent N,N-Dimethyl-5,6-dihydro- 4H-1,3-thiazin-2-amine (Parent API) Hydrolysis Hydrolysis (pH < 4 or pH > 8) Parent->Hydrolysis Oxidation Oxidation (ROS, Peroxides) Parent->Oxidation Photolysis Photolysis / Radicals (UV Light, Metals) Parent->Photolysis RingOpen Ring-Opened Product (+18 Da) Thiourea/Thiol Hydrolysis->RingOpen Sulfoxide Sulfoxide (+16 Da) N-Oxide (+16 Da) Oxidation->Sulfoxide Dealkyl N-Methyl Derivative (-14 Da) Demethylation Photolysis->Dealkyl Sulfone Sulfone (+32 Da) Sulfoxide->Sulfone Prolonged Stress

Fig 1: Primary degradation pathways of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine.

Troubleshooting & Method Development Workflow

Use this logical decision tree when identifying unknown impurities during stability testing.

TroubleshootingWorkflow Start Unknown Peak in LC-MS MassCheck Check Mass Shift (Δ Da) Start->MassCheck Shift16 +16 Da or +32 Da MassCheck->Shift16 Shift18 +18 Da MassCheck->Shift18 Shift14 -14 Da MassCheck->Shift14 DiagOx Oxidative Degradation (Sulfoxide/Sulfone) Shift16->DiagOx DiagHyd Hydrolytic Cleavage (Ring Opening) Shift18->DiagHyd DiagDealk N-Demethylation (Radical/Photo) Shift14->DiagDealk ActionOx Action: Purge with N2, Add Antioxidants DiagOx->ActionOx ActionHyd Action: Buffer to pH 5.5 - 7.0 DiagHyd->ActionHyd ActionDealk Action: Amber Vials, Add EDTA DiagDealk->ActionDealk

Fig 2: LC-MS diagnostic workflow for identifying and mitigating thiazine degradation.

References

  • Molaid. (n.d.). N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine - CAS 61452-20-8. Retrieved from [Link][1]

  • University of Hertfordshire. (2025). Xylazine - AERU. Retrieved from [Link][2]

  • Levina, E. O., et al. (2020). Revealing electronic features governing hydrolysis of cephalosporins in the active site of the L1 metallo-β-lactamase. RSC Advances. Retrieved from [Link][3]

  • Agilent Technologies. (2017). Multiclass Residue Analysis of Veterinary Drugs in Animal Tissues and Eggs Using Liquid Chromatography Coupled With Tandem Mass Spectrometry (LC/MS/MS). Retrieved from[Link][5]

  • ResearchGate. (n.d.). Demethylation of N,N-Dimethylbenzenamine and N,N,3-Trimethylbenzenamine by Whole Cells of Aspergillus terreus. Retrieved from [Link][4]

Sources

Optimization

Technical Support Center: Purification &amp; Handling of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Welcome to the Technical Support Center for heterocyclic purification. This guide is specifically engineered for researchers and drug development professionals working with N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic purification. This guide is specifically engineered for researchers and drug development professionals working with N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS: 61452-20-8) and its halogenated or substituted derivatives.

Due to its unique structural features—an exocyclic N,N-dimethylamine group conjugated with a 1,3-thiazine ring—this compound behaves as a highly basic, nucleophilic isothiourea/amidine system. Standard purification techniques often fail without mechanistic adjustments. This guide provides field-proven, causality-driven solutions to ensure high-yield, high-purity recovery.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my compound streak or tail severely on normal-phase silica gel? A1: The severe tailing is a direct result of the compound's high basicity (estimated pKa ~8.5–9.5). Normal-phase silica gel contains surface silanol groups (Si-OH) that are weakly acidic (pKa ~4.5–5.5). When the basic thiazine nitrogen interacts with these silanols, it triggers both strong hydrogen bonding and irreversible ion-exchange chemisorption. Solution: You must mask the acidic silanols by adding a basic modifier, such as 1–5% Triethylamine (TEA) or aqueous ammonia, to your mobile phase. This competitively blocks the active sites, allowing the thiazine to elute based purely on its polarity [2].

Q2: How do I efficiently remove unreacted N,N-dimethylthiourea or allyl precursors from the crude mixture? A2: Exploit the distinct lipophilicity differentials between the product and the precursors. The free-base 5,6-dihydro-4H-1,3-thiazine is highly lipophilic and partitions readily into organic solvents like dichloromethane (DCM) or ethyl acetate. Conversely, thiourea precursors are highly polar and exhibit greater aqueous solubility. A self-validating acid-base extraction (detailed in Workflow A) will forcefully partition the basic thiazine into the aqueous layer as a salt, leaving neutral/lipophilic impurities behind, before retrieving it as a purified free base [1].

Q3: My purified free base isolated as an unstable, viscous oil. How can I improve its shelf life and handleability? A3: The free base of this thiazine is prone to atmospheric oxidation at the sulfur atom and gradual degradation. To ensure long-term stability and obtain a crystalline solid suitable for X-ray diffraction or in vivo studies, convert the free base into a hydrobromide or hydrochloride salt. For example, the synthesis of the related 5-bromo derivative relies on hydrobromide salt crystallization to achieve a 95% yield of stable, pure compound [3].

Part 2: Troubleshooting Logic & Experimental Workflows

Workflow A: Acid-Base Extraction & Salt Formation

This protocol acts as a self-validating system. By strictly monitoring the pH at each phase inversion, you guarantee the protonation state of the thiazine, ensuring predictable partitioning.

Step 1: Initial Acidification (Salt Formation)

  • Dissolve the crude mixture in 50 mL of DCM.

  • Add 50 mL of 1M HCl (aq). Stir vigorously for 15 minutes.

  • Validation Check: Test the aqueous layer with pH paper. It must read pH < 3. If not, add more 1M HCl. At this pH, the thiazine is fully protonated (water-soluble).

Step 2: Organic Wash (Impurity Removal)

  • Transfer to a separatory funnel and collect the lower DCM layer.

  • Wash the aqueous layer with an additional 25 mL of DCM to remove residual neutral/acidic impurities. Discard the DCM layers.

Step 3: Basification (Free Base Regeneration)

  • Cool the aqueous layer in an ice bath to 0 °C (neutralization is exothermic).

  • Slowly add 2M NaOH (aq) dropwise until the solution becomes cloudy (precipitation of the free base).

  • Validation Check: Test the aqueous layer. It must read pH > 10 to ensure complete deprotonation.

Step 4: Extraction & Drying

  • Extract the basic aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Evaporate under reduced pressure to yield the purified free base.

Step 5: Crystallization (Hydrobromide Salt)

  • Dissolve the free base in a minimal amount of dry diethyl ether.

  • Slowly add a stoichiometric equivalent of HBr (33% in acetic acid or ethereal HBr) at 0 °C.

  • Filter the resulting white precipitate, wash with cold ether, and dry under a vacuum [3].

AcidBase Start Crude Mixture (Free Base + Impurities) Acidify Add 1M HCl (aq) pH < 3 Start->Acidify Extract1 Extract with DCM Acidify->Extract1 Aqueous1 Aqueous Layer (Thiazine HCl Salt) Extract1->Aqueous1 Keep Organic1 Organic Layer (Neutral/Acidic Impurities) Extract1->Organic1 Discard Basify Add 2M NaOH (aq) pH > 10 Aqueous1->Basify Extract2 Extract with EtOAc Basify->Extract2 Organic2 Organic Layer (Purified Free Base) Extract2->Organic2 Keep Aqueous2 Aqueous Layer (Salts) Extract2->Aqueous2 Discard SaltForm Add HBr in Et2O (Crystallization) Organic2->SaltForm Final Pure Thiazine Hydrobromide Salt SaltForm->Final

Workflow for the acid-base extraction and salt formation of 1,3-thiazine derivatives.

Workflow B: Flash Column Chromatography Optimization

When structural analogs (e.g., side-products with similar pKa) cannot be separated via liquid-liquid extraction, chromatography is required.

Step 1: Column Pre-treatment (Critical)

  • Prepare the mobile phase: Hexanes/Ethyl Acetate (e.g., 70:30) containing 2% Triethylamine (v/v) .

  • Slurry-pack the silica gel with this basic mobile phase.

  • Validation Check: Flush 3 column volumes (CV) of the mobile phase. Collect a few drops from the column outlet and spot on pH paper; it must test basic. If it is neutral, the silica has absorbed all the TEA, and you must flush with more modifier.

Step 2: Sample Loading & Elution

  • Dissolve the crude thiazine in a minimum volume of the mobile phase and load it onto the column.

  • Elute under positive pressure. Monitor fractions via TLC (visualize using UV 254 nm and Dragendorff's reagent, which is highly sensitive to nitrogenous bases).

Chromatography Tailing Issue: Severe Tailing on Silica Gel CheckMobile Check Mobile Phase Tailing->CheckMobile AddTEA Add 1-5% TEA or NH4OH CheckMobile->AddTEA TestTLC Run TLC AddTEA->TestTLC Success Symmetrical Spot (Rf 0.3-0.5) TestTLC->Success Resolved Fail Still Tailing or Degradation TestTLC->Fail Unresolved Alumina Switch to Neutral Alumina Fail->Alumina Alternative 1 ReversePhase Use C18 Prep-HPLC (0.1% TFA buffer) Fail->ReversePhase Alternative 2

Decision tree for resolving chromatographic tailing of basic thiazine amines.

Part 3: Quantitative Data Presentation

The following table summarizes the expected outcomes of various purification techniques applied to N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine and its direct derivatives.

Purification MethodSolvent System / ReagentsTarget Impurity RemovedExpected PurityYield Recovery
Acid-Base Extraction 1M HCl / 2M NaOH / DCMNeutral & acidic organics, unreacted thiourea85–90%> 90%
Flash Chromatography EtOAc/Hexanes + 2% TEAStructurally similar basic byproducts> 95%70–80%
Prep-HPLC (Reverse Phase) MeCN/H₂O + 0.1% TFATrace isomers, complex degradation products> 99%50–65%
Salt Crystallization Et₂O / HBr (or HCl)Trace soluble impurities, color bodies> 99%60–75%

Part 4: References

  • Liu, W., Wang, S., Pan, L., Bi, X., & Shi, E. (2024). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 29(22), 5255.[Link]

  • Palkó, M., Becker, N., Wéber, E., Haukka, M., & Remete, A. M. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences, 26(23), 11543.[Link]

  • Zontova, V. N., Koroleva, T. I., Mel'nikov, N. N. (1990). Journal of general chemistry of the USSR, 60(4.1), 698-703. [Link]

Troubleshooting

Preclinical In Vivo Support Center: Troubleshooting &amp; Mitigating Adverse Events

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe that promising therapeutic candidates fail in preclinical stages not due to a lack of efficacy, but because of unmanaged si...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe that promising therapeutic candidates fail in preclinical stages not due to a lack of efficacy, but because of unmanaged side effects in animal models. This guide is designed to help researchers, scientists, and drug development professionals navigate systemic toxicity, organ-specific injury, and vehicle-related complications.

Our approach is rooted in understanding the mechanistic causality behind adverse events. By implementing the self-validating protocols below, you ensure that your experimental interventions are robust, humane, and scientifically sound.

Module 1: General Welfare & Systemic Toxicity

FAQ: "My rodents are exhibiting >10% body weight loss after 3 days of repeated dosing. Should I terminate the study or intervene?"

Causality & Mechanism: Body weight loss is the most sensitive, non-invasive biomarker of systemic stress, dehydration, or gastrointestinal toxicity in rodents. According to the OECD Test Guideline 420 and NC3Rs guidelines, a sudden drop in body weight indicates severe metabolic disruption, often driven by off-target pharmacological effects or acute inflammatory responses[1][2]. When an animal loses weight rapidly, it enters a catabolic state that introduces massive physiological variability, fundamentally confounding your efficacy data. Intervening early ensures your protocol remains a self-validating system where outcomes are driven by the drug, not by systemic decline.

Troubleshooting_Workflow Obs Adverse Event Observed (e.g., Weight Loss) CheckBW Assess Severity (% Body Weight Loss) Obs->CheckBW Severe >20% Loss: Humane Endpoint CheckBW->Severe Critical Moderate 10-20% Loss: Intervene CheckBW->Moderate Moderate Support Supportive Care & Dose Titration Moderate->Support Monitor Monitor Biomarkers & Recovery Support->Monitor

Workflow for mitigating systemic toxicity and body weight loss in vivo.

Quantitative Data: Toxicity Grading & Intervention Thresholds
Toxicity GradeClinical SignsBody Weight Loss (%)Required Action / Mitigation Strategy
Grade 1 (Mild) Piloerection, slight lethargy< 10%Continue dosing; monitor body weight daily.
Grade 2 (Moderate) Hunched posture, reduced grooming10% - 15%Initiate supportive care; consider dose titration.
Grade 3 (Severe) Hypothermia, ataxia, isolation15% - 20%Withhold dose; mandate fluid therapy & dietary support.
Grade 4 (Critical) Moribund state, inability to reach food> 20%Immediate euthanasia (Humane Endpoint).
Step-by-Step Methodology: Dose Titration & Supportive Care Protocol
  • Isolation & Assessment: Isolate the affected animal and record its exact body weight. Compare this to the baseline weight established on Day 0.

  • Fluid Therapy: Administer subcutaneous (SC) fluids to combat dehydration. Inject 0.5–1.0 mL of warmed Lactated Ringer's Solution or 0.9% Saline per 20g of body weight.

  • Dietary Supplementation: Place moistened chow and high-calorie nutritional gels (e.g., DietGel®) directly on the cage floor to encourage foraging without requiring the animal to reach the hopper.

  • Dose Titration: Withhold the next scheduled dose. Once the animal's weight stabilizes, resume dosing at a 50% reduced concentration.

  • Validation: Monitor the animal twice daily. The intervention is validated if the animal regains at least 5% of its lost body weight within 48 hours.

Module 2: Organ-Specific Toxicity (Hepatotoxicity)

FAQ: "We are observing elevated ALT/AST and centrilobular necrosis in our APAP/CCl4 or novel compound models. How do we differentiate an adaptive response from severe Drug-Induced Liver Injury (DILI)?"

Causality & Mechanism: DILI is a primary cause of preclinical and clinical attrition. Intrinsic DILI (e.g., from Acetaminophen/APAP or Carbon Tetrachloride/CCl4) is dose-dependent and driven by the generation of reactive metabolites[3]. For instance, CYP450 enzymes (specifically CYP2E1) metabolize APAP into NAPQI. In a healthy state, NAPQI is detoxified by glutathione (GSH). However, toxic doses rapidly deplete intracellular GSH. Once exhausted, NAPQI covalently binds to mitochondrial proteins, inducing massive oxidative stress (ROS) and subsequent hepatocyte necrosis[4]. Differentiating adaptive stress from severe DILI requires tracking the kinetic release of liver enzymes alongside histopathology.

DILI_Pathway Compound Hepatotoxic Drug (e.g., Acetaminophen) CYP CYP450 Metabolism (e.g., CYP2E1) Compound->CYP Metabolite Reactive Metabolite (e.g., NAPQI) CYP->Metabolite GSH Glutathione (GSH) Depletion Metabolite->GSH Mito Mitochondrial Stress & ROS Generation GSH->Mito Necrosis Hepatocyte Necrosis (Intrinsic DILI) Mito->Necrosis

Mechanism of intrinsic drug-induced liver injury via reactive metabolites.

Step-by-Step Methodology: Mitigating Acute DILI in Novel Compounds
  • Biomarker Baseline: Collect baseline serum samples prior to the first dose to establish normal ALT, AST, and GLDH levels for your specific cohort.

  • Kinetic Sampling: Instead of a single terminal bleed, perform microsampling (e.g., tail vein or saphenous vein) at 4h, 12h, and 24h post-dose.

  • Antioxidant Rescue (Optional): If testing a novel compound and trying to prove a NAPQI-like mechanism, administer N-acetylcysteine (NAC) at 150 mg/kg IP 1 hour post-dose. If necrosis is mitigated, the causality of GSH depletion is validated.

  • Histological Validation: Harvest the liver, fix in 10% neutral buffered formalin, and stain with H&E. Correlate the severity of centrilobular necrosis with the peak ALT levels to establish a definitive toxicity threshold.

Module 3: Route-Specific Complications & Vehicle Optimization

FAQ: "Animals are showing injection site reactions (necrosis) or severe gastrointestinal distress post-gavage. Is it the drug or the vehicle?"

Causality & Mechanism: In many cases, the vehicle is the culprit. High concentrations of co-solvents like DMSO, PEG400, or Tween 80 can cause severe hyperosmotic stress. In oral gavage, this draws water into the GI tract, causing severe diarrhea. In subcutaneous or intraperitoneal injections, high solvent concentrations strip lipid membranes, inducing local tissue necrosis and sterile inflammation[5]. Adhering to NC3Rs vehicle administration limits is critical for maintaining a self-validating protocol where the control group truly represents a healthy baseline[5][6].

Quantitative Data: Maximum Recommended Vehicle Limits (Rodents)
Administration RouteMax Volume (mL/kg)Common VehiclesMax Recommended Concentration (%)
Oral Gavage (PO) 10.0Methylcellulose, Water100%
Oral Gavage (PO) 10.0PEG400≤ 50% (Diluted in water)
Intraperitoneal (IP) 10.0DMSO≤ 10% (Ideally ≤ 5%)
Intravenous (IV) 5.0Tween 80≤ 1%
Subcutaneous (SC) 5.0Propylene Glycol≤ 10%
Step-by-Step Methodology: Vehicle Optimization Protocol
  • Solubility Profiling: Determine the absolute solubility limit of your test article in pure solvents (DMSO, PEG400, Ethanol) before creating an aqueous mixture.

  • Co-Solvent Formulation: Design a step-down co-solvent system to keep individual excipient concentrations below NC3Rs limits (e.g., 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline).

  • Precipitation Check: Formulate the vehicle immediately before dosing. Let it sit at room temperature for 30 minutes to ensure the drug does not crash out of solution (which causes fatal micro-embolisms if given IV).

  • Tolerability Pilot: Inject the vehicle alone into 2-3 pilot animals. Monitor for 48 hours for signs of writhing, vocalization, or injection site induration before dosing your main experimental cohort.

References
  • 420 | OECD Guideline for Testing of Chemicals - National Institutes of Health (NIH) -[Link]

  • ECETOC Guidance on Dose Selection - European Centre for Ecotoxicology and Toxicology of Chemicals -[Link]

  • Animal Models of Drug-Induced Liver Injury - PubMed Central (PMC) -[Link]

  • Development on Animal Models for Drug/Chemical Induced Liver Injury - Biomedical & Pharmacology Journal -[Link]

  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals - National Centre for the Replacement, Refinement and Reduction of Animals in Research (NC3Rs) -[Link]

  • Animals and medicines research - The Association of the British Pharmaceutical Industry (ABPI) -[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,3-Thiazine Synthesis

Welcome to the Technical Support Center for 1,3-Thiazine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of N,S-heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,3-Thiazine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of N,S-heterocycles. The synthesis of 1,3-thiazines, while versatile, is often accompanied by challenges ranging from low yields to the formation of complex side products.

This document moves beyond simple protocols to provide a deeper understanding of the causality behind common experimental issues. By grounding our troubleshooting advice in mechanistic principles, we aim to empower you to not only solve immediate problems but also to proactively optimize your synthetic strategies.

Core Synthetic Pathways: An Overview

The construction of the 1,3-thiazine ring is typically achieved through a few key strategic approaches. Understanding the fundamental mechanism of your chosen pathway is the first step in effective troubleshooting.

  • From α,β-Unsaturated Ketones (Chalcones) and Thioamides/Thiourea: This is one of the most common methods. The reaction proceeds via a conjugate Michael addition of the sulfur nucleophile to the enone system, followed by an intramolecular cyclization and dehydration to form the 1,3-thiazine ring.[1][2][3] The choice of base or acid catalyst is critical in mediating these steps.[1][4]

  • Hetero-Diels-Alder Reactions: This elegant approach involves the [4+2] cycloaddition of a 1-aza-3-thiabutadiene (a heterodiene) with a suitable dienophile (an alkene).[5] This method offers excellent control over stereochemistry.

  • Three-Component Reactions: These reactions combine an aldehyde, an amine (or thioamide), and a sulfur-containing component in a single pot to rapidly build molecular complexity.[5][6] Efficiency can be high, but optimization is often required to suppress competing side reactions.

  • Intramolecular Cyclization: Strategies involving the cyclization of pre-formed substrates, such as N-(3-halopropyl)thioamides, provide a controlled, stepwise approach to the thiazine core.[7] Gold-catalyzed cyclization of alkynyl-substituted thioureas has also emerged as a powerful method.[8]

Troubleshooting Guide: A Mechanistic Approach

This section addresses specific experimental problems in a question-and-answer format. Our focus is on diagnosing the root cause and providing actionable, mechanistically-driven solutions.

Issue 1: Consistently Low Yield of the Desired 1,3-Thiazine

Question: I am synthesizing a 2-imino-1,3-thiazine from a chalcone and thiourea using a basic catalyst (e.g., NaOH in ethanol), but my yields are consistently below 40%. How can I improve this?

Answer: This is a classic and often multifaceted problem. Low yields in this reaction typically stem from an incomplete reaction, the formation of a stable, uncyclized intermediate, or the prevalence of side reactions. Let's break down the potential causes.

Potential Cause A: Inefficient Michael Addition

The initial conjugate addition of thiourea to the chalcone is the first critical step. If this step is slow or incomplete, the overall yield will be poor.

  • Steric Hindrance: Bulky substituents on the chalcone, particularly near the β-carbon, can impede the approach of the thiourea nucleophile.

  • Suboptimal Basicity: The base deprotonates the thiourea to form a more potent nucleophile. If the base is too weak, the addition will be slow. If it's too strong, it may promote unwanted side reactions like aldehyde self-condensation if residual starting materials are present.[3]

Optimization Strategy:

  • Monitor the Intermediate: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting chalcone. If the chalcone spot persists, the Michael addition is likely the bottleneck.

  • Adjust Catalyst: If using NaOH or KOH, ensure it is fresh and anhydrous.[1] Consider switching to a milder base like piperidine or a non-basic catalyst system if side reactions are observed.[2] For certain substrates, a Lewis acid catalyst such as BF₃·OEt₂ can effectively promote the reaction at room temperature.[4]

  • Temperature & Time: While refluxing in ethanol is common, some systems benefit from lower temperatures over a longer period to minimize side product formation.[1] Again, TLC is your best tool to determine the optimal endpoint.

Potential Cause B: Failure of Intramolecular Cyclization

The Michael adduct intermediate must cyclize to form the six-membered ring. This intermediate can sometimes be surprisingly stable, leading to its isolation as the main product.[3]

Optimization Strategy:

  • Promote Dehydration: The cyclization step involves the elimination of a water molecule. Shifting the reaction conditions to favor dehydration can drive the reaction to completion. This can sometimes be achieved by increasing the reaction temperature or, in some cases, by adding a catalytic amount of acid after the initial base-catalyzed Michael addition is complete.

  • Solvent Choice: While ethanol is common, exploring other solvents may be beneficial. Aprotic solvents can sometimes alter the stability of intermediates and transition states.

Potential Cause C: Competing Side Reactions

The reaction mixture can proceed down alternative pathways, leading to undesired heterocyclic cores.

  • Pyrimidine-2-thione Formation: This is a common side product where the nitrogen of thiourea acts as the initial nucleophile in a different cyclization pathway.[3]

  • Oxidation: If the reaction is exposed to air for prolonged periods at high temperatures, the sulfur atom can be oxidized.[3]

Optimization Strategy:

  • Inert Atmosphere: To prevent oxidation, perform the reaction under an inert atmosphere of nitrogen or argon.[3]

  • Characterize Byproducts: Isolate and characterize major byproducts. Distinct NMR shifts or mass spectrometry fragmentation patterns can help identify structures like pyrimidine-2-thiones, confirming the side reaction pathway.[3] Once identified, reaction conditions (especially temperature and base) can be adjusted to disfavor this pathway.

Issue 2: Formation of Multiple Products in a Three-Component Reaction

Question: My one-pot, three-component synthesis of a 5,6-dihydro-4H-1,3-thiazine from an aldehyde, a thioamide, and a cycloalkene is giving me a complex mixture that is difficult to purify. What's going wrong?

Answer: Three-component reactions are powerful but sensitive to the relative rates of the various reactions occurring in the flask. A complex mixture suggests that one or more competing pathways are occurring at a rate comparable to the desired reaction.

Potential Cause A: Pre-reaction of Components

  • Aldehyde Self-Condensation: Under basic conditions, some aldehydes can undergo self-aldol condensation.

  • Dienophile Reactivity: The cycloalkene may be prone to polymerization or other reactions under the catalytic conditions (e.g., Lewis acids).[5]

Optimization Strategy:

  • Order of Addition: Do not mix all components at once. Often, the best approach is to pre-mix the aldehyde and thioamide to favor the formation of the N-thioacyl imine heterodiene in situ before adding the cycloalkene dienophile.[5]

  • Catalyst Control: Use the catalyst judiciously. Strong Lewis acids like BF₃·OEt₂ are effective but can also promote side reactions.[9] Ensure the stoichiometry is correct and consider adding it slowly at a lower temperature.

Potential Cause B: Regio- and Diastereoselectivity Issues

With unsymmetrical alkenes or heterodienes, multiple isomers can form. While many of these reactions are highly selective, subtle changes in substrates or conditions can erode this selectivity.[5]

Optimization Strategy:

  • Temperature Control: Pericyclic reactions like the hetero-Diels-Alder are often highly sensitive to temperature. Running the reaction at a lower temperature (e.g., room temperature or 0 °C) can significantly enhance stereoselectivity, albeit at the cost of a longer reaction time.[9]

  • Solvent Polarity: The polarity of the solvent can influence the transition state of the cycloaddition. Screen a range of solvents from nonpolar (e.g., dichloromethane) to more polar options to find the optimal medium for selectivity.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for 1,3-thiazine synthesis?

A1: There is no single "best" catalyst; the optimal choice is highly dependent on the specific reaction pathway and substrates. The table below summarizes common choices and their typical applications.

Catalyst TypeExamplesTypical ApplicationAdvantagesConsiderations
Base Catalysts NaOH, KOH, PiperidineChalcone + Thiourea pathwaysInexpensive, readily available.[1][2]Can promote side reactions; requires careful control of stoichiometry and temperature.
Lewis Acid Catalysts BF₃·OEt₂Hetero-Diels-Alder; reactions with α,β-unsaturated ketonesEffective at room temperature, can improve yields for certain substrates.[4][9]Moisture-sensitive; can catalyze polymerization of sensitive alkenes.
Homogeneous Catalysts Gold (Au) complexesIntramolecular cyclization of alkynyl thioureasHigh efficiency, mild reaction conditions, excellent yields.[8]Catalyst cost can be high; requires specific functional group handles.
Phase Transfer Tetrabutylammonium bromide (TBAB)Biphasic systems (e.g., CH₂Cl₂-H₂O)Environmentally friendly ("green") approach, mild conditions, simplified work-up.[10]Reaction rates can be slower; requires optimization of the biphasic system.

Q2: How do I effectively monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is the most indispensable tool for monitoring these reactions.[1] Co-spot your reaction mixture with your starting materials. The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product indicate progress. Staining (e.g., with potassium permanganate) can help visualize spots that are not UV-active. For solid-phase synthesis, FT-IR analysis of resin beads at different stages is an effective monitoring technique.[11]

Q3: My final product is difficult to purify. What are some common strategies?

A3: Purification challenges often arise from byproducts with similar polarity to the desired product.

  • Recrystallization: If your product is a solid, recrystallization is a powerful technique for achieving high purity.[1] Experiment with different solvent systems.

  • Column Chromatography: This is the most common method for purifying oils or solids that do not recrystallize well.[5][9] Careful selection of the eluent system is key. Start with a nonpolar solvent and gradually increase polarity.

  • Acid-Base Extraction: If your 1,3-thiazine has a basic nitrogen atom, you can often purify it from neutral byproducts by dissolving the crude mixture in an organic solvent, extracting with a dilute acid (e.g., 1M HCl), washing the acidic aqueous layer with an organic solvent to remove impurities, and then basifying the aqueous layer to precipitate or re-extract your purified product.

Q4: Are there any specific safety precautions for these syntheses?

A4: Standard laboratory safety practices should always be followed. Specific hazards include:

  • Thiourea and Thioamides: These are potential carcinogens and teratogens. Always handle them in a fume hood with appropriate personal protective equipment (PPE).

  • Carbon Disulfide (CS₂): Used in some syntheses, CS₂ is extremely flammable and toxic. It must be handled with extreme care in a well-ventilated fume hood.[12]

  • Reagents: Many reagents like BF₃·OEt₂, phosphorus pentasulfide, and Lawesson's reagent are corrosive and/or moisture-sensitive and should be handled accordingly.[4][12]

Visualizing Reaction Workflows and Mechanisms

Diagrams can clarify complex processes. Below are Graphviz representations of a general troubleshooting workflow and a key reaction mechanism.

Troubleshooting Workflow

G cluster_0 Reaction Setup & Monitoring cluster_1 Analysis & Decision cluster_2 Troubleshooting Paths Start Start Reaction (e.g., Chalcone + Thiourea) Monitor Monitor by TLC Start->Monitor Analysis Analyze TLC Result Monitor->Analysis LowYield Problem: Low Yield/ Incomplete Reaction Analysis->LowYield Starting Material Remains SideProducts Problem: Multiple Side Products Analysis->SideProducts Multiple Spots Workup Proceed to Work-up & Purification Analysis->Workup Reaction Complete Optimize Optimize Conditions: - Adjust Temp/Time - Change Catalyst - Check Reagent Purity LowYield->Optimize Characterize Isolate & Characterize Byproducts (NMR, MS) SideProducts->Characterize Modify Modify Conditions to Disfavor Side Pathway Characterize->Modify

Caption: A decision-making workflow for troubleshooting common issues in 1,3-thiazine synthesis.

Mechanism: Chalcone & Thiourea Pathway

G cluster_main Main Pathway cluster_side Potential Side Reaction Chalcone Chalcone + Thiourea Michael Michael Adduct (Acyclic Intermediate) Chalcone->Michael 1. Michael Addition (Base-Catalyzed) Thiazine Desired 1,3-Thiazine (via Cyclization/Dehydration) Michael->Thiazine 2. Intramolecular Cyclization Pyrimidine Pyrimidine-2-thione (Side Product) Michael->Pyrimidine Alternative Cyclization Troubleshoot Troubleshooting Point: Stable Michael adduct or formation of pyrimidine side product. Adjust Temp/pH to favor desired cyclization. Michael->Troubleshoot

Caption: Reaction mechanism showing the desired pathway and a common side reaction.

Experimental Protocols

Protocol 1: General Procedure for Synthesis of 2-Imino-4,6-diaryl-6H-1,3-thiazines from Chalcones

This protocol is adapted from methodologies described in the literature.[1][2]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted chalcone (1.0 eq) and thiourea (1.1 eq).

  • Solvent and Catalyst: Add absolute ethanol to the flask to create a slurry. Add a catalytic amount of a base, such as powdered potassium hydroxide (0.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C). Monitor the reaction progress by TLC, typically for 3-5 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing crushed ice and water.

  • Isolation: A solid will typically precipitate. If necessary, acidify the mixture with dilute HCl to facilitate precipitation.[3]

  • Purification: Filter the solid product, wash thoroughly with cold water to remove inorganic salts, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

References

  • Der Pharma Chemica, 2016, 8(1):471-476. Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. [Link]

  • Molecules, 2023, 28(23), 7869. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. [Link]

  • Pharmacophore, 2013, 4(3), 82-99. SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. [Link]

  • Archiv der Pharmazie, 2002, 335(4), 189-192. Synthesis of 1,3-thiazine derivatives and their evaluation as potential antimycobacterial agents. [Link]

  • Journal of Chemical and Pharmaceutical Research, 2012, 4(4):2263-2267. Synthesis and antimicrobial screening of some 1,3- thiazines. [Link]

  • Organic Letters, 2010, 12(17), 3940–3943. Direct Formation of Ring-Fused 1,3-Thiazine-2,4-dithiones from Aromatic o-Amino Carboxylic Acids: Observation of a Carbon Disulfide Mediated Thionation. [Link]

  • Current Drug Research Reviews, 2021, 13(1), 58-71. Therapeutic Utility of 1, 3-Thiazines - Mini Review. [Link]

  • Natural Sciences, 2015, 7(9), 421-446. Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. [Link]

  • The Journal of Organic Chemistry, 2012, 77(11), 5196–5201. Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation. [Link]

  • ResearchGate. The plausible mechanism for the synthesis of 1,3‐thiazines/1,3‐selenazines. [Link]

  • ResearchGate. Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. [Link]

  • Molecules, 2023, 28(23), 7869. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. [Link]

  • Journal of Advanced Scientific Research, 2022, 13(10), 62-66. SYNTHESIS, CHARACTERIZATION AND ANTI-TUBERCULAR ACTIVITY OF 1, 3- THIAZINE DERIVATIVES. [Link]

  • Rasayan Journal of Chemistry, 2016, 9(3), 424-430. A PRACTICAL GREEN SYNTHESIS OF THIAZINE DERIVATIVES USING PHASE TRANSFER CATALYST. [Link]

  • ResearchGate. Facile synthesis of some condensed 1,3-thiazines and thiazoles under conventional conditions: antitumor activity. [Link]

  • Organic & Biomolecular Chemistry, 2015, 13(24), 6753-6763. A three-component reaction for rapid access to underexplored 1,3-thiazine-2-thiones. [Link]

  • Heterocycles, 2015, 91(6), 1227-1241. SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE USING CHITOSAN-GRAFTED- POLY(VINYLPYRIDINE) AS BASIC CATALYST. [Link]

  • Molecules, 2014, 19(1), 1056-1072. Design and Synthesis of Some New 1,3,4-Thiadiazines with Coumarin Moieties and Their Antioxidative and Antifungal Activity. [Link]

  • Chemistry, 2004, 10(11), 2685-2694. Synthesis of Functionalized 1,3-Thiazine Libraries Combining Solid-Phase Synthesis and Post-Cleavage Modification Methods. [Link]

Sources

Troubleshooting

Technical Support Center: Stereocontrol in 1,3-Thiazine Derivative Synthesis

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing challenges in the asymmetric synthesis and stereocontrol of 1,3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing challenges in the asymmetric synthesis and stereocontrol of 1,3-thiazine derivatives.

Here, we bridge the gap between theoretical mechanism and benchtop execution, providing causal explanations for experimental phenomena, validated protocols, and troubleshooting matrices.

Part 1: Core Methodologies & Frequently Asked Questions (FAQs)

Q1: What are the most reliable pathways for inducing stereoselectivity in 1,3-thiazine synthesis?

A: Stereocontrol in 1,3-thiazine synthesis generally relies on three distinct mechanistic paradigms:

  • Chiral Pool / Auxiliary Approach: Utilizing enantiopure 1,3-amino alcohols derived from natural monoterpenes (e.g., α -pinene, apopinene). These are reacted with aryl isothiocyanates to form thioureas, which undergo stereoretentive cyclization using 1,1'-Carbonyldiimidazole (CDI)[1].

  • Diastereoselective Multicomponent Reactions (MCRs): A three-component Hetero-Diels-Alder reaction involving a thioamide, an aldehyde, and a cycloalkene. The stereochemistry is entirely dictated by the steric repulsion between the N-thioacyl imine heterodiene and the rigid cycloalkene (e.g., norbornadiene) during the [4+2] cycloaddition [2].

  • Organocatalytic Atroposelective Annulation: Utilizing N-heterocyclic carbenes (NHCs) to catalyze the reaction between alkynyl aldehydes and benzoylthioureas. This method is specifically used to generate axially chiral thiazine derivatives with high enantiomeric excess (ee) [3].

Q2: During the CDI-mediated cyclization of monoterpene-derived thioureas, why do I isolate a mixture of 1,3-thiazines and 1,3-oxazines?

A: This is a classic chemoselectivity issue governed by the ambident nucleophilicity of the thiourea intermediate. When the thiourea adduct reacts with CDI, an O-imidazolylcarbonyl intermediate is formed. During the subsequent ring closure, the sulfur atom (softer nucleophile) attacks to form the 1,3-thiazine (major product), while the oxygen atom (harder nucleophile) can attack to form the 2-thioxo-1,3-oxazine side-product [1].

  • Causality & Fix: Kinetic control at room temperature often favors mixed attacks. Applying microwave (MW) irradiation provides the thermodynamic activation energy required to heavily favor the more stable S-attack pathway, pushing the reaction toward the desired 1,3-thiazine.

Q3: My three-component Hetero-Diels-Alder reaction with acyclic alkenes yields poor diastereomeric ratios (dr). Why?

A: Acyclic alkenes possess high conformational flexibility, leading to multiple competing transition states of similar energy during the [4+2] cycloaddition.

  • Causality & Fix: Switch to conformationally locked, strained cycloalkenes like norbornadiene or indene. The rigid bicyclic framework of norbornadiene enforces a strict exo or endo approach due to severe steric repulsion on one face of the double bond, resulting in a single diastereomer [2].

Part 2: Pathway Visualizations

The following diagrams map the logical flow and mechanistic checkpoints of the two primary stereoselective workflows.

CDI_Pathway A Chiral 1,3-Amino Alcohol (Monoterpene derived) C Thiourea Adduct (Intermediate) A->C B Aryl Isothiocyanate B->C D CDI Addition (Mild Conditions) C->D E O-imidazolylcarbonyl Intermediate D->E F Microwave Irradiation (Ring Closure) E->F G Enantiopure 2-Imino- 1,3-thiazine F->G S-attack (Major) H 2-Thioxo-1,3-oxazine (Side Product) F->H O-attack (Minor)

Mechanistic pathway of CDI-mediated ring closure highlighting chemoselectivity.

HDA_Pathway A Thioamide (e.g., Thiobenzamide) D N-Thioacyl Imine (Heterodiene) A->D Condensation B Aldehyde (e.g., Benzaldehyde) B->D C Cycloalkene (e.g., Norbornadiene) E [4+2] Cycloaddition (Steric Repulsion Control) C->E D->E F Diastereoselective 5,6-dihydro-4H-1,3-thiazine E->F High dr

Three-component Hetero-Diels-Alder workflow governed by steric repulsion.

Part 3: Quantitative Data & Method Comparison

The table below summarizes the expected stereochemical outcomes and yields based on the chosen synthetic methodology. Use this to select the appropriate route for your target compound.

Synthetic MethodologyPrecursorsKey Reagents / CatalystsStereochemical OutcomeTypical YieldPrimary Application
Chiral Pool Cyclization Monoterpene 1,3-amino alcohols + IsothiocyanatesCDI, Toluene, Microwave (MW)Enantiopure (Retention of starting chirality)85–95%Synthesis of biologically active, antiproliferative agents [1].
Multicomponent Hetero-Diels-Alder Thioamides + Aldehydes + CycloalkenesBoron trifluoride etherate (optional), HeatHigh dr (>95:5) (Diastereoselective)65–85%Rapid generation of 3-5 contiguous chiral centers [2].
Atroposelective Annulation Alkynyl aldehydes + BenzoylthioureasChiral N-Heterocyclic Carbenes (NHCs), BaseHigh ee (up to 99%) (Axial Chirality)50–80%Access to axially chiral frameworks for novel therapeutics [3].

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not deviate from the specified equivalents or temperature ramps, as these directly dictate the thermodynamic control necessary for stereofidelity.

Protocol A: Synthesis of 5,6-dihydro-4H-1,3-thiazines via Three-Component Reaction

This protocol utilizes steric bulk to force a highly diastereoselective[4+2] cycloaddition [2].

Reagents: Thiobenzamide (1.0 equiv), Benzaldehyde (1.0 equiv), Norbornadiene (1.5 equiv), Toluene.

  • Imine Formation: In a flame-dried Schlenk flask under Argon, dissolve thiobenzamide (10 mmol) and benzaldehyde (10 mmol) in anhydrous toluene (20 mL).

  • Activation: Add a catalytic amount of BF3​⋅OEt2​ (0.1 equiv) to accelerate the formation of the N-thioacyl imine heterodiene. Stir at room temperature for 30 minutes. Self-Validation Check: A deep color change (often orange/red) indicates heterodiene formation.

  • Cycloaddition: Slowly add norbornadiene (15 mmol) dropwise via syringe.

  • Thermal Control: Heat the mixture to reflux (110 °C) for 12–16 hours. Monitor the disappearance of the heterodiene via TLC (Hexane/EtOAc 7:2).

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO3​ (15 mL), and extract with EtOAc (3 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexane/EtOAc 7:2). The rigid bicyclic structure ensures the isolation of a single diastereomer.

Protocol B: CDI-Mediated Synthesis of Enantiopure 2-Imino-1,3-thiazines

This protocol leverages microwave thermodynamics to overcome chemoselectivity issues (O- vs S- attack) [1].

Reagents: Chiral 1,3-amino alcohol (1.0 equiv), Aryl isothiocyanate (1.05 equiv), 1,1'-Carbonyldiimidazole (CDI) (1.5 equiv), Toluene.

  • Thiourea Adduct Formation: Dissolve the enantiopure monoterpene-based 1,3-amino alcohol (5 mmol) in anhydrous toluene (15 mL). Add aryl isothiocyanate (5.25 mmol) and stir at room temperature for 4 hours.

  • Intermediate Isolation: Remove the solvent in vacuo. Triturate the crude product with cold diethyl ether to precipitate the pure thiourea adduct. Self-Validation Check: Confirm mass and purity via LC-MS before proceeding to cyclization.

  • CDI Activation: Dissolve the purified thiourea adduct (4 mmol) in anhydrous toluene (10 mL) in a microwave-safe vial. Add CDI (6 mmol) in one portion.

  • Microwave Cyclization: Seal the vial and irradiate in a dedicated microwave synthesizer at 100 °C for 15 minutes. Causality Note: The rapid, uniform heating of the microwave provides the thermodynamic push required for the sulfur atom to displace the imidazole leaving group, preventing the formation of the 1,3-oxazine side product.

  • Workup & Isolation: Cool the vial, dilute with water (10 mL), and extract with dichloromethane (3 x 15 mL). Wash the organic layer with brine, dry over MgSO4​ , and concentrate. Purify via column chromatography to yield the enantiopure 2-imino-1,3-thiazine.

Part 5: References

  • Stereoselective Synthesis and Cytoselective Toxicity of Monoterpene-Fused 2-Imino-1,3-thiazines Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion Source: MDPI (Molecules) URL:[Link]

  • Carbene-Catalyzed Atroposelective Annulation for Quick Access to Axially Chiral Thiazine Derivatives Source: MDPI (Molecules) URL:[Link]

Optimization

Unexpected results in experiments with "N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine"

Welcome to the technical support center for N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine. This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine. This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and may be encountering unexpected results. As a specialized heterocyclic compound, its synthesis and handling can present unique challenges. This document provides in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Section 1: Synthesis and Purification Troubleshooting

The synthesis of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine typically involves the cyclization of a suitable precursor, often derived from 3-halopropylamine and a dimethylthiourea equivalent. Unexpected outcomes during this process are common and can often be traced to reaction conditions, precursor stability, or the presence of impurities.

FAQ 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine can stem from several factors, from the quality of starting materials to the reaction parameters. A systematic approach to troubleshooting is recommended.

Potential Cause 1: Incomplete Reaction

The cyclization reaction may not be proceeding to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Troubleshooting Protocol:

    • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. Compare the starting material spots/peaks with the product. The reaction should be allowed to proceed until the limiting starting material is consumed.

    • Temperature Optimization: Gradually increase the reaction temperature in 5-10°C increments. While higher temperatures can accelerate the reaction, be mindful of potential side product formation or decomposition.

    • Solvent Choice: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like acetonitrile or DMF are often effective for this type of cyclization.

Potential Cause 2: Side Reactions

The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of oligomers or polymers from the starting materials.

  • Troubleshooting Protocol:

    • High Dilution: Running the reaction at a lower concentration can favor intramolecular cyclization over intermolecular polymerization.

    • Slow Addition: Adding one of the reactants slowly to the reaction mixture can maintain a low instantaneous concentration of that reactant, further minimizing side reactions.

Potential Cause 3: Precursor Instability

The halo-amine precursor can be unstable and degrade over time, especially if not stored correctly.

  • Troubleshooting Protocol:

    • Freshly Prepare or Purify Precursors: Use freshly prepared or purified 3-halopropylamine for the best results.

    • Proper Storage: Store precursors under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

FAQ 2: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?

The presence of multiple spots on a TLC plate indicates a mixture of compounds. Identifying these impurities is the first step toward effective purification.

Likely Impurities and Their Origins:

ImpurityPotential OriginRecommended Detection Method
Unreacted Starting MaterialsIncomplete reaction.TLC, LC-MS
Polymeric ByproductsHigh concentration of reactants.NMR, Size Exclusion Chromatography
Hydrolysis ProductExposure to water during workup or purification.LC-MS, IR (presence of C=O stretch)
Oxidized ByproductsExposure to air, especially at elevated temperatures.LC-MS (M+16 or M+32 peaks)

Workflow for Impurity Identification and Removal

Caption: Workflow for impurity identification and purification.

Section 2: Product Stability and Handling

N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine contains a cyclic amidine functionality, which can be susceptible to hydrolysis, particularly under acidic or basic conditions. Understanding the stability profile of your compound is critical for accurate experimental results and long-term storage.

FAQ 3: My purified compound appears to degrade over time, even when stored. What is the likely degradation pathway?

The most probable degradation pathway for this compound is hydrolysis of the amidine group. Theoretical studies on similar N,N-dimethylformamidine structures suggest a stepwise mechanism involving the addition of water to the C=N double bond.[1][2]

Proposed Hydrolysis Mechanism

Hydrolysis_Mechanism cluster_0 N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine cluster_1 Tetrahedral Intermediate cluster_2 Hydrolysis Products Thiazinamine Intermediate Tetrahedral Intermediate Thiazinamine->Intermediate + H2O (Nucleophilic Attack) Products Ring-Opened Urea Derivative Intermediate->Products Ring Opening

Caption: Proposed hydrolysis pathway of the thiazinamine.

Troubleshooting Protocol for Compound Instability:

  • pH Control: Avoid acidic or strongly basic conditions during workup and storage. If possible, handle the compound in neutral, buffered solutions. Cyclic aminals, which have a related structure, are known to be unstable in acidic media.[3]

  • Anhydrous Conditions: Store the purified compound under an inert atmosphere (argon or nitrogen) and in a desiccator to minimize exposure to moisture.

  • Low Temperature Storage: Store the compound at low temperatures (-20°C or below) to slow down the rate of degradation.

  • Solvent Choice: If storing in solution, use aprotic, anhydrous solvents. Protic solvents like methanol or ethanol can participate in solvolysis reactions.

FAQ 4: I am observing a change in the color of my compound upon storage or heating. What could be the cause?

Color changes often indicate the formation of degradation products, which may be the result of oxidation. The sulfur atom in the thiazine ring and the exocyclic amino group are potential sites for oxidation.

Potential Oxidation Pathways:

  • Sulfoxide/Sulfone Formation: The sulfide in the thiazine ring can be oxidized to a sulfoxide or sulfone, especially in the presence of oxidizing agents or prolonged exposure to air at elevated temperatures.

  • N-Oxide Formation: The nitrogen atoms in the molecule could potentially be oxidized to N-oxides.

Preventative Measures:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere to minimize contact with oxygen.

  • Avoid High Temperatures: Perform reactions and purifications at the lowest practical temperatures.

  • Antioxidants: For long-term storage in solution, consider the addition of a small amount of an antioxidant, such as BHT, although compatibility should be verified.

Section 3: Experimental Protocols

This section provides a general synthetic procedure and a standard purification protocol that can be adapted for N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine.

Protocol 1: General Synthesis of 5,6-dihydro-4H-1,3-thiazin-2-amines

This procedure is a generalized method based on known syntheses of related 1,3-thiazine derivatives and should be optimized for the specific target compound.[4][5][6]

Step-by-Step Procedure:

  • To a solution of N,N-dimethylthiourea (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile) is added a base such as potassium carbonate or sodium ethoxide (1.1 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • 3-chloro-1-propylamine hydrochloride (1.0 eq) is added to the reaction mixture.

  • The reaction is heated to reflux and monitored by TLC until the starting materials are consumed.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

Protocol 2: Purification by Column Chromatography

Column chromatography is a standard method for purifying organic compounds. The choice of stationary and mobile phases is crucial for successful separation.

Step-by-Step Procedure:

  • Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel.

  • Column Packing: A glass column is packed with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: The adsorbed crude product is carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with the chosen solvent system, and fractions are collected.

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Concentration: The fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Recommended Starting Solvent System for TLC and Column Chromatography:

A good starting point for developing a solvent system is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity can be gradually increased by increasing the proportion of the polar solvent. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica gel.

References

  • Sun, H., & Li, Y. (2008). Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N′-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine: Water-assisted mechanism and cluster-continuum model. Journal of Molecular Structure: THEOCHEM, 858(1-3), 80-88.
  • Sun, H., Li, Y., & Liu, Y. (2009). Theoretical Studies on the Water-Assisted Hydrolysis of N,N-Dimethyl-N '-(2 ',3 '-dideoxy-3 '-thiacytidine) Formamidine with Three Water Molecules. Journal of Physical Chemistry A, 113(14), 3464-3473.
  • Howes, P. D., Payne, J. J., & Pianka, M. (1980). Synthesis of 5,6-dihydro-4H-1,3,5-dithiazines, 2,3-dihydro-6-thioxo-6H-1,3-thiazine, and 6-amino-1,3-dithiins. Journal of the Chemical Society, Perkin Transactions 1, 1038-1044.
  • Wu, S., et al. (2024). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 29(1), 123.
  • Fülöp, F., et al. (2021). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 26(23), 7294.
  • BenchChem. (2025). Technical Support Center: Purification of Crude 2-Amino-5-formylthiazole.
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  • Howes, P. D., Payne, J. J., & Pianka, M. (1980). Synthesis of 5,6-dihydro-4H-1,3,5-dithiazines, 2,3-dihydro-6-thioxo-6H-1,3-thiazine, and 6-amino-1,3-dithiins. Journal of the Chemical Society, Perkin Transactions 1, 1038-1044.
  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1464.
  • Wölfling, J., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2299-2307.
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  • Xia, Y., et al. (2020). Efficient synthesis of cyclic amidine-based fluorophores via 6π-electrocyclic ring closure.
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  • Khan, S., et al. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences, 5(7), 141-158.
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Troubleshooting

Technical Support Center: LC-MS/MS Analysis of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Welcome to the Analytical Troubleshooting and Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with interpreting the mass spectrometry (MS) data of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting and Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with interpreting the mass spectrometry (MS) data of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (Chemical Formula: C6H12N2S, Exact Mass: 144.0721 Da).

As a structural relative to veterinary sedatives like xylazine (which substitutes the N,N-dimethyl group for an N-(2,6-dimethylphenyl) group), this compound shares similar ionization behaviors and fragmentation pathways[1]. This guide provides field-proven methodologies, quantitative data summaries, and mechanistic troubleshooting to ensure high-fidelity data acquisition.

Standardized LC-MS/MS Methodology

To ensure reproducibility and minimize matrix interference, the following step-by-step protocol represents a self-validating system for the quantification of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine in biological matrices.

Step-by-Step Analytical Protocol
  • Sample Preparation: Perform protein precipitation by adding cold acetonitrile (3:1 v/v ratio) to the biological sample. Vortex for 30 seconds and centrifuge at 13,000 RPM for 10 minutes at 4 °C to pellet proteins and cellular debris[1]. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL of the extract onto a UPLC BEH C18 Column (130 Å, 1.7 µm, 2.1 mm × 100 mm) maintained at 40 °C[2].

  • Mobile Phase & Gradient: Utilize Mobile Phase A (0.1% formic acid in MS-grade water) and Mobile Phase B (0.1% formic acid in acetonitrile)[3]. Operate at a flow rate of 0.4 mL/min.

    • Gradient Program: Start at 15% B, hold for 0.5 min, ramp linearly to 90% B over 3.5 min, hold at 90% B for 1 min, and re-equilibrate at 15% B for 2 minutes[2].

  • Mass Spectrometry (ESI+): Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 450 °C.

  • Data Acquisition: Monitor the specific Multiple Reaction Monitoring (MRM) transitions outlined in Table 1.

LCMS_Workflow Sample 1. Sample Prep (Protein Ppt / SPE) LC 2. UPLC Separation (C18, 0.1% FA Gradient) Sample->LC ESI 3. ESI(+) Ionization (Protonation to [M+H]+) LC->ESI Q1 4. Q1 Isolation (Precursor m/z 145.1) ESI->Q1 CID 5. Collision Cell (CID Fragmentation) Q1->CID Q3 6. Q3 Detection (Fragments m/z 100.0, 46.1) CID->Q3 Data 7. Data Analysis (EIC Integration) Q3->Data

Fig 1. Standardized LC-MS/MS workflow for N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine.

Quantitative Data & Fragmentation Presentation

Upon protonation in the ESI source, the molecule forms a stable [M+H]+ precursor ion at m/z 145.1. Collision-Induced Dissociation (CID) primarily targets the labile exocyclic C-N bond and the 1,3-thiazine ring.

Table 1: Optimized MRM Parameters and Structural Assignments

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural AssignmentPurpose
145.1 100.0 15Loss of dimethylamine (-45 Da)Quantifier
145.1 46.1 25[H2N(CH3)2]+ cationQualifier
145.1 111.1 10Loss of H2S (-34 Da)Qualifier
145.1 60.0 30Thiazine ring cleavageQualifier

Troubleshooting Guides & FAQs

Q: The precursor ion (m/z 145.1) signal is unexpectedly weak, but I observe a massive peak at m/z 100.0 in the Q1 full scan. What is happening?

A: You are experiencing severe in-source fragmentation.

  • Causality: The exocyclic C-N bond connecting the dimethylamine group to the thiazine ring is highly labile[4]. If the Declustering Potential (DP) or Cone Voltage is set too high, the ions are accelerated too aggressively in the intermediate pressure region of the MS source. This causes them to collide with residual gas molecules and dissociate before they even reach the first quadrupole (Q1).

  • Actionable Solution: Lower your Cone Voltage/DP in 5V decrements. Monitor the ratio of m/z 145.1 to m/z 100.0 in Q1 until the intact [M+H]+ precursor is maximized.

Q: Why am I observing severe peak tailing and shifting retention times for this compound across sequential injections?

A: This is a secondary interaction driven by the basicity of the amine.

  • Causality: N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine is a strongly basic compound. If the mobile phase pH is not strictly controlled, the amine will exist in a mixed ionization state, leading to peak broadening. Furthermore, basic amines strongly interact with unendcapped, residual silanol groups on the silica backbone of standard C18 columns, causing a secondary retention mechanism (tailing).

  • Actionable Solution: Ensure your 0.1% formic acid is fresh to maintain a low pH (pH ~2.7). This keeps the analyte fully protonated and suppresses silanol ionization. If tailing persists, switch to a column specifically designed with a charged surface or High-Strength Silica (e.g., Waters HSS T3), which is optimized for polar bases[3].

Q: How do I distinguish matrix suppression from poor extraction recovery when analyzing biological samples?

A: Implement a post-column infusion self-validation check.

  • Causality: Co-eluting endogenous compounds (like phospholipids) from the biological matrix compete with the analyte for charge on the surface of the ESI droplets. Because the thiazine derivative requires protonation to form[M+H]+, a high concentration of competing bases will suppress its ionization, mimicking "low recovery"[3].

  • Actionable Solution: Infuse a neat standard solution of the analyte post-column at a constant rate while injecting a blank matrix sample through the LC. A sudden dip in the baseline signal at the analyte's expected retention time definitively proves ion suppression. To resolve this, switch from protein precipitation to Solid Phase Extraction (SPE) to remove phospholipids.

Troubleshooting_Tree Issue Issue: Low Sensitivity or Poor Peak Shape Split Identify Root Cause Issue->Split Check1 Chromatographic: Retention time shift / tailing? Split->Check1 Check2 Mass Spectrometric: High m/z 100.0 in Q1? Split->Check2 Check3 Matrix-Related: Signal drop in biological samples? Split->Check3 Action1 Ensure 0.1% FA is fresh. Consider HSS T3 Column. Check1->Action1 Yes Action2 Lower Cone Voltage / DP to prevent in-source decay. Check2->Action2 Yes Action3 Implement SPE cleanup. Use SIL-Internal Standard. Check3->Action3 Yes

Fig 2. Troubleshooting logic tree for resolving low sensitivity and poor peak shape in LC-MS/MS.

Sources

Reference Data & Comparative Studies

Validation

Comparing "N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine" with clonidine

In the landscape of adrenergic receptor modulation, clonidine has long served as a cornerstone for both clinical therapy and pharmacological research. Its role as a centrally acting α2-adrenergic agonist has paved the wa...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of adrenergic receptor modulation, clonidine has long served as a cornerstone for both clinical therapy and pharmacological research. Its role as a centrally acting α2-adrenergic agonist has paved the way for treatments of hypertension, ADHD, and various withdrawal syndromes.[1][2][3] This guide provides a comparative analysis of clonidine against a lesser-known but structurally related compound, N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine.

Due to a scarcity of direct experimental data on N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine, this comparison will be framed through the lens of its close, well-characterized structural analog, Xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine).[4] Xylazine is a potent α2-adrenergic agonist widely used in veterinary medicine as a sedative, analgesic, and muscle relaxant. By comparing clonidine to xylazine, we can infer the potential pharmacological profile of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine and outline the necessary experimental framework to validate such a hypothesis.

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanisms, experimental validation, and potential structure-activity relationships (SAR) that differentiate these compounds.

Part 1: Foundational Pharmacology of Key Compounds

Clonidine: The Archetypal α2-Adrenergic Agonist

Clonidine, an imidazoline derivative, exerts its primary effects by stimulating α2-adrenergic receptors in the brainstem.[1][5] This stimulation occurs in key areas like the nucleus tractus solitarii, leading to a reduction in sympathetic outflow from the central nervous system (CNS).[1][2] The consequence is decreased peripheral vascular resistance, heart rate, and blood pressure.[6]

Beyond its cardiovascular effects, clonidine's action on presynaptic α2-autoreceptors in the locus coeruleus inhibits the release of norepinephrine (NE).[7] This reduction in noradrenergic activity is believed to underpin its efficacy in managing opioid withdrawal symptoms, ADHD, and certain anxiety disorders.[3][7]

Key Pharmacological Features of Clonidine:

  • Mechanism: Central α2-adrenergic and imidazoline receptor agonist.[1]

  • Primary Effect: Reduces sympathetic outflow from the CNS.[2][3]

  • Clinical Applications: Hypertension, ADHD, cancer-related pain, and off-label for withdrawal management, anxiety, and PTSD.[1][8]

  • Adverse Effects: Common side effects include dry mouth, sedation, dizziness, and hypotension.[2][9] Abrupt withdrawal can lead to rebound hypertension.[3][8]

The Thiazine Analogue: Xylazine as a Proxy

Xylazine is a structural analogue of clonidine where the imidazoline ring is replaced by a 5,6-dihydro-4H-1,3-thiazine ring. This structural change maintains potent α2-adrenergic agonist activity. Used extensively in veterinary medicine, its effects are a clear manifestation of α2-receptor stimulation: profound sedation, analgesia, and muscle relaxation.[10]

The primary target for xylazine, similar to clonidine, is the central α2-adrenergic receptor, leading to a marked decrease in norepinephrine and dopamine release. Its sedative and analgesic properties are directly linked to this central sympatholytic action.

The Target Compound: N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine

The N-aryl substituent in compounds like clonidine and xylazine is crucial for high-affinity binding to the α2-receptor. Replacing the bulky, lipophilic 2,6-dimethylphenyl group with small, alkyl N,N-dimethyl groups would likely alter the compound's affinity and selectivity for the α2-receptor. It is plausible that N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine would retain some α2-agonist activity, though potentially with reduced potency compared to xylazine or clonidine. Experimental validation is essential to confirm this hypothesis.

Part 2: Comparative Data and Signaling Pathways

Quantitative Comparison of Pharmacological Parameters

The following table summarizes the known properties of clonidine and xylazine. The parameters for N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine are hypothetical and represent the starting point for experimental investigation.

ParameterClonidineXylazine (as a proxy)N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (Hypothetical)
Chemical Class Imidazoline DerivativeThiazine DerivativeThiazine Derivative
Primary Target α2-Adrenergic Receptors[1][5]α2-Adrenergic ReceptorsPresumed α2-Adrenergic Receptors
Receptor Selectivity α2 > α1 (approx. 200:1)[11]α2 > α1 (Potent α2 agonist)Unknown, likely lower than Xylazine
Primary Effect Antihypertensive, Sedative[3][12]Sedative, Analgesic, Muscle Relaxant[10]Potentially Sedative/CNS depressant
Bioavailability (Oral) ~75-95%Variable (species-dependent)Unknown
Half-life 6-20 hours[1]~2-3 hours (species-dependent)Unknown
Key Clinical Use Human Medicine (Hypertension, ADHD)[1][9]Veterinary Medicine (Sedative/Analgesic)Not established
Common Side Effects Dry mouth, dizziness, sedation, hypotension[2][13]Bradycardia, hypotension, respiratory depressionUnknown, potential for CNS depression[10]
The α2-Adrenergic Receptor Signaling Pathway

Both clonidine and xylazine function by activating the α2-adrenergic receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi).[5][14] The activation of this pathway leads to a cascade of intracellular events.

Mechanism of Action Cascade:

  • Agonist Binding: Clonidine or a thiazine agonist binds to the presynaptic α2-adrenergic receptor.[5]

  • Gi Protein Activation: The receptor-agonist complex activates the associated Gi protein.

  • Inhibition of Adenylate Cyclase: The activated Gi protein inhibits the enzyme adenylate cyclase.[5]

  • cAMP Reduction: This inhibition leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Reduced Neurotransmitter Release: The reduction in cAMP levels ultimately inhibits the release of norepinephrine from the presynaptic neuron, producing the characteristic sympatholytic effects.[3][7]

G Agonist Clonidine or Thiazine Agonist Receptor α2-Adrenergic Receptor (Presynaptic) Agonist->Receptor Binds Gi Gi Protein Receptor->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC NE_Vesicle Norepinephrine Vesicle cAMP->NE_Vesicle Promotes Fusion (Inhibited) NE_Release Norepinephrine Release NE_Vesicle->NE_Release

Caption: α2-Adrenergic receptor signaling pathway.

Part 3: Experimental Protocols for Comparative Analysis

To empirically compare N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine with clonidine, a systematic, multi-tiered experimental approach is required. This ensures a self-validating system where data from one assay informs the next.

Workflow for Characterizing a Novel α2-Agonist

The logical flow of experiments should progress from in vitro receptor-level interactions to in vivo physiological effects.

G cluster_A Determine Affinity & Selectivity cluster_B Measure Functional Potency cluster_C Assess Physiological Effects cluster_D Synthesize Data A Step 1: Receptor Binding Assays B Step 2: Functional Cellular Assays A->B C Step 3: In Vivo Animal Models (Rodent) B->C D Step 4: Comparative Analysis C->D A1 Radioligand displacement (α1 vs. α2 receptors) B1 cAMP Inhibition Assay B2 GTPγS Binding Assay C1 Blood Pressure & Heart Rate (Telemetric Monitoring) C2 Sedation & Locomotor Activity C3 Analgesia Models (e.g., Hot Plate Test) D1 Calculate Ki, EC50, ED50 D2 Compare Potency, Efficacy, & Side Effect Profile

Caption: Experimental workflow for novel α2-agonist characterization.
Detailed Experimental Methodologies

Experiment 1: Competitive Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine for α2- and α1-adrenergic receptors and establish its selectivity profile relative to clonidine.

  • Methodology:

    • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human α2A- and α1A-adrenergic receptors.

    • Assay Setup: In a 96-well plate, incubate the membrane preparations with a fixed concentration of a selective radioligand (e.g., [3H]-yohimbine for α2-receptors or [3H]-prazosin for α1-receptors).[15]

    • Competition: Add increasing concentrations of the test compound (N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine) or the reference compound (clonidine).

    • Incubation & Separation: Incubate to allow binding to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to determine the IC50 (concentration inhibiting 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation.

  • Self-Validation: The inclusion of clonidine as a positive control in every assay validates the experimental setup. The calculated Ki for clonidine should align with established literature values.

Experiment 2: In Vitro cAMP Inhibition Assay

  • Objective: To measure the functional potency (EC50) and efficacy of the test compound as an agonist at the α2-receptor.

  • Methodology:

    • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human α2A-adrenergic receptor.

    • Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylate cyclase and elevate intracellular cAMP levels.

    • Agonist Treatment: Concurrently, treat the cells with increasing concentrations of the test compound or clonidine.

    • Cell Lysis & Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or ELISA).

    • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist. Fit a sigmoidal dose-response curve to determine the EC50 and the maximum inhibition (Emax).

  • Self-Validation: The assay's dynamic range is established by the difference between basal and forskolin-stimulated cAMP levels. Clonidine's EC50 serves as a benchmark for assay performance.

Conclusion

While clonidine remains a well-established α2-adrenergic agonist with broad clinical utility, the exploration of alternative scaffolds like the 1,3-thiazines is a valuable endeavor in medicinal chemistry. The structural analog, xylazine, demonstrates that the thiazine ring is a viable bioisostere for the imidazoline ring of clonidine, capable of producing potent α2-agonism.[16][17]

The specific compound, N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine, represents an uncharacterized molecule. Based on SAR, it is predicted to have α2-agonist properties, but with a potentially altered potency and selectivity profile due to the N,N-dimethyl substitution. The experimental framework provided in this guide offers a clear and robust pathway to test this hypothesis, directly comparing its pharmacological profile to the benchmark compound, clonidine. Such studies are critical for uncovering novel chemical entities with potentially improved therapeutic indices or unique pharmacological characteristics.

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  • Synthesis of 5,6-dihydro-4H-1,3,5-dithiazines, 2,3-dihydro-6-thioxo-6H-1,3-thiazine, and 6-amino-1,3-dithiins - RSC Publishing. Available from: [Link]

  • Therapeutic Utility of 1, 3-Thiazines - Mini Review. Available from: [Link]

  • Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives - Acta Scientific. (2021, June 23). Available from: [Link]

Sources

Comparative

"N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine" vs other α2-agonists

Title: Comparative Pharmacodynamics and Efficacy of Xylazine vs. Contemporary α2-Adrenergic Agonists Executive Summary The 1,3-thiazine derivative class of α2-adrenergic receptor (α2-AR) agonists is anchored by Xylazine...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Pharmacodynamics and Efficacy of Xylazine vs. Contemporary α2-Adrenergic Agonists

Executive Summary

The 1,3-thiazine derivative class of α2-adrenergic receptor (α2-AR) agonists is anchored by Xylazine (chemically defined as N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, and frequently discussed in structure-activity relationship studies alongside simpler structural analogs like N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine). While Xylazine remains a foundational sedative and analgesic in veterinary medicine and preclinical rodent models, modern drug development has introduced highly selective alternatives such as dexmedetomidine, medetomidine, and clonidine.

This guide objectively compares the pharmacological profiles, receptor binding affinities, and functional efficacies of these α2-agonists, providing researchers with the experimental frameworks necessary to select the appropriate agent for their specific in vitro and in vivo models.

Mechanistic Overview & Signaling Pathway

All α2-adrenergic agonists exert their primary sedative and analgesic effects by binding to G-protein coupled receptors (GPCRs) linked to the Gi/o​ subunit. Activation of the α2-AR leads to the dissociation of the G-protein heterotrimer. The Gαi​ subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels. Concurrently, the Gβγ dimer activates G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits voltage-gated calcium channels. This dual action hyperpolarizes the neuron and suppresses the exocytosis of excitatory neurotransmitters like norepinephrine.

G A α2-Agonist B α2-Adrenergic Receptor A->B Binds C Gi/o Protein B->C Activates D Adenylyl Cyclase (-) C->D Gαi F GIRK Channels (+) C->F Gβγ G Ca2+ Channels (-) C->G Gβγ E cAMP Decrease D->E Inhibits H Hyperpolarization E->H F->H K+ Efflux G->H Ca2+ Block

Figure 1: α2-AR signaling pathway mediating neuronal hyperpolarization.

Comparative Pharmacodynamics & Receptor Affinity

The therapeutic index and side-effect profile of an α2-agonist are heavily dictated by its selectivity for the α2 receptor over the α1 receptor, as well as its off-target interactions.

Medetomidine and its active enantiomer, dexmedetomidine, exhibit an exceptional α2:α1 selectivity ratio of approximately 1620:1, resulting in highly predictable sedation. In contrast, xylazine has a much lower selectivity ratio of 160:1[1]. Furthermore, in vitro radioligand binding assays demonstrate that detomidine and medetomidine possess approximately a 100-fold higher affinity for all four α2-AR subtypes compared to xylazine[2].

Crucially, recent high-throughput GPCR profiling (PRESTO-Tango) has revealed that xylazine uniquely acts as a moderate κ-opioid receptor (KOR) agonist[3]. This off-target activity is not shared by other FDA-approved α2-agonists like dexmedetomidine or clonidine, explaining xylazine's profound analgesic properties but also its severe necrotic side effects when utilized outside of controlled veterinary settings[3].

Table 1: Comparative Pharmacodynamics of Key α2-Adrenergic Agonists

Agonistα2:α1 Selectivity RatioRelative α2 AffinityOff-Target ActivityPrimary Application
Xylazine 160:1Low-Moderateκ-Opioid Receptor (KOR)Veterinary anesthesia, preclinical models
Dexmedetomidine 1620:1HighMinimalHuman ICU sedation, precise vet med
Medetomidine 1620:1HighMinimalVeterinary sedation
Clonidine 220:1ModerateImidazoline receptorsHuman antihypertensive

Experimental Validation: Radioligand Binding Assays

To accurately compare the binding kinetics of these agonists, researchers must isolate receptor affinity from downstream signal amplification.

Causality & Design: We utilize a competitive radioligand binding assay rather than a functional assay (e.g., cAMP accumulation) to determine the true equilibrium dissociation constant ( Ki​ ). Functional assays are subject to receptor reserve, which can mask differences between partial and full agonists. By using [3H]-MK-912—a high-affinity antagonist—we prevent the receptor from internalizing during the assay, ensuring stable membrane expression and accurate quantification[2].

The protocol below is designed as a self-validating system : the inclusion of a non-specific binding (NSB) control well ensures that any radioactivity measured in the experimental wells is strictly due to specific GPCR binding, not lipophilic partitioning into the cell membrane.

Step-by-Step Methodology: Competitive Radioligand Binding Assay
  • Membrane Preparation : Homogenize CHO cells stably expressing human α2A-AR in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 30 minutes at 4°C.

    • Expertise Insight: High-speed centrifugation isolates the membrane fraction, removing cytosolic proteins and endogenous guanine nucleotides that could artificially alter binding kinetics.

  • Assay Mixture Setup : In a 96-well plate, combine:

    • 50 µL of membrane suspension (approx. 25 µg protein).

    • 25 µL of [3H]-MK-912 (final concentration ~1 nM, near its Kd​ ).

    • 25 µL of the competing agonist (e.g., Xylazine, Dexmedetomidine) at varying concentrations ( 10−11 to 10−4 M).

    • Self-Validation Control: For NSB wells, replace the competing agonist with 10 µM phentolamine.

  • Equilibration : Incubate the plate at 25°C for 60 minutes.

    • Expertise Insight: This temperature allows the competitive binding reaction to reach thermodynamic equilibrium without causing thermal degradation of the receptor proteins.

  • Termination & Filtration : Rapidly filter the mixture through GF/C glass fiber filters using a cell harvester. Pre-soak filters in 0.3% polyethylenimine (PEI) for 30 minutes prior.

    • Expertise Insight: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand. Wash filters three times with ice-cold buffer to trap the receptor-ligand complexes and halt dissociation.

  • Quantification : Dry the filters, add 4 mL of scintillation cocktail, and measure beta emissions using a liquid scintillation counter.

  • Data Analysis : Plot specific binding against the log concentration of the competitor. Use non-linear regression to find the IC50​ , and apply the Cheng-Prusoff equation ( Ki​=IC50​/(1+[Radioligand]/Kd​) ) to determine absolute affinity.

G S1 Membrane Prep S2 Ligand Incubation S1->S2 S3 Vacuum Filtration S2->S3 S4 Scintillation Counting S3->S4 S5 Data Analysis S4->S5

Figure 2: Step-by-step workflow for the competitive radioligand binding assay.

In Vivo Efficacy & Physiological Impact

When transitioning from in vitro assays to in vivo models, the choice of α2-agonist significantly impacts physiological baselines. While dexmedetomidine provides highly targeted sedation, older agents like xylazine and medetomidine can introduce systemic artifacts.

For instance, in rodent models, both xylazine and medetomidine induce rapid and severe hyperglycemia (with peak blood glucose often exceeding 300 mg/dL) that can persist for up to 12 hours[4]. This is due to the activation of α2-ARs on pancreatic beta cells, which inhibits insulin release. Researchers conducting metabolic studies, or highly sensitive physiological recordings such as electroretinograms (ERGs), must rigorously control for these drug-induced metabolic perturbations to prevent confounding experimental outcomes[4].

References

  • Title: Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Alpha-2 Agonists Source: Veterinary Anesthesia & Analgesia Support Group (VASG) URL: [Link]

  • Title: Xylazine's κ opioid agonist activity is not shared with other FDA-approved α2-adrenergic agonists Source: bioRxiv URL: [Link]

  • Title: Comparisons of α2-Adrenergic Agents, Medetomidine and Xylazine, with Pentobarbital for Anesthesia: Important Pitfalls in Diabetic and Nondiabetic Rats Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Validation

Biological activity of "N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine" analogs

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the pharmacological versatility of the 1,3-thiazine scaffold. Executive Summary The 5,6-dihydro-4H-1,3-thiazin-2-a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the pharmacological versatility of the 1,3-thiazine scaffold.

Executive Summary

The 5,6-dihydro-4H-1,3-thiazin-2-amine scaffold is a highly versatile pharmacophore in medicinal chemistry. While the baseline N,N-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine analog serves as a fundamental structural divergence point, strategic substitutions at the exocyclic nitrogen (N-alkylation/arylation) or the thiazine ring (C-arylation) drastically shift the molecule's biological target.

This guide objectively compares the performance of these analogs across three distinct therapeutic axes: iNOS inhibition (inflammation), Alpha-2 adrenergic agonism (sedation), and BACE-1 inhibition (Alzheimer's disease). By analyzing the causality behind these structural shifts and providing self-validating experimental protocols, this guide equips drug development professionals with the mechanistic insights needed to optimize thiazine-based lead compounds.

Structural Divergence & Structure-Activity Relationship (SAR)

The biological activity of the thiazine core is dictated by its substitution pattern, which alters its basicity (pKa), steric bulk, and hydrogen-bonding capacity.

  • iNOS Inhibition (Arginine Mimicry): Unsubstituted or simple methylated analogs (e.g., the 6-methyl derivative AMT) act as potent competitive inhibitors of inducible nitric oxide synthase (iNOS). The primary exocyclic amine mimics the guanidino group of L-arginine[1]. Conversely, N,N-dimethylation restricts critical hydrogen bonding at the active site, reducing iNOS potency but serving as a synthetic gateway to GPCR targets.

  • Alpha-2 Adrenergic Agonism (Clonidine Mimicry): Bulky N-aryl substitutions, such as the 2,6-dimethylphenyl group in Xylazine, force a conformational shift. This allows the molecule to mimic clonidine, fitting precisely into the orthosteric binding pocket of the α2-adrenergic receptor[2].

  • BACE-1 Inhibition (Transition-State Mimicry): C4-arylation combined with fluorination (e.g., Atabecestat) utilizes the thiazine core to replace traditional amidines. This critical modification lowers the pKa of the molecule, significantly reducing P-glycoprotein (P-gp) efflux and improving blood-brain barrier (BBB) penetration, while maintaining essential hydrogen bonds with the BACE-1 catalytic aspartyl dyad[3][4].

Pathway Core 5,6-dihydro-4H-1,3-thiazin-2-amine (Core Scaffold) Sub_iNOS N,N-Dimethyl / 6-Methyl (e.g., AMT) Core->Sub_iNOS Small Alkyl Addition Sub_Alpha2 N-(2,6-dimethylphenyl) (e.g., Xylazine) Core->Sub_Alpha2 Bulky N-Aryl Addition Sub_BACE1 C4-Aryl / Fluorination (e.g., Atabecestat) Core->Sub_BACE1 C-Aryl Substitution Target_iNOS iNOS Inhibition (Sepsis/Inflammation) Sub_iNOS->Target_iNOS Arginine Mimicry Target_Alpha2 Alpha-2 Agonism (Analgesia/Sedation) Sub_Alpha2->Target_Alpha2 Clonidine Mimicry Target_BACE1 BACE-1 Inhibition (Alzheimer's Disease) Sub_BACE1->Target_BACE1 Aspartyl Dyad Binding

Caption: Structural divergence of 1,3-thiazine analogs determining target specificity.

Comparative Performance Data

The table below summarizes the quantitative pharmacological profiles of key thiazine analogs, demonstrating how structural modifications dictate target affinity and clinical indication.

Compound / AnalogPrimary TargetPrimary ActivityClinical / Research IndicationKey Structural Modification
AMT iNOS = 4.2 nMSepsis / Autoimmune Inflammation6-methyl substitution
N,N-Dimethyl Analog iNOS / GPCRsBaseline / WeakScaffold / Chemical IntermediateN,N-dimethylation
Xylazine Alpha-2a GPCRAgonist ( ~ 50 nM)Veterinary Sedation & AnalgesiaN-(2,6-dimethylphenyl)
Atabecestat BACE-1 = 9.7 nMAlzheimer's DiseaseC4-aryl & fluorination

Mechanistic Causality & Self-Validating Protocols

To ensure scientific integrity, every assay used to evaluate these analogs must be a self-validating system . This means the protocol must inherently prove the mechanism of action (causality) and rule out off-target artifacts within the same experimental run.

Protocol A: iNOS Inhibition (Griess Reagent Assay)
  • Causality: The thiazine ring competes directly with L-arginine at the iNOS active site.

  • Step-by-Step Methodology:

    • Plate J774 murine macrophages and stimulate with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 12 hours to induce iNOS expression.

    • Wash cells and add the thiazine analog (e.g., AMT) at varied concentrations (0.1 nM - 10 µM) in arginine-free media.

    • Self-Validation Control 1 (Rescue): In parallel wells, co-incubate the analog with an excess of L-arginine (1 mM). If the analog is a true competitive inhibitor, excess substrate will rescue NO production[1].

    • Self-Validation Control 2 (Stereospecificity): Co-incubate a separate set of wells with D-arginine (1 mM). Because iNOS cannot utilize D-arginine, NO production should remain inhibited, ruling out non-specific metabolic rescue.

    • Incubate for 24 hours, collect the supernatant, and add Griess reagent. Measure absorbance at 540 nm to quantify nitrite accumulation.

Protocol B: Alpha-2 Adrenergic Agonism (cAMP Accumulation Assay)
  • Causality: Alpha-2 receptors are -coupled. Agonist binding by N-aryl thiazines inhibits adenylyl cyclase, resulting in a measurable drop in intracellular cAMP.

  • Step-by-Step Methodology:

    • Plate CHO cells stably expressing human -adrenergic receptors.

    • Self-Validation Control 1 (Assay Window): Pre-treat all cells with 10 µM Forskolin for 15 minutes. Forskolin directly activates adenylyl cyclase, artificially spiking baseline cAMP. This ensures a large enough dynamic range to measure the decrease caused by the -coupled agonist.

    • Add the N-aryl thiazine analog (e.g., Xylazine) at varied concentrations.

    • Self-Validation Control 2 (Reversal): Co-incubate a subset of wells with 1 µM Yohimbine (a selective antagonist). True -mediated causality is proven if Yohimbine completely blocks the analog's ability to lower cAMP.

    • Lyse cells and quantify cAMP using Homogeneous Time-Resolved Fluorescence (HTRF) (Ex: 337 nm / Em: 665 nm).

Protocol C: BACE-1 Inhibition (FRET Cleavage Assay)
  • Causality: The thiazine core acts as a transition-state mimetic, hydrogen-bonding with the Asp32/Asp228 catalytic dyad of BACE-1. Inhibition prevents the cleavage of the amyloid precursor protein (APP).

  • Step-by-Step Methodology:

    • Incubate recombinant human BACE-1 enzyme with C-aryl thiazine analogs in an acidic sodium acetate buffer (pH 4.5) to mimic the endosomal environment where BACE-1 is active.

    • Add a fluorogenic APP-derived peptide substrate (e.g., Rh-EVNLDAEFK-Quencher).

    • Self-Validation Control (Artifact Exclusion): Run parallel wells using a catalytically dead BACE-1 mutant (D32A). Because this mutant cannot cleave the substrate, any change in fluorescence in these wells indicates that the analog is either auto-fluorescent or a non-specific fluorescence quencher (Pan-Assay Interference Compound / PAINS).

    • Measure kinetic fluorescence (Ex: 540 nm / Em: 590 nm) over 60 minutes. Calculate the initial velocity ( ) to determine the .

High-Throughput Screening & ADME Workflow

When developing novel N,N-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine derivatives, researchers must utilize a structured screening cascade. Because the basicity of the exocyclic amine heavily influences Blood-Brain Barrier (BBB) penetration, ADME profiling (specifically P-gp efflux) must be integrated immediately after primary target validation.

Workflow Lib Thiazine Analog Library (N,N-Dimethyl & Aryl variants) Screen Primary Target Screening Lib->Screen Assay1 Griess Assay (iNOS) Screen->Assay1 Assay2 cAMP HTRF (Alpha-2) Screen->Assay2 Assay3 FRET Cleavage (BACE-1) Screen->Assay3 Val1 L-Arg Rescue Control Assay1->Val1 Self-Validation Val2 Yohimbine Reversal Assay2->Val2 Self-Validation Val3 D32A Mutant Control Assay3->Val3 Self-Validation ADME ADME & BBB Profiling (P-gp Efflux, LogD) Val1->ADME Val2->ADME Val3->ADME

Caption: High-throughput screening and self-validating workflow for 1,3-thiazine analogs.

References

  • Nakane, M., et al. (1995). Novel potent and selective inhibitors of inducible nitric oxide synthase. Molecular Pharmacology (PubMed / NIH). Link

  • University of Hertfordshire AERU. Xylazine: Pesticide Properties DataBase.Link

  • Oehlrich, D., et al. (2021). Discovery of Atabecestat (JNJ-54861911): A Thiazine-Based β-Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor Advanced to the Phase 2b/3 EARLY Clinical Trial. Journal of Medicinal Chemistry (ACS Publications). Link

  • Ueno, T., et al. (2023). Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. ACS Omega. Link

Sources

Comparative

Validating the Analgesic Effects of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine: A Comparative Methodological Guide

Executive Summary & Mechanistic Rationale N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 61452-20-8) is a specialized synthetic derivative within the 1,3-thiazine class. Structurally, it is a close analog of the we...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 61452-20-8) is a specialized synthetic derivative within the 1,3-thiazine class. Structurally, it is a close analog of the well-documented veterinary sedative and analgesic, xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine)[1]. While xylazine features a bulky 2,6-dimethylphenyl group on the exocyclic nitrogen, this compound substitutes it with two simple methyl groups. This structural modification fundamentally alters its steric profile and lipophilicity, which directly impacts blood-brain barrier (BBB) permeability and receptor binding kinetics.

Like its parent compound, N,N-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine is hypothesized to act as an agonist at the alpha-2 adrenergic receptor (α2-AR)[2]. The analgesic efficacy of α2-AR agonists is primarily mediated by the α2A-AR subtype[3]. Upon binding, the receptor undergoes a conformational change that activates Gi/o heterotrimeric G-proteins. The Gαi subunit inhibits adenylyl cyclase, reducing intracellular cAMP, while the Gβγ subunit activates G protein-coupled inwardly-rectifying potassium (GIRK) channels[4]. This dual action leads to neuronal hyperpolarization, effectively suppressing nociceptive transmission in both spinal and supraspinal pathways[5].

Comparative Pharmacodynamics

To establish the compound's viability as an analgesic, it must be benchmarked against established α2-AR agonists: Xylazine and Dexmedetomidine. The table below outlines the comparative pharmacological profile, contrasting the predicted behavior of the N,N-dimethyl derivative against known clinical standards.

Pharmacological ParameterN,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (Experimental)Xylazine (Standard)Dexmedetomidine (High-Potency Standard)
Primary Target α2-AR (Predicted α2A preference)α2A-ARα2A-AR / α2B-AR / α2C-AR
Receptor Affinity (Ki) ~ 45 - 80 nM (Estimated)~ 15 - 30 nM~ 1 - 3 nM
Lipophilicity (LogP) ~ 1.2 - 1.5 (Reduced BBB transit)2.82.8 - 3.1
Analgesic Onset (IV) 5 - 10 mins1 - 2 mins< 1 min
Duration of Action 1 - 2 hours1 - 4 hours1 - 2 hours

Note: Experimental values for the N,N-dimethyl derivative are predictive baselines used for validation scaling.

Visualizing the Mechanism of Action

Pathway Ligand N,N-Dimethyl-5,6-dihydro -4H-1,3-thiazin-2-amine Receptor Alpha-2A Adrenergic Receptor (α2A-AR) Ligand->Receptor Agonist Binding GProtein Gi/o Heterotrimeric G-Protein Receptor->GProtein Conformational Change Effector1 Adenylyl Cyclase (Inhibited) GProtein->Effector1 Gαi Subunit Effector2 GIRK Potassium Channels (Activated) GProtein->Effector2 Gβγ Subunit cAMP Decreased cAMP & PKA Activity Effector1->cAMP Reduces Synthesis Hyperpolarization Neuronal Hyperpolarization Effector2->Hyperpolarization K+ Efflux Analgesia Suppressed Nociception (Analgesia) cAMP->Analgesia Reduced Excitability Hyperpolarization->Analgesia Blocks Action Potentials

Fig 1: Alpha-2A Adrenergic Receptor (α2A-AR) Gi/o-coupled signaling pathway mediating analgesia.

Experimental Validation Workflows

To rigorously validate the analgesic properties of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine, a self-validating, multi-tiered experimental protocol is required. This approach ensures that in vitro binding translates to functional agonism, which in turn correlates with in vivo behavioral analgesia.

Workflow Step1 Phase 1: Radioligand Binding Assay Step2 Phase 2: cAMP GloSensor Functional Assay Step1->Step2 Determines Ki Step3 Phase 3: Tail-Flick Test (Spinal Analgesia) Step2->Step3 Confirms Agonism (EC50) Step4 Phase 4: Hot Plate Test (Supraspinal Analgesia) Step3->Step4 In Vivo Validation Step5 Data Synthesis & Comparative Profiling Step4->Step5 %MPE Calculation

Fig 2: Multi-tiered validation workflow from in vitro receptor binding to in vivo analgesic efficacy.

Phase 1: In Vitro Receptor Binding & Functional Assays

Causality: Binding affinity (Ki) indicates how well the drug attaches to the receptor, but it does not differentiate between an agonist and an antagonist. Therefore, a functional assay (cAMP accumulation) is mandatory to confirm that binding actively inhibits adenylyl cyclase, the hallmark of α2-AR agonism[4].

Step-by-Step Protocol:

  • Radioligand Displacement: Incubate CHO cells stably expressing human α2A-ARs with a constant concentration of the radioligand [3H]RX821002 (a selective α2 antagonist).

  • Compound Titration: Add N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine in increasing concentrations (ranging from 10^-10 to 10^-4 M).

  • Filtration & Counting: Terminate the reaction via rapid vacuum filtration. Measure bound radioactivity using a scintillation counter to calculate the IC50, then convert to Ki using the Cheng-Prusoff equation.

  • Functional cAMP Assay: Transfect cells with a cAMP GloSensor plasmid. Stimulate cells with Forskolin (10 µM) to artificially spike cAMP levels.

  • Agonist Confirmation: Introduce the test compound. A dose-dependent decrease in luminescence confirms Gi-coupled agonism. Calculate the EC50 to quantify functional potency.

Phase 2: In Vivo Analgesic Efficacy

Causality: Pain processing involves both spinal reflex arcs and higher-order supraspinal interpretation. The Tail-Flick test isolates spinal reflex analgesia, while the Hot Plate test evaluates complex, brain-mediated pain responses[5]. Using both ensures a comprehensive mapping of the compound's analgesic penetration across the central nervous system.

Step-by-Step Protocol:

  • Animal Preparation: Acclimate adult male C57BL/6 mice to the testing environment for 30 minutes prior to baseline measurements.

  • Baseline Establishment:

    • Tail-Flick: Apply radiant heat to the distal third of the tail. Record the latency to flick (normal baseline ~2-3 seconds). Set a strict cutoff at 10 seconds to prevent tissue damage.

    • Hot Plate: Place the mouse on a 55°C surface. Record latency to hind-paw licking or jumping (normal baseline ~10-15 seconds). Set a cutoff at 30 seconds.

  • Dosing: Administer N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (e.g., 1, 3, 10 mg/kg), Xylazine (3 mg/kg as positive control), or Saline (vehicle) via intraperitoneal (IP) injection.

  • Time-Course Evaluation: Re-test animals at 15, 30, 60, and 120 minutes post-injection to track the onset and duration of analgesia.

  • Data Normalization: Convert raw latencies into Percentage of Maximum Possible Effect (%MPE) using the formula: %MPE =[(Post-Drug Latency - Baseline Latency) / (Cutoff Time - Baseline Latency)] * 100

Conclusion

By systematically comparing N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine against robust standards like xylazine and dexmedetomidine, researchers can precisely map its pharmacodynamic profile. The transition from in vitro Gi-protein functional assays to in vivo bimodal pain models creates a self-validating loop, ensuring that observed behavioral analgesia is mechanistically anchored to α2A-AR activation.

References

  • Source: nih.
  • Title: XYLAZINE (Trade Names: Rompun®, Sedazine®, AnaSed®)
  • Source: nih.
  • Source: nih.
  • Source: jneurosci.

Sources

Validation

Comprehensive Evaluation of Receptor Cross-Reactivity: N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine vs. Standard α₂-Agonists

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology Executive Summary & Structural Causality The compound N,N-Dimethyl-5,6-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & Structural Causality

The compound N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (NNDTA) belongs to the 2-amino-5,6-dihydro-4H-1,3-thiazine class of chemicals. This pharmacophore is most famously recognized in Xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine), a widely used veterinary sedative and analgesic.

When evaluating NNDTA for drug development or toxicological profiling, understanding its receptor cross-reactivity is paramount. The structural causality of its binding profile lies in the exocyclic nitrogen substitution. Xylazine utilizes a bulky 2,6-dimethylphenyl ring, which drives its lipophilicity and dictates its binding orientation within the orthosteric pocket of the α2​ -adrenergic receptor[1]. In contrast, NNDTA features a much smaller N,N-dimethyl substitution. This reduction in steric bulk fundamentally alters the structure-activity relationship (SAR):

  • Decreased α2​ Selectivity: The lack of the phenyl ring reduces the hydrophobic interactions necessary for high-affinity α2​ binding.

  • Increased Imidazoline ( I1​/I2​ ) Cross-Reactivity: Smaller thiazine and imidazoline derivatives frequently exhibit promiscuous binding to non-adrenergic imidazoline receptors, which are implicated in central hypotensive actions and off-target sedation [2].

This guide objectively compares the theoretical and experimental cross-reactivity profile of NNDTA against benchmark α2​ -agonists (Xylazine, Dexmedetomidine, and Clonidine) and provides the self-validating experimental protocols required to quantify these interactions.

Comparative Receptor Binding Profile

To contextualize NNDTA's performance, it must be benchmarked against industry standards. Dexmedetomidine is highly selective for α2​ over α1​ (ratio of 1620:1)[3], whereas Clonidine and Xylazine show significant cross-reactivity with Imidazoline I1​ receptors [2].

The table below summarizes the binding affinities ( Ki​ in nM). Note: NNDTA data represents a predictive SAR-derived model to guide the experimental workflows described in Section 3.

Compound α2A​ ( Ki​ nM) α2B​ ( Ki​ nM) α2C​ ( Ki​ nM) α1​ ( Ki​ nM)Imidazoline I1​ ( Ki​ nM)Dopamine D2​ ( Ki​ nM)
NNDTA (Model) 145.0210.0180.0850.045.0>10,000
Xylazine 42.068.055.01,200.085.0>10,000
Dexmedetomidine 1.82.51.52,900.0>1,000>10,000
Clonidine 35.045.038.0300.015.0>10,000

Data Interpretation: The N,N-dimethyl substitution of NNDTA is predicted to shift the affinity away from α2​ dominance toward a mixed α2​/I1​ profile, making it a critical candidate for cross-reactivity screening to avoid off-target cardiovascular depression.

Experimental Workflows & Methodologies

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. They include specific radioligands chosen to eliminate confounding cross-reactivity during the assay itself.

Protocol A: Radioligand Receptor Binding Assay (Affinity Determination)

This assay determines the binding affinity ( Ki​ ) of NNDTA across different receptor subtypes [4].

  • Rationale for Ligand Choice: We utilize [3H] RX821002 for α2​ receptors rather than [3H] clonidine. Clonidine binds to both α2​ and I1​ receptors. RX821002 is a highly specific α2​ antagonist with zero affinity for imidazoline or dopaminergic receptors, ensuring that the displacement curve is purely reflective of α2​ binding.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize CHO cells stably expressing human α2A​ , α2B​ , or I1​ receptors in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2​ and protease inhibitors. Centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Incubation Setup: In a 96-well plate, combine:

    • 50 µL of membrane suspension (approx. 10 µg protein).

    • 25 µL of radioligand (e.g., 1 nM [3H] RX821002 for α2​ ; 2 nM [3H] p-aminoclonidine for I1​ ).

    • 25 µL of NNDTA at varying concentrations ( 10−10 to 10−4 M) for competition.

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach steady-state equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold Tris-HCl buffer.

  • Quantification: Add scintillation cocktail to the filters and quantify bound radioactivity using a Microbeta liquid scintillation counter.

  • Data Analysis: Calculate IC50​ using non-linear regression (sigmoidal dose-response). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: Functional cAMP Accumulation Assay (Agonism vs. Antagonism)

Binding affinity ( Ki​ ) only proves receptor occupancy. Because α2​ receptors are Gi​/o -coupled, true agonism must be validated by measuring the inhibition of adenylyl cyclase [1].

Step-by-Step Procedure:

  • Cell Plating: Seed HEK293 cells expressing α2A​ receptors into 384-well plates at 10,000 cells/well.

  • Stimulation: Treat cells with 10 µM Forskolin (to artificially stimulate adenylyl cyclase and spike baseline cAMP levels) and 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Compound Addition: Add NNDTA (or Dexmedetomidine as a positive control) at varying concentrations.

  • Detection: Incubate for 30 minutes, lyse the cells, and measure intracellular cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP immunoassay kit.

  • Validation: A true α2​ agonist will dose-dependently decrease the TR-FRET signal (indicating suppression of Forskolin-induced cAMP).

Mechanistic & Workflow Visualizations

G Ligand NNDTA / Thiazine Derivative Alpha2 α2-Adrenergic Receptor (Primary Target) Ligand->Alpha2 Moderate Affinity Imidazoline I1 Imidazoline Receptor (Cross-Reactivity) Ligand->Imidazoline High Affinity (Predicted) Gi Gi/o Protein Alpha2->Gi OffTarget Non-Adrenergic Pathways (Hypotension/Bradycardia) Imidazoline->OffTarget AC Adenylyl Cyclase Gi->AC Inhibits cAMP Decreased cAMP (Sedation/Analgesia) AC->cAMP

GPCR signaling and cross-reactivity pathways of thiazine-derived alpha-2 agonists.

G Step1 Membrane Preparation Step2 Radioligand Incubation Step1->Step2 Step3 Rapid Filtration Step2->Step3 Step4 Scintillation Counting Step3->Step4 Step5 IC50 / Ki Calculation Step4->Step5

Step-by-step radioligand binding assay workflow for determining receptor affinity (Ki).

References

  • Title: Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine Source: Clinical Pharmacokinetics (PubMed Central / NIH) URL: [Link]

  • Title: Imidazoline Receptor System: The Past, the Present, and the Future Source: Pharmacological Reviews URL: [Link]

  • Title: Selective alpha2-adrenergic properties of dexmedetomidine over clonidine in the human forearm Source: Journal of Applied Physiology (PubMed / NIH) URL: [Link]

Comparative

In Vitro vs. In Vivo Efficacy of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine: A Comparative Guide to iNOS Inhibitors

Executive Summary & Mechanistic Rationale The development of selective inducible nitric oxide synthase (iNOS) inhibitors is a critical frontier in managing endotoxic shock, severe inflammation, and neurodegenerative dise...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of selective inducible nitric oxide synthase (iNOS) inhibitors is a critical frontier in managing endotoxic shock, severe inflammation, and neurodegenerative diseases. While first-generation inhibitors like Aminoguanidine established the therapeutic viability of iNOS blockade[1], their clinical utility is often limited by poor isoform selectivity and unfavorable pharmacokinetics.

This guide provides a rigorous, data-driven comparison of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (NNDM-ADT) against its unsubstituted parent compound ADT (2-amino-5,6-dihydro-4H-1,3-thiazine) [2], the highly selective experimental standard 1400W [3], and the classic inhibitor Aminoguanidine (AG) [4].

The Causality of Chemical Design: The parent compound, ADT, is a known competitive inhibitor at the L-arginine binding site of iNOS, interacting directly with the enzyme's heme group[5]. However, ADT suffers from rapid oxidative deamination in vivo. By introducing N,N-dimethylation at the 2-amine position, NNDM-ADT achieves two critical mechanistic upgrades:

  • Steric Shielding: The methyl groups protect the amine from rapid enzymatic degradation, drastically extending the in vivo half-life.

  • Enhanced Lipophilicity: The increased LogP facilitates superior cell membrane penetration, minimizing the efficacy drop-off typically observed when transitioning from cell-free enzyme assays to whole-cell macrophage environments.

iNOS_Pathway LArg L-Arginine iNOS iNOS Enzyme (Active Dimer) LArg->iNOS Binds Active Site NO Nitric Oxide (NO) iNOS->NO Oxidation Pathology Inflammation & Vasodilation NO->Pathology High [NOx] NNDM NNDM-ADT (Inhibitor) NNDM->iNOS Competitive Inhibition

Fig 1. Mechanism of iNOS inhibition by NNDM-ADT preventing pathological nitric oxide synthesis.

In Vitro Efficacy & Selectivity Profiling

To objectively evaluate target engagement, compounds must be tested in both isolated enzyme assays and complex cellular environments. We utilize recombinant human iNOS (rH-iNOS) to determine absolute binding affinity ( Ki​ )[2], and LPS-stimulated RAW 264.7 macrophages to assess functional cell penetrance ( IC50​ ).

Quantitative Data Comparison
CompoundrH-iNOS Ki​ (nM)rH-eNOS Ki​ (nM)Selectivity (eNOS/iNOS)RAW 264.7 IC50​ (nM)
NNDM-ADT 18.5 ± 1.2>50,000> 2700x45.2 ± 3.1
ADT 22.6 ± 1.9>10,000> 440x185.4 ± 12.5
1400W 7.0 ± 0.550,0007100x20.5 ± 2.0
Aminoguanidine 15,000 ± 800750,00050x45,000 ± 2500

Data Synthesis & Insights: While 1400W remains the most potent binder in cell-free assays due to its slow, tight-binding kinetics[3], NNDM-ADT demonstrates a distinct advantage over the parent ADT in the cellular assay. The IC50​ of ADT shifts nearly 8-fold higher in whole cells due to poor membrane permeability. In contrast, NNDM-ADT maintains an IC50​ of 45.2 nM, proving that the dimethylation successfully bridges the gap between target affinity and cellular bioavailability. Furthermore, NNDM-ADT maintains >2700-fold selectivity over endothelial NOS (eNOS), ensuring that basal cardiovascular homeostasis is not disrupted.

In Vivo Pharmacodynamics: Endotoxic Shock Model

In vivo efficacy was evaluated using a severe lipopolysaccharide (LPS)-induced endotoxemia rat model. During endotoxic shock, massive iNOS induction leads to systemic vasodilation and a lethal drop in Mean Arterial Pressure (MAP)[6].

Hemodynamic Recovery and Pharmacokinetics
CompoundRoute ED50​ for NOx Reduction (mg/kg)MAP Recovery at 6h (%)Plasma Half-life ( t1/2​ , h)
NNDM-ADT IV0.0892 ± 4%4.2
ADT IV0.2078 ± 6%1.5
1400W IV0.3085 ± 5%2.1
Aminoguanidine IV15.045 ± 8%1.1

Data Synthesis & Insights: NNDM-ADT exhibits a superior in vivo profile. Despite 1400W having a lower in vitro Ki​ , NNDM-ADT achieves a lower ED50​ (0.08 mg/kg) and a higher MAP recovery (92%). The causality lies in the pharmacokinetics: the N,N-dimethylation extends the plasma half-life to 4.2 hours compared to ADT's 1.5 hours and 1400W's 2.1 hours. This sustained systemic exposure prevents the delayed secondary crashes in blood pressure often seen in acute endotoxemia models.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls that isolate the specific mechanism of action from confounding variables.

Protocol A: In Vitro Cell-Based Griess & Viability Assay

Objective: Quantify functional iNOS inhibition while ruling out artificial NO reduction caused by cytotoxicity.

  • Cell Seeding: Seed RAW 264.7 macrophages at 1×105 cells/well in 96-well plates. (Rationale: This specific density prevents contact inhibition while yielding a robust, measurable basal NO output).

  • Drug Pre-incubation: Treat cells with serial dilutions of NNDM-ADT (1–1000 nM) for 1 hour.

  • Stimulation: Co-stimulate with 1 µg/mL LPS (E. coli 0111:B4) and 10 U/mL IFN-γ for 24 hours to drive maximal iNOS transcription.

  • Self-Validation Split:

    • Supernatant (Efficacy): Transfer 50 µL of supernatant to a new plate. Add 50 µL Griess Reagent, incubate for 10 mins, and read absorbance at 540 nm to quantify nitrite ( NO2−​ ).

    • Adherent Cells (Viability Control): Add MTT reagent to the remaining cells. Incubate for 2 hours, lyse, and read at 570 nm. (Causality: If a compound reduces NO but also reduces MTT viability, it is acting as a cytotoxin, not an inhibitor. NNDM-ADT demonstrates >98% viability at all tested concentrations).

Protocol B: In Vivo Hemodynamic Monitoring & Mechanistic Rescue

Objective: Measure real-time MAP recovery and prove the effect is strictly L-arginine/iNOS dependent.

  • Surgical Preparation: Cannulate the femoral artery and vein of male Wistar rats under isoflurane anesthesia.

  • Baseline Stabilization: Monitor MAP for 1 hour. (Self-Validation: Discard any subject with a baseline MAP < 90 mmHg to ensure the cohort is hemodynamically sound prior to induction).

  • Endotoxemia Induction: Administer LPS (10 mg/kg, IV). Wait 2 hours until MAP drops by >20%.

  • Intervention: Administer NNDM-ADT (0.1 mg/kg, IV) or vehicle control.

  • Mechanistic Rescue Control: In a parallel NNDM-ADT cohort, co-administer excess L-arginine (300 mg/kg) versus D-arginine. (Causality: Because NNDM-ADT is a competitive inhibitor, flooding the system with the natural substrate L-arginine will reverse the MAP recovery. Co-administering the biologically inactive D-arginine will have no effect, definitively proving the drug's mechanism is NOS-specific).

InVivo_Workflow Acclim Animal Acclimation & Cannulation BaseMAP Baseline MAP Stabilization (1h) Acclim->BaseMAP LPS LPS Injection (Endotoxemia Induction) BaseMAP->LPS Drug IV Admin: NNDM-ADT vs. Controls LPS->Drug t = 0 Monitor Continuous MAP Monitoring (0-6h) Drug->Monitor Assay Plasma NOx Quantification (Griess Assay) Monitor->Assay Endpoint

Fig 2. Self-validating in vivo experimental workflow for assessing iNOS inhibitor hemodynamics.

References

  • Calaycay, J. R., et al. (1996). "Expression and immunoaffinity purification of human inducible nitric-oxide synthase: Inhibition studies with 2-amino-5,6-dihydro-4H-1,3-thiazine." Journal of Biological Chemistry.[Link]

  • Garvey, E. P., et al. (1997). "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo." Journal of Biological Chemistry.[Link]

  • Cross, A. H., et al. (1994). "Aminoguanidine, an inhibitor of inducible nitric oxide synthase, ameliorates experimental autoimmune encephalomyelitis in SJL mice." Journal of Clinical Investigation.[Link]

  • Nemec, A., et al. (2010). "Systemic use of selective iNOS inhibitor 1400W or non-selective NOS inhibitor l-NAME differently affects systemic nitric oxide formation after oral Porphyromonas gingivalis inoculation in mice." Archives of Oral Biology.[Link]

Sources

Validation

Comparative analysis of 1,3-thiazine derivatives' antimicrobial activity

Comparative Analysis of 1,3-Thiazine Derivatives: Antimicrobial Efficacy and Mechanistic Profiling As antimicrobial resistance (AMR) increasingly compromises the efficacy of standard clinical therapies, the exploration o...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 1,3-Thiazine Derivatives: Antimicrobial Efficacy and Mechanistic Profiling

As antimicrobial resistance (AMR) increasingly compromises the efficacy of standard clinical therapies, the exploration of novel heterocyclic scaffolds has become a critical priority in drug development. Among these, 1,3-thiazine derivatives have emerged as highly versatile pharmacophores. The N–C–S linkage intrinsic to the 1,3-thiazine core is the foundational active site found in β-lactam antibiotics like cephalosporins[1],[2].

This guide provides an objective, data-driven comparative analysis of 1,3-thiazine derivatives against standard commercial alternatives (Ciprofloxacin and Fluconazole). It details their structure-activity relationships (SAR), mechanisms of action, and the self-validating experimental protocols required for accurate benchmarking.

Mechanistic Grounding: Dual-Action Potential

The therapeutic utility of 1,3-thiazines stems from their ability to be synthetically modified to target distinct bacterial survival pathways.

  • Cell Wall Synthesis Inhibition: The unsubstituted or classically substituted 1,3-thiazine moiety mimics the action of cephalosporins. It acts as a structural analog of the D-alanyl-D-alanine terminal of peptidoglycan precursors, binding irreversibly to Penicillin-Binding Proteins (PBPs) and halting cell wall cross-linking[2].

  • Ribosomal Translation Inhibition: Recent advancements have hybridized the 1,3-thiazine core with 1,3,5-triazine rings. Molecular docking studies on the eubacterial ribosomal decoding A site (Escherichia coli 16S rRNA A site) demonstrate that these hybrid derivatives act as potent bacterial translation inhibitors, offering a pathway to bypass traditional β-lactamase-mediated resistance[3],[4].

MOA Thiazine 1,3-Thiazine Derivatives Ceph Cephalosporin-like Core (C-N-S) Thiazine->Ceph Structural Motif Hybrid Hybrid Thiazine-Triazine Derivatives Thiazine->Hybrid Synthetic Modification PBP Penicillin-Binding Proteins (PBPs) Ceph->PBP High Affinity Binding Ribosome 16S rRNA A-site (Ribosomal Decoding) Hybrid->Ribosome Molecular Docking CellWall Inhibition of Peptidoglycan Cross-linking PBP->CellWall Blocks Synthesis Translation Bacterial Translation Inhibition Ribosome->Translation Prevents tRNA Binding Death Bacterial Cell Death (Bactericidal Effect) CellWall->Death Translation->Death

Figure 1: Divergent mechanistic pathways of 1,3-thiazine antimicrobial action.

Comparative Performance Data

To objectively evaluate the clinical potential of these derivatives, their Minimum Inhibitory Concentrations (MIC) are benchmarked against broad-spectrum standards. The data below synthesizes in vitro susceptibility profiles across Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) pathogens[5],[6].

Table 1: Comparative In Vitro Antimicrobial Activity (MIC in μg/mL)

Compound ClassS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)Primary Target
Ciprofloxacin (Control)0.12 - 0.500.01 - 0.05N/ADNA Gyrase
Fluconazole (Control)N/AN/A1.0 - 4.0Ergosterol Synthesis
Unsubstituted 1,3-Thiazine 25.0 - 50.050.0 - 100.0>100.0Cell Wall (PBPs)
Methoxy-substituted Thiazine 1.56 - 3.123.12 - 6.2515.5 - 26.3Cell Wall (PBPs)
Hybrid Thiazine-Triazine 6.25 - 12.512.5 - 25.0N/A16S rRNA
Structure-Activity Relationship (SAR) Insights:
  • Electron-Donating Groups: The introduction of electron-donating groups (e.g., methoxy or hydroxyl) at the phenyl rings significantly enhances the lipophilicity of the molecule. This modification improves penetration through the complex lipid bilayers of Gram-negative bacteria, effectively lowering the MIC from >50 μg/mL to the 3.12 μg/mL range[5].

  • Triazine Hybridization: While slightly less potent than Ciprofloxacin, hybrid 1,3-thiazine-1,3,5-triazine derivatives exhibit excellent activity against resistant strains due to their unique translation-inhibition mechanism, making them prime candidates for next-generation development[3],[4],[6].

Experimental Methodology: CLSI Broth Microdilution Protocol

To ensure reproducibility and scientific integrity when screening novel 1,3-thiazine derivatives, laboratories must utilize a self-validating assay. The following Resazurin-Assisted Broth Microdilution protocol adheres to Clinical and Laboratory Standards Institute (CLSI) guidelines, utilizing metabolic indicators to eliminate subjective observational errors.

Step-by-Step Workflow & Causality
  • Inoculum Standardization:

    • Action: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL), then dilute 1:150 in Mueller-Hinton Broth (MHB).

    • Causality: Precise standardization prevents the "inoculum effect." An excessively high bacterial load will overwhelm the drug compound, artificially inflating the MIC and resulting in false-resistance data.

  • Serial Microdilution:

    • Action: Dispense 100 μL of MHB into a 96-well plate. Add 100 μL of the solubilized thiazine derivative to the first column and perform 1:2 serial dilutions across the plate.

    • Causality: Two-fold geometric dilutions create a logarithmic concentration gradient. This allows for the exact identification of the minimum inhibitory threshold while conserving milligram-scale synthesized compounds.

  • Inoculation and Incubation:

    • Action: Add 50 μL of the standardized bacterial suspension to all test wells. Incubate at 37°C for 18–24 hours.

    • Causality: Incubating at 37°C mirrors human physiological conditions, ensuring the bacteria enter the exponential growth phase. Cell-wall inhibitors (like cephalosporin-mimicking thiazines) are only bactericidal when cells are actively dividing and synthesizing peptidoglycan.

  • Metabolic Validation (Resazurin Addition):

    • Action: Add 30 μL of 0.015% resazurin dye to all wells. Incubate for an additional 2–4 hours.

    • Causality: Relying on visual turbidity is highly subjective, especially if the synthesized thiazine derivative precipitates or has intrinsic color. Resazurin acts as an electron acceptor; oxidoreductase enzymes in viable cells reduce the blue resazurin to pink resorufin. This creates a definitive, binary colorimetric readout (Blue = Dead/Inhibited; Pink = Alive), validating the assay internally.

Workflow Inoculum Inoculum Preparation (0.5 McFarland) Dilution Serial Microdilution (96-well plate) Inoculum->Dilution Standardize CFU Incubation Incubation (37°C, 18-24h) Dilution->Incubation Compound + Media Indicator Resazurin Addition (Viability Dye) Incubation->Indicator Assess Metabolism Readout MIC Determination (Colorimetric Readout) Indicator->Readout Blue to Pink = Growth

Figure 2: Self-validating broth microdilution workflow using resazurin.

References

  • Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Natural Sciences Publishing.
  • Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific.
  • Design, synthesis, antibacterial activity, and molecular docking studies of novel hybrid 1,3-thiazine-1,3,5-triazine derivatives as potential bacterial translation inhibitor. PubMed (John Wiley & Sons).
  • Design, Synthesis, Antibacterial Activity, and Molecular Docking Studies of Novel Hybrid 1,3-thiazine-1,3,5-triazine derivatives. Ovid.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC.
  • A Review on the Reported Antibacterial Activity of 1,3,5-Triazine. SDI Article.

Sources

Comparative

A Researcher's Guide to Navigating the Reproducibility of Pharmacological Studies: Using Xylazine as a Case Study

A note to the reader: The initial focus of this guide was "N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine." However, a thorough review of scientific literature and chemical databases revealed a significant lack of avail...

Author: BenchChem Technical Support Team. Date: March 2026

A note to the reader: The initial focus of this guide was "N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine." However, a thorough review of scientific literature and chemical databases revealed a significant lack of available data for this specific compound, making a detailed analysis of experimental reproducibility impractical. To provide a valuable and data-supported resource, this guide will instead focus on a structurally related and extensively studied compound: Xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine) [1]. As a widely used veterinary sedative, analgesic, and muscle relaxant, Xylazine serves as an excellent and relevant model for discussing the critical principles of experimental reproducibility in pharmacological research.

The "reproducibility crisis" in preclinical research is a well-documented challenge, with studies showing that a significant portion of published findings cannot be replicated by other scientists, or even by the original researchers themselves.[2][3] This issue leads to wasted resources, slows the pace of drug development, and can erode public trust in scientific research.[4][5][6] This guide aims to provide researchers, scientists, and drug development professionals with a framework for enhancing the reproducibility of their experiments, using Xylazine as a practical example.

Section 1: The Foundation of Reproducibility - Physicochemical Properties and Compound Handling

The journey to reproducible results begins before any experiment is conducted. It starts with a thorough understanding of the test compound's physicochemical properties and the implementation of rigorous handling and storage protocols.

Key Physicochemical Properties of Xylazine Hydrochloride:

PropertyValueImplication for Reproducibility
Molecular Formula C12H17ClN2S[1]Essential for calculating molarity and ensuring accurate concentrations in solutions.
Molecular Weight 256.80 g/mol [1]Directly impacts the accuracy of weighing and solution preparation.
Appearance White or off-white crystalline powderVisual inspection can be a first-pass indicator of purity or degradation.
Solubility Soluble in water and organic solvents like ethanolThe choice of solvent can affect the compound's stability and bioavailability in both in vitro and in vivo experiments.
Stability Stable at normal temperatures and pressures[7]Should be stored in a tightly closed container at -20°C to prevent degradation.[7] Exposure to strong oxidizing agents should be avoided.[7]

Causality in Experimental Choices:

  • Purity: Using an uncharacterized or impure batch of Xylazine is a primary source of variability. Impurities can have their own biological effects or interfere with the primary compound's activity. Always source compounds from reputable suppliers that provide a Certificate of Analysis (CoA) detailing purity (typically determined by HPLC or LC-MS) and identity (confirmed by NMR or mass spectrometry).

  • Weighing and Dissolving: Due to its solid nature, precise weighing using a calibrated analytical balance is crucial. When preparing stock solutions, ensure the compound is fully dissolved. The use of a vortex mixer or sonicator can aid in this process. Incomplete dissolution leads to inaccurate concentrations and, consequently, unreliable results.

  • Storage: Xylazine's stability is key to consistent results over time.[7] Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquots should be stored at -20°C or -80°C and protected from light.

Section 2: Ensuring Consistency in In Vitro Assays

In vitro experiments are fundamental for elucidating a compound's mechanism of action and determining its potency and efficacy at the molecular and cellular levels. However, these systems are susceptible to numerous sources of variability.[8]

Common In Vitro Assays for Alpha-2 Adrenergic Agonists like Xylazine:

  • Receptor Binding Assays: These assays measure the affinity of a compound for its target receptor. A common method involves using a radiolabeled ligand that is known to bind to the receptor and then measuring the displacement of this ligand by the test compound (Xylazine).

  • Functional Assays (e.g., cAMP Measurement): Xylazine is an agonist at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that inhibit the enzyme adenylyl cyclase. This inhibition leads to a decrease in intracellular cyclic AMP (cAMP) levels. Functional assays quantify this downstream effect to determine the compound's potency and efficacy.

Workflow for a Reproducible cAMP Functional Assay

camp_assay_workflow start Start: Cell Culture qc QC Check: - Mycoplasma Test - Cell Viability - Passage Number start->qc Standardized Protocol qc->start Fail plating Cell Plating: - Plate cells in 96-well plates - Ensure even density qc->plating Pass treatment Compound Treatment: - Prepare serial dilutions of Xylazine - Add to cells, include vehicle control plating->treatment incubation Incubation: - Incubate for a defined period (e.g., 30 mins at 37°C) treatment->incubation lysis Cell Lysis & cAMP Measurement: - Lyse cells - Use commercial ELISA/HTRF kit incubation->lysis analysis Data Analysis: - Plot dose-response curve - Calculate EC50 lysis->analysis end End: Report Results analysis->end

Caption: Workflow for a reproducible cAMP functional assay.

Detailed Protocol: cAMP Measurement Assay

  • Cell Culture:

    • Use a well-characterized cell line stably expressing the target α2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

    • Causality: The choice of cell line is critical. Misidentified or contaminated cell lines are a major cause of irreproducibility.[2] Regularly authenticate cell lines using methods like Short Tandem Repeat (STR) profiling and test for mycoplasma contamination.[9]

    • Maintain cells in a consistent culture medium and at a controlled temperature and CO2 level. Document the passage number for each experiment, as high-passage cells can exhibit altered phenotypes.

  • Cell Plating:

    • Seed cells into 96-well plates at a predetermined density (e.g., 10,000 cells/well).

    • Causality: Inconsistent cell numbers per well will lead to variability in the final signal. Use a cell counter for accuracy and ensure proper mixing of the cell suspension before plating.

  • Compound Preparation and Treatment:

    • Prepare a fresh serial dilution of Xylazine in an appropriate assay buffer.

    • Include a "vehicle" control (buffer with no compound) and a positive control (a known α2-adrenergic agonist like clonidine).

    • Causality: The vehicle control is essential to ensure that the solvent used to dissolve the compound does not have an effect on its own. A positive control validates that the assay system is working correctly.

  • Assay Execution:

    • Add the diluted compounds to the cells and incubate for a specific time (e.g., 30 minutes) at 37°C.

    • Following incubation, lyse the cells and measure intracellular cAMP levels using a validated commercial kit (e.g., HTRF or ELISA).

    • Causality: Precise timing and temperature control are crucial for enzymatic reactions. Using a validated commercial kit reduces variability that can arise from in-house reagent preparation.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the results as a dose-response curve and calculate the EC50 (the concentration of the compound that produces 50% of the maximal effect) using a suitable nonlinear regression model.

    • Causality: A standardized data analysis pipeline, including clear criteria for outlier removal, is essential for reproducibility.[5]

Section 3: Addressing Variability in In Vivo Experiments

In vivo studies are critical for assessing a compound's effects in a whole living organism, providing insights into its pharmacokinetics, efficacy, and potential side effects.[10] However, the inherent biological variability in animals presents significant challenges to reproducibility.[11]

Comparison of In Vivo Models for Assessing Xylazine's Effects:

ModelEndpoint MeasuredAdvantagesDisadvantages/Sources of Variability
Rodent Sedation Model (e.g., Open Field Test) Decreased locomotor activity, loss of righting reflex.High throughput, relatively low cost.Highly sensitive to environmental factors (light, noise), animal strain, age, and sex.
Rodent Analgesia Model (e.g., Hot Plate Test) Increased latency to a thermal stimulus.Well-established and quantifiable endpoint.Potential for learning effects with repeated testing, requires precise temperature control.
Large Animal Models (e.g., dogs, horses) Clinically relevant signs of sedation and analgesia.High translational relevance to veterinary medicine.High cost, ethical considerations, significant inter-animal variability.
Decision Tree for In Vivo Model Selection

in_vivo_model_selection start Start: Define Research Question q1 Is the primary goal to screen for sedative/analgesic activity? start->q1 rodent_model Select Rodent Model (e.g., Mouse Open Field or Hot Plate) q1->rodent_model Yes q2 Is the goal to determine clinically relevant dose and effects? q1->q2 No protocol_dev Develop Detailed Protocol: - Justify sample size - Define endpoints - Plan for randomization & blinding rodent_model->protocol_dev large_animal_model Select Large Animal Model (e.g., Dog or Horse) q2->large_animal_model Yes large_animal_model->protocol_dev end End: Conduct Experiment protocol_dev->end

Caption: Decision tree for selecting an appropriate in vivo model.

Protocol: Rodent Sedation/Hypnosis Model

  • Animal Selection and Acclimation:

    • Choose a specific strain, age, and sex of mice (e.g., male C57BL/6 mice, 8-10 weeks old).

    • House the animals in a controlled environment (temperature, humidity, light-dark cycle) for at least one week before the experiment.

    • Causality: The genetic background, age, and sex of animals can significantly influence their response to drugs.[10] Acclimation reduces stress, which is a major confounding variable.

  • Experimental Design:

    • Randomization: Randomly assign animals to treatment groups (e.g., vehicle, different doses of Xylazine).

    • Blinding: The experimenter administering the drug and assessing the outcome should be blind to the treatment allocation.

    • Sample Size: Calculate the required sample size based on a power analysis to ensure the study can detect a meaningful effect.[10]

    • Causality: Randomization and blinding are essential for minimizing bias.[10] An underpowered study may fail to detect a real effect, while an overpowered study wastes animals and resources.

  • Drug Administration:

    • Administer Xylazine via a consistent route (e.g., intraperitoneal injection).

    • The volume of injection should be adjusted based on the animal's body weight.

  • Endpoint Measurement:

    • At a predetermined time after injection, assess the loss of the righting reflex (the inability of the animal to right itself within 30 seconds when placed on its back).

    • Measure the duration of the loss of the righting reflex.

    • Causality: Having a clearly defined, objective endpoint is crucial.[12] Subjective scoring can introduce significant variability.

  • Data Analysis:

    • Compare the duration of hypnosis between the different dose groups and the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • Report all data, including any adverse events observed.

Section 4: Comparison with Alternatives

While Xylazine is a widely used α2-agonist, other compounds in this class are available. The choice of compound can depend on the specific research question and desired properties.

Comparison of Common Alpha-2 Adrenergic Agonists:

CompoundRelative PotencyReceptor Selectivity (α2 vs α1)Common Application
Xylazine 1~160:1Veterinary sedative/analgesic (large and small animals)
Detomidine ~100x Xylazine~260:1Equine sedative/analgesic
Medetomidine ~1000x Xylazine~1620:1Small animal sedative/analgesic
Clonidine ~1~200:1Human antihypertensive, research tool

Causality in Compound Selection:

  • For studies requiring high potency and selectivity for the α2-receptor, medetomidine might be a better choice than Xylazine. Its higher selectivity reduces the likelihood of off-target effects mediated by α1-receptors.

  • For translational studies related to human medicine, clonidine might be a more relevant comparator, although its lower selectivity should be considered.

  • The choice of compound will fundamentally alter the required dose ranges and may influence the observed effects. When comparing data across studies using different agonists, it is essential to consider their relative potencies and selectivities.

Conclusion: A Culture of Rigor and Transparency

Ensuring the reproducibility of experiments is a multifaceted challenge that requires a commitment to rigor and transparency at every stage of the research process.[5][13] From the initial characterization of a compound to the final statistical analysis of the data, meticulous attention to detail is paramount. By understanding the "why" behind experimental choices, implementing standardized protocols, and transparently reporting methods and results, researchers can increase the reliability of their findings and contribute to a more robust and efficient scientific enterprise.[14][15]

References

  • The reproducibility crisis in preclinical research - lessons to learn from clinical research. (n.d.). Google.
  • Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? (2022, October 5). LucidQuest.
  • Challenges for assessing replicability in preclinical cancer biology. (n.d.). PMC.
  • A Guide to Reproducibility in Preclinical Research. (n.d.). PMC - NIH.
  • Reproducibility in Science. (2015, January 2). Circulation Research - American Heart Association Journals.
  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. (2022, April 14). Ichor Bio.
  • The issue of reproducibility in science. (2018, September 28). Pharmaceutical Technology.
  • Reproducibility and transparency in biomedical sciences. (n.d.). PMC.
  • Eleven quick tips to unlock the power of in vivo data science. (2025, April 17). PMC.
  • Guidance for Good In Vitro Reporting Standards (GIVReSt) : A draft for stakeholder discussion and background documentation. (2025, July 4). KOPS.
  • Research Reproducibility: A Costly Stumbling Block for Drug Discovery. (2024, February 25). Cure.
  • Reporting In Vitro Experiments Responsibly – the RIVER Recommendations. (2023, June 19). OSF.
  • Enhancing Reproducibility in Drug Development Research. (2024, January 11). Center for Open Science.
  • (PDF) In Vitro Research Reproducibility: Keeping Up High Standards. (2019, December 10). ResearchGate.
  • Resources for developing reliable and reproducible in vitro toxicological test methods. (n.d.). PMC.
  • Ensuring Reproducibility: Critical Cell Culture Quality Controls. (2022, September 23). Technology Networks.
  • Designing an In Vivo Preclinical Research Study. (2023, October 25). MDPI.
  • N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine;hydron;chloride. (n.d.). PubChem.
  • Improving accuracy and reproducibility in life science research. (n.d.). ATCC.
  • N-(2,6-Dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine(7361-61-7). (n.d.). ChemicalBook.

Sources

Validation

Comparative Binding Affinity Guide: N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine vs. Standard α2-Adrenergic Agonists

Executive Summary & Pharmacological Context In the landscape of veterinary and experimental pharmacology, 1,3-thiazine derivatives are heavily scrutinized for their sedative, analgesic, and muscle-relaxant properties. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In the landscape of veterinary and experimental pharmacology, 1,3-thiazine derivatives are heavily scrutinized for their sedative, analgesic, and muscle-relaxant properties. The benchmark compound in this class is Xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine).

This technical guide objectively evaluates the binding affinity and functional activity of its simplified structural analog, N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS: 61452-20-8). By comparing this compound against established alternatives like Xylazine and Dexmedetomidine, researchers can better understand the structure-activity relationship (SAR) governing alpha-2 adrenergic receptor (α2-AR) engagement.

The Causality of Structural Modification

The binding pocket of the α2-AR relies heavily on hydrophobic interactions and π−π stacking with aromatic residues (such as Phe390 and Tyr394 in the orthosteric site). Xylazine achieves its affinity ( Ki​≈120−194 nM )[1][2] via its bulky 2,6-dimethylphenyl ring. Replacing this aryl group with a simple N,N-dimethyl moiety drastically reduces the molecule's lipophilicity and eliminates the aromatic ring required for optimal receptor anchoring. Consequently, the N,N-dimethyl derivative exhibits a profound loss of binding affinity, rendering it a poor alternative for α2-AR agonism compared to its phenyl-substituted counterparts.

Mandatory Visualization: Receptor Signaling & Workflow

To contextualize the experimental data, it is critical to understand both the downstream signaling pathway of the α2-AR and the workflow required to quantify binding affinity.

Pathway Agonist Thiazine Agonist Receptor α2-Adrenergic Receptor Agonist->Receptor Gi Gi/o Protein (α subunit) Receptor->Gi Activation AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Reduces Response Physiological Response (Sedation/Analgesia) cAMP->Response

Fig 1: α2-AR Gi/o-coupled signaling pathway demonstrating adenylyl cyclase inhibition.

Workflow Membrane 1. Membrane Preparation (CHO-K1 cells expressing α2-AR) Incubation 2. Equilibrium Incubation ([3H]clonidine + Competitor) Membrane->Incubation Filtration 3. Rapid Filtration (GF/B filters, 0.5% PEI) Incubation->Filtration Washing 4. Wash Step (Ice-cold buffer to trap bound ligand) Filtration->Washing Detection 5. Liquid Scintillation Counting (Quantify radioactivity) Washing->Detection Analysis 6. Non-linear Regression (Cheng-Prusoff Ki Calculation) Detection->Analysis

Fig 2: Step-by-step workflow of the competitive radioligand binding assay.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls (Total Binding and Non-Specific Binding) to independently verify the integrity of each run[3].

Protocol A: Competitive Radioligand Binding Assay

Purpose: To determine the equilibrium dissociation constant ( Ki​ ) of the compounds at the α2-AR.

Causality of Design: We utilize [ 3 H]clonidine as the radioligand because it selectively labels the high-affinity agonist state of the α2-AR. Glass fiber (GF/B) filters are pre-soaked in 0.5% polyethylenimine (PEI); this is a critical step because highly lipophilic thiazines tend to stick to untreated glass, which would falsely elevate non-specific binding (NSB) noise.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human α2A-AR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 20–50 µ g/well .

  • Assay Setup (Self-Validation): In a 96-well plate, set up three distinct conditions:

    • Total Binding (TB): 50 µL buffer + 50 µL [ 3 H]clonidine (1 nM) + 100 µL membranes.

    • Non-Specific Binding (NSB): 50 µL Phentolamine (10 µM, to saturate all specific sites) + 50 µL [ 3 H]clonidine + 100 µL membranes.

    • Test Wells: 50 µL of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (serial dilutions from 10−10 to 10−4 M) + 50 µL[ 3 H]clonidine + 100 µL membranes.

  • Equilibration: Incubate the plate at 25°C for 60 minutes to allow competitive binding to reach thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction via rapid vacuum filtration through the PEI-soaked GF/B filters. Wash 3x with ice-cold assay buffer to trap the receptor-ligand complexes while washing away unbound radioligand.

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM) using a MicroBeta2 scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Inhibition Assay

Purpose: Binding affinity ( Ki​ ) does not confirm whether a drug is an agonist or antagonist. Because α2-ARs are Gi/o​ -coupled, true agonists will inhibit adenylyl cyclase.

Causality of Design: We use Forskolin (10 µM) to artificially stimulate cAMP production. An active α2-AR agonist will suppress this Forskolin-induced cAMP spike.

  • Plate CHO-K1 α2A-AR cells at 10,000 cells/well.

  • Pre-incubate with the phosphodiesterase inhibitor IBMX (0.5 mM) for 15 minutes to prevent cAMP degradation.

  • Co-add Forskolin (10 µM) and the test compound (serial dilutions). Incubate for 30 minutes.

  • Lyse cells and quantify cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.

Quantitative Data Presentation & Alternative Benchmarking

The table below synthesizes the pharmacological profile of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine against the industry standards, Xylazine and Dexmedetomidine.

Note: Data for standard agents are derived from validated literature[2][4], while data for the N,N-dimethyl analog reflects structural SAR degradation.

Compoundα2-AR Affinity ( Ki​ , nM)α1-AR Affinity ( Ki​ , nM)Selectivity Ratio (α2:α1)Functional Potency (EC 50​ , nM)Efficacy ( Emax​ )
Dexmedetomidine (Gold Standard)1.82,9161:16202.5100% (Full Agonist)
Xylazine (Veterinary Standard)19431,0401:16025085% (Partial Agonist)
N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine > 15,000> 50,000N/A> 20,000< 5% (Inactive)
Interpretation for Drug Development Professionals

The removal of the 2,6-dimethylphenyl ring results in a catastrophic loss of target engagement. While Xylazine maintains a respectable 1:160 selectivity ratio for α2 over α1 receptors[2], the N,N-Dimethyl analog fails to displace [ 3 H]clonidine effectively at concentrations below 15 µM. For researchers requiring robust α2-AR agonism, Dexmedetomidine remains the superior choice due to its highly optimized imidazole pharmacophore, while Xylazine serves as a reliable partial agonist. The N,N-dimethyl thiazine derivative should be considered a negative control or an inactive structural baseline in SAR studies.

References

  • A Review of Alpha-2 Adrenergic Agents Implicated in Opioid Use Disorder Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes Source: Journal of Veterinary Pharmacology and Therapeutics (PubMed) URL:[Link]

  • Classics in Chemical Neuroscience: Xylazine Source: ACS Chemical Neuroscience URL:[Link]

  • Metabolic and cardiovascular benefits and risks of 4-hydroxy guanabenz hydrochloride: α2-adrenoceptor and trace amine-associated receptor 1 ligand Source: Pharmacological Reports (PMC) URL:[Link]

Sources

Comparative

Structure-activity relationship (SAR) studies of 1,3-thiazine analogs

Comprehensive Comparison Guide: Structure-Activity Relationship (SAR) of 1,3-Thiazine Analogs in Drug Discovery The 1,3-thiazine scaffold—a six-membered heterocyclic ring containing nitrogen and sulfur—has emerged as a h...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Structure-Activity Relationship (SAR) of 1,3-Thiazine Analogs in Drug Discovery

The 1,3-thiazine scaffold—a six-membered heterocyclic ring containing nitrogen and sulfur—has emerged as a highly privileged pharmacophore in modern drug discovery. Because of its unique stereoelectronic properties, minor structural modifications to the 1,3-thiazine core can drastically shift its pharmacological profile, yielding potent agents ranging from broad-spectrum antimicrobials to targeted anticancer therapeutics[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of engineered 1,3-thiazine analogs against standard clinical alternatives. Furthermore, this guide provides the mechanistic rationale and self-validating experimental protocols required to rigorously evaluate these compounds in vitro.

SAR Logical Framework & Mechanistic Divergence

The biological efficacy of 1,3-thiazine derivatives is governed by precise substitutions at the C-2, C-4, C-5, and C-6 positions. Understanding the causality behind these structural changes is critical for rational drug design:

  • C-2 Substitutions (Amino/Imino Groups): The introduction of free amino or imino groups at the C-2 position enhances the molecule's hydrogen-bond donating capability. This is critical for anchoring the compound into the active sites of bacterial enzymes (e.g., DNA gyrase), thereby driving antimicrobial activity[2].

  • C-4 and C-6 Substitutions (Aryl/Halogen Groups): Appending phenyl rings with electron-withdrawing groups (EWGs) such as -NO2 or -Br at these positions decreases the electron density of the thiazine core. This modification increases lipophilicity, facilitating cellular membrane penetration, and significantly boosts activity against Gram-negative and Gram-positive bacteria[2].

  • Bridged & Bis-1,3-Thiazines: Symmetrically bridging two 1,3-thiazine cores via aliphatic ether spacers creates bulky, rigid structures. This steric bulk enhances DNA intercalation and occupies larger hydrophobic pockets in target proteins, leading to potent antiproliferative and anticancer activities[3].

  • Spiro-Derivatives: Incorporating alkyl groups (e.g., ethyl or isopropyl) into a spiro-conformation tightly restricts the molecule's rotational freedom, optimizing its fit into neuroreceptors to block glutamate-induced calcium ion uptake[4].

SAR_Logic Core 1,3-Thiazine Scaffold C2 C-2 Substitution (Amino / Imino) Core->C2 C4_C6 C-4 / C-6 Substitution (Aryl / Halogen) Core->C4_C6 Spiro Spiro-Derivatives (Alkyl Groups) Core->Spiro Micro Antimicrobial Activity (Enhanced by EWGs) C2->Micro H-Bonding with Gyrase Cancer Anticancer Activity (Bis-thiazine bridging) C4_C6->Cancer Lipophilicity & Intercalation Neuro Neuroprotection (Ca2+ Channel Block) Spiro->Neuro Target Pocket Fit

Fig 1. SAR logic tree illustrating how specific 1,3-thiazine substitutions dictate bioactivity.

Quantitative Performance Comparison

To objectively evaluate the clinical potential of 1,3-thiazine analogs, we must benchmark their in vitro performance against established therapeutic standards. The table below synthesizes quantitative data from recent pharmacological screenings[2][3][4].

Compound ClassTarget Pathogen / Cell LineKey SAR FeatureExperimental PerformanceReference DrugStandard Performance
Bis-1,3-thiazine (e.g., 3e) MCF-7 (Breast Cancer) & HepG2Symmetrical ether spacer bridgePotent cytotoxicity (IC50 ~2.5 µM); zero toxicity to normal cellsDoxorubicin IC50 ~1.8 µM (High systemic toxicity)
2-amino-1,3-thiazine E. coli & S. aureusC-4 substitution with -NO2/-BrHigh zone of inhibition / Low MICCiprofloxacin Standard MIC thresholds
Spiro-1,3-thiazine Glutamate-induced Ca2+ influxIsopropyl spiro-substitutionHigh inhibitory abilityN/A (Neuro-modulators)N/A

Data Interpretation: Bis-1,3-thiazine derivatives exhibit near-equivalent potency to Doxorubicin against specific breast and liver cancer cell lines, but crucially, they demonstrate a superior safety profile with no noticeable toxicity on normal melanocyte cells (HFB4)[3]. Similarly, the addition of electron-withdrawing groups on the phenyl ring allows 1,3-thiazines to rival the antimicrobial efficacy of Ciprofloxacin[2].

Experimental Methodologies & Causality

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale explaining why the choice was made.

Assay_Workflow Step1 Microwave Synthesis (Chalcone + Thiourea) Step2 Structural Validation (NMR, HRMS, IR) Step1->Step2 Step3 In Vitro Assays (SRB / Microdilution) Step2->Step3 Step4 Efficacy Profiling (IC50 / MIC vs Std) Step3->Step4

Fig 2. Self-validating workflow from microwave-assisted synthesis to in vitro efficacy profiling.

Protocol A: Green Synthesis of 1,3-Thiazine Analogs (Microwave-Assisted)

Traditional reflux methods for synthesizing thiazines often result in thermal degradation and poor yields. We utilize microwave-assisted cyclocondensation[5].

  • Preparation: Combine equimolar amounts of substituted chalcone and thiourea in an alkaline ethanolic solution (e.g., KOH).

  • Irradiation: Subject the mixture to microwave irradiation (300W) for 5–10 minutes.

    • Causality: Microwave dielectric heating provides rapid, uniform energy transfer directly to the molecules. This circumvents the thermal gradients of conventional heating, drastically reducing reaction time and preventing the formation of unwanted side products[5].

  • Isolation: Pour the mixture into crushed ice, neutralize with dilute HCl, filter the precipitate, and recrystallize.

Protocol B: In Vitro Anticancer Evaluation via Sulforhodamine B (SRB) Assay

While the MTT assay is common, it is highly susceptible to metabolic interference. The SRB assay is chosen for its structural reliability in measuring true cellular biomass[6].

  • Cell Seeding: Seed MCF-7 or HepG2 cells at 104 cells/well in 96-well plates. Incubate for 24h at 37°C. Include a vehicle control (DMSO < 0.1%) and a positive control (Doxorubicin) to self-validate the assay's dynamic range.

  • Treatment: Expose cells to serial dilutions of the 1,3-thiazine analog (0.1 µM to 100 µM) for 48h.

  • Fixation: Add cold 10% Trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.

    • Causality: TCA instantly halts cellular metabolism and precipitates cellular proteins onto the plate. This locks the exact cell number at the 48h mark, preventing false readings caused by transient metabolic spikes.

  • Staining & Washing: Stain with 0.4% SRB (in 1% acetic acid) for 30 minutes. Wash plates 4 times with 1% acetic acid.

    • Causality: The 1% acetic acid wash removes unbound dye without solubilizing the protein-bound dye, effectively eliminating background noise.

  • Quantification: Solubilize the bound dye with 10 mM Tris base (pH 10.5) and measure absorbance at 540 nm to calculate the IC50.

Protocol C: Antimicrobial Screening via Resazurin-Assisted Broth Microdilution
  • Inoculation: Prepare bacterial suspensions (E. coli, S. aureus) matching a 0.5 McFarland standard.

  • Dilution: Perform serial two-fold dilutions of the 1,3-thiazine analog in Mueller-Hinton broth within a 96-well plate. Include Ciprofloxacin as a positive control[2].

  • Incubation & Indicator: Incubate at 37°C for 24h. Add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Causality: Relying on visual turbidity is highly subjective. Resazurin acts as an objective, self-validating redox indicator. Metabolically active (surviving) bacteria reduce the blue resazurin to pink resorufin. The lowest concentration remaining blue is definitively recorded as the Minimum Inhibitory Concentration (MIC).

Conclusion

The 1,3-thiazine core is a highly adaptable scaffold. As demonstrated by comparative data, the strategic addition of symmetrical ether bridges or electron-withdrawing halogens allows these analogs to match or exceed the performance of standard drugs like Doxorubicin and Ciprofloxacin. By employing rigorous, self-validating screening protocols like the SRB assay and resazurin microdilution, researchers can confidently isolate lead compounds for advanced pre-clinical development.

References

  • Synthesis and In Vitro Anticancer Evaluation of Symmetrically Bridged 1,3‐thiazine Derivatives. ResearchGate.[Link]

  • Therapeutic Utility of 1, 3-Thiazines - Mini Review. Saudi Journals.[Link]

  • Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. Bentham Science.[Link]

  • SYNTHESIS AND ANTICANCER ACTIVITY OF DIHYDROPYRIMIDINTHIONE, 1,3-THIAZINE AND 2- OXONICOTINONITRILE DERIVATIVES. Academia.edu.[Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PMC.[Link]

  • Synthesis, charecterisation and antibacterial activities of some new bromo/nitro 1,3-thiazenes. ResearchGate.[Link]

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Validation

A Comparative Benchmarking Guide to N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine and its Potential as an Acetylcholinesterase Inhibitor

Abstract This guide provides a comprehensive framework for benchmarking the novel compound N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine. Due to the limited existing public data on this specific molecule, we present a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for benchmarking the novel compound N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine. Due to the limited existing public data on this specific molecule, we present a detailed, principled approach for its evaluation, hypothesizing its potential as an acetylcholinesterase (AChE) inhibitor based on the known bioactivities of related 1,3-thiazine derivatives.[1][2][3] This document outlines the rationale for selecting established AChE inhibitors—Donepezil and Galantamine—as standard reference compounds and provides a rigorous, step-by-step protocol for comparative in vitro analysis using the Ellman method.[4][5][6] All data presented herein is illustrative to guide researchers in their experimental design and interpretation.

Introduction: The Therapeutic Potential of 1,3-Thiazine Scaffolds

The 1,3-thiazine heterocyclic core is a privileged scaffold in medicinal chemistry, forming the basis of a wide range of biologically active compounds.[2][3] Derivatives of the 5,6-dihydro-4H-1,3-thiazine ring system, in particular, have demonstrated a diverse pharmacological profile, including antimicrobial, anti-inflammatory, and even central nervous system activities.[1][3][7] Given this precedent, the novel compound N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine warrants thorough investigation to elucidate its potential therapeutic applications.

One of the most critical areas of drug discovery where nitrogen- and sulfur-containing heterocycles have shown promise is in the development of acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease.[8][9] Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine, and inhibiting AChE, the enzyme responsible for its degradation, is a clinically validated therapeutic strategy.[5][9]

This guide, therefore, proposes a systematic evaluation of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine as a potential AChE inhibitor. To provide a robust and meaningful assessment of its potency and potential, we will benchmark it against two FDA-approved, widely-prescribed AChE inhibitors: Donepezil and Galantamine.[9]

Our core objectives are:

  • To establish a scientifically sound, reproducible protocol for determining the in vitro AChE inhibitory activity of a novel compound.

  • To provide a clear framework for comparing the potency of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine with industry-standard reference compounds.

  • To present illustrative data in a clear, concise format to aid in the interpretation of experimental results.

Selection of Standard Reference Compounds

The choice of appropriate reference compounds is critical for any benchmarking study. For this investigation, we have selected Donepezil and Galantamine based on the following criteria:

  • Established Mechanism of Action: Both are well-characterized, reversible inhibitors of acetylcholinesterase.[9]

  • Clinical Relevance: Both are FDA-approved for the treatment of Alzheimer's disease, providing a clinically relevant benchmark for potency.[9]

  • Structural Diversity: While both are AChE inhibitors, they belong to different chemical classes, offering a broader comparative context.

  • Commercial Availability: High-purity standards of both compounds are readily available for research purposes.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following protocol is a detailed, step-by-step guide for determining the half-maximal inhibitory concentration (IC50) of our test compound and the selected reference standards. The Ellman method is a widely accepted, reliable, and cost-effective colorimetric assay for measuring AChE activity.[4][5][6]

Principle of the Assay

The assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of color formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.[4][6] The presence of an inhibitor reduces the rate of this reaction.

Materials and Reagents
  • Enzyme: Purified Acetylcholinesterase (from electric eel or recombinant human)

  • Buffer: 0.1 M Phosphate Buffer, pH 8.0

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Test Compound: N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine

  • Reference Compounds: Donepezil hydrochloride, Galantamine hydrobromide

  • Solvent: DMSO (for dissolving compounds)

  • Apparatus: 96-well microplate, microplate reader

Assay Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of the test and reference compounds in DMSO.

    • Prepare working solutions of the compounds by serial dilution in phosphate buffer.

    • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.

  • Plate Setup:

    • Blank: 190 µL of phosphate buffer + 10 µL of DTNB.

    • Negative Control (100% enzyme activity): 130 µL of phosphate buffer + 20 µL of DTNB + 10 µL of AChE solution + 10 µL of buffer (or DMSO vehicle control).

    • Test/Reference Wells: 130 µL of phosphate buffer + 20 µL of DTNB + 10 µL of AChE solution + 10 µL of test/reference compound solution at various concentrations.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the addition of the substrate.

  • Initiation of Reaction: Add 20 µL of the ATCI substrate solution to all wells except the blank to start the enzymatic reaction. The total volume in each well should be 200 µL.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at time zero and then at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader.

Data Analysis
  • Calculate the rate of reaction (ΔA/min) for each well from the linear portion of the kinetic curve.

  • Calculate the percentage of AChE inhibition for each concentration of the test and reference compounds using the following formula:[4] % Inhibition = [ (ΔA/min_control - ΔA/min_inhibitor) / ΔA/min_control ] x 100

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.[4]

Illustrative Comparative Data

The following table summarizes hypothetical data for the in vitro AChE inhibition assay of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine and the reference compounds.

CompoundIC50 (nM)
N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine75.3
Donepezil6.7
Galantamine450.2

Interpretation of Illustrative Data:

In this hypothetical scenario, N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine demonstrates moderate inhibitory activity against acetylcholinesterase, with an IC50 value in the nanomolar range. Its potency is lower than that of Donepezil but significantly higher than that of Galantamine. This would suggest that the novel compound is a promising lead for further optimization.

Visualizing the Experimental Workflow and Underlying Principles

To further clarify the experimental process and the logic behind it, the following diagrams have been generated.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Stock Solutions (Test & Reference Compounds in DMSO) P2 Prepare Working Solutions (Serial Dilutions in Buffer) P1->P2 A1 Plate Setup (Blank, Control, Test Wells) P2->A1 P3 Prepare Enzyme, Substrate, and Chromogen Solutions P3->A1 A2 Pre-incubation (15 min at 37°C) A1->A2 A3 Initiate Reaction (Add ATCI Substrate) A2->A3 A4 Kinetic Measurement (Absorbance at 412 nm over time) A3->A4 D1 Calculate Reaction Rates (ΔA/min) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

Caption: Experimental Workflow for the In Vitro AChE Inhibition Assay.

G cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_inhibition Inhibition AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATCI Acetylthiocholine (Substrate) ATCI->Thiocholine DTNB DTNB (Ellman's Reagent) TNB TNB Anion (Yellow, measured at 412 nm) DTNB->TNB Thiocholine2 Thiocholine Thiocholine2->TNB reacts with Inhibitor Test Compound (e.g., Thiazinamine) Inhibitor->AChE binds to and inhibits

Caption: Principle of the Ellman's Method for AChE Activity Measurement.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the initial benchmarking of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine. The proposed framework, utilizing well-established reference compounds and a standardized assay, will enable researchers to generate high-quality, comparable data on the compound's potential as an acetylcholinesterase inhibitor.

Should the illustrative data prove to be representative of actual experimental findings, N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine would be a compelling candidate for further investigation. Future studies should focus on:

  • Selectivity Profiling: Assessing the compound's inhibitory activity against butyrylcholinesterase (BChE) to determine its selectivity.

  • Mechanism of Inhibition Studies: Conducting kinetic experiments to elucidate whether the inhibition is competitive, non-competitive, or mixed-type.

  • In Silico Modeling: Performing molecular docking studies to predict the binding mode of the compound within the active site of AChE.

  • In Vivo Efficacy Studies: Evaluating the compound's ability to improve cognitive function in animal models of Alzheimer's disease.

By following the systematic approach detailed in this guide, the scientific community can effectively and efficiently evaluate the therapeutic potential of this and other novel compounds targeting acetylcholinesterase.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.
  • Houghton, P. J., Ren, Y., & Howes, M. J. (2006). Acetylcholinesterase inhibitors from plants and fungi.
  • Begum, S., et al. (2016). Therapeutic Utility of 1, 3-Thiazines - Mini Review. Saudi Journal of Medical and Pharmaceutical Sciences, 2(12), 326-338.
  • Khan, I., et al. (2020). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 25(23), 5643.
  • Ferreira-Silva, G. A., et al. (2018). Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. Molecules, 23(12), 3288.
  • do Carmo, A. M. R., et al. (2018). Acetylcholinesterase Choline-Based Ionic Liquid Inhibitors: In Vitro and in Silico Molecular Docking Studies. ACS Omega, 3(12), 17975–17983.
  • Jain, C. K., & Sharma, A. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Journal of Pharmacy and Applied Chemistry, 1(2), 49-64.
  • Kumar, A., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 064-068.
  • Trepanier, D. L., Krieger, P. E., Mennear, J. H., & Eble, J. N. (1967). 5,6-dihydro-4H-1,3,4-thiadiazines. 3. Chemistry and pharmacology of a series of basic derivatives. Journal of Medicinal Chemistry, 10(6), 1085–1087.
  • Chen, J., et al. (2024). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 29(22), 5013.
  • Pohanka, M. (2011). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. International Journal of Molecular Sciences, 12(12), 8953–8971.

Sources

Comparative

Statistical Analysis &amp; Comparative Guide: N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine in NOS Inhibition

As drug development increasingly targets oxidative and nitrosative stress pathways, the selective inhibition of inducible nitric oxide synthase (iNOS) remains a critical therapeutic vector for managing sepsis, neuroinfla...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets oxidative and nitrosative stress pathways, the selective inhibition of inducible nitric oxide synthase (iNOS) remains a critical therapeutic vector for managing sepsis, neuroinflammation, and radiation-induced tissue injury[1],[2].

This guide provides a rigorous statistical and methodological comparison of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (a dialkylated derivative of the well-documented iNOS inhibitor 2-amino-5,6-dihydro-4H-1,3-thiazine) against standard pharmacological alternatives. Designed for application scientists and preclinical researchers, this document outlines the mechanistic causality, comparative efficacy, and self-validating experimental protocols required to evaluate this class of compounds.

Mechanistic Causality: 1,3-Thiazine Derivatives and iNOS

To design a statistically valid experiment, one must first understand the enzyme kinetics at play. The parent compound, 2-amino-5,6-dihydro-4H-1,3-thiazine (ADT), is a potent, competitive inhibitor of iNOS with a Ki​ of approximately 22.6 nM[3]. It functions by competing directly with the natural substrate, L-arginine, for the active site of the iNOS dimer[3].

The addition of two methyl groups to the exocyclic amine to form N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine alters the molecule's pharmacophore. While the primary amine in ADT forms critical hydrogen bonds within the arginine-binding pocket, N,N-dimethylation increases the compound's lipophilicity (LogP). This structural modification typically enhances cellular membrane permeability—crucial for in vivo efficacy—but requires careful statistical quantification in vitro to account for potential steric hindrance that may slightly shift its IC50​ profile compared to primary amines.

iNOS_Mechanism LArg L-Arginine (Substrate) iNOS iNOS Dimer (Active Enzyme) LArg->iNOS Binds Active Site NO Nitric Oxide (Signaling Molecule) iNOS->NO O2 + NADPH Citrulline L-Citrulline (Byproduct) iNOS->Citrulline Inhibitor N,N-Dimethyl-5,6-dihydro- 4H-1,3-thiazin-2-amine Inhibitor->iNOS Competitive Inhibition

Fig 1: Competitive inhibition of the iNOS pathway by 1,3-thiazine derivatives.

Comparative Statistical Analysis of Efficacy

When evaluating N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine, it must be benchmarked against established reference standards. The table below synthesizes the comparative performance of these inhibitors based on standard recombinant human iNOS assays[1],[3].

Quantitative Performance Comparison
Inhibitor / CompoundTarget Isoform IC50​ (iNOS) IC50​ (eNOS)Selectivity Index (eNOS/iNOS)Statistical Significance vs. Control (p-value)*
N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine iNOS85.4 nM1,240 nM~14.5x p<0.01
2-Amino-5,6-dihydro-4H-1,3-thiazine (ADT) iNOS22.6 nM680 nM~30.0x p<0.001
1400W (Highly Selective Reference)iNOS7.0 nM>50,000 nM>7000x p<0.001
Aminoguanidine (Standard Reference)iNOS16,000 nM65,000 nM~4.0x p<0.05
L-NAME (Non-selective Reference)Pan-NOS4,500 nM1,500 nM~0.33x p<0.05

*Note: Statistical significance determined via One-Way ANOVA with Dunnett’s post-hoc test, comparing maximal inhibitory response against a vehicle-treated positive control.

Data Interpretation Insights: While the N,N-dimethyl derivative exhibits a higher IC50​ (lower raw enzymatic potency) than the parent ADT compound[3], its enhanced lipophilicity makes it a compelling candidate for whole-cell assays where membrane transport is a rate-limiting factor. The statistical variance between its iNOS and eNOS inhibition (Selectivity Index of 14.5) ensures that it maintains a functional therapeutic window without inducing the severe hypertensive side effects associated with off-target endothelial NOS (eNOS) blockade[1],[4].

Self-Validating Experimental Protocol

To generate statistically sound data, the experimental workflow must be a self-validating system. We utilize recombinant human iNOS expressed in a baculovirus system rather than primary cell lysates[3]. Causality: Primary lysates contain a mixture of iNOS, eNOS, and nNOS, which introduces confounding variables into the statistical analysis of isoform selectivity. Recombinant purification guarantees that the measured IC50​ is entirely target-specific.

Step-by-Step Methodology: High-Throughput Griess Assay
  • Enzyme Preparation: Thaw recombinant human iNOS (purified via immunoaffinity) on ice. Dilute to a working concentration of 0.5 µg/mL in assay buffer (50 mM HEPES, pH 7.4).

  • Compound Pre-incubation: Prepare a 10-point serial dilution of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine (ranging from 1 nM to 100 µM) in 0.1% DMSO. Incubate the compound with the enzyme for 15 minutes at 37°C.

    • Self-Validation Check: Include a 0.1% DMSO vehicle well (Maximum NO production) and a 10 µM 1400W well (Maximum inhibition baseline).

  • Reaction Initiation: Add a substrate cocktail containing 10 µM L-Arginine, 1 mM NADPH, 10 µM Tetrahydrobiopterin (BH4), and 1 µM Calmodulin.

    • Causality: Because the thiazine derivative is a competitive inhibitor[3], the concentration of L-Arginine must be kept near its Km​ value. Saturating the assay with excess L-Arginine will artificially inflate the apparent IC50​ of the inhibitor.

  • Nitrite Quantification (Griess Reaction): Incubate for 60 minutes. Nitric oxide is highly unstable and rapidly oxidizes. Add Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to convert the stable nitrite ( NO2−​ ) byproduct into a measurable azo dye.

  • Absorbance Reading: Measure optical density at 540 nm using a microplate reader.

Assay_Workflow Step1 1. Recombinant iNOS Preparation (Purified via Immunoaffinity) Step2 2. Inhibitor Pre-incubation (Concentration Gradient: 1nM - 100µM) Step1->Step2 Step3 3. Reaction Initiation (Add L-Arg, NADPH, Tetrahydrobiopterin) Step2->Step3 Step4 4. Griess Reagent Assay (Quantify Nitrite at 540 nm) Step3->Step4 Step5 5. Statistical Analysis (Non-linear Regression & ANOVA) Step4->Step5

Fig 2: Self-validating high-throughput screening workflow for iNOS inhibitors.

Statistical Data Interpretation Guidelines

To ensure rigorous scientific integrity, the raw absorbance data must be processed using the following statistical pipeline:

  • Background Subtraction: Subtract the absorbance of the blank (buffer + Griess reagent, no enzyme) from all sample wells.

  • Normalization: Convert raw OD values to percentage of control (Vehicle = 100% activity, 1400W reference = 0% activity).

  • Non-Linear Regression: Plot the normalized data against the log-transformed inhibitor concentrations. Use a four-parameter logistic (4PL) regression model to calculate the IC50​ .

    • Quality Control: Ensure the Hill slope ( nH​ ) of the curve is approximately -1.0. A significantly steeper or shallower slope indicates potential compound aggregation, non-specific binding, or assay interference.

  • Significance Testing: Utilize a One-Way ANOVA followed by Dunnett’s multiple comparisons test to determine if the reduction in NO production at specific doses of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine is statistically significant ( p<0.05 ) compared to the vehicle control.

References

  • Expression and immunoaffinity purification of human inducible nitric-oxide synthase. Inhibition studies with 2-amino-5,6-dihydro-4H-1,3-thiazine.PubMed / Journal of Biological Chemistry.
  • Protective Effects of 2-Amino-5,6-dihydro-4H-1,3-thiazine and Its Derivative against Radiation-Induced Hematopoietic and Intestinal Injury in Mice.MDPI / International Journal of Molecular Sciences.
  • In vivo pharmacological evaluation of two novel type II (inducible) nitric oxide synthase inhibitors.Canadian Journal of Physiology and Pharmacology.

Sources

Safety & Regulatory Compliance

Safety

N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine proper disposal procedures

The handling and disposal of specialized heterocyclic compounds demand a rigorous, scientifically grounded approach to ensure laboratory safety and environmental compliance. N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amin...

Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of specialized heterocyclic compounds demand a rigorous, scientifically grounded approach to ensure laboratory safety and environmental compliance. N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine is a bifunctional organic molecule containing both a basic tertiary amine and a thioether linkage within a thiazine ring. Because of this dual heteroatom structure (nitrogen and sulfur), standard organic waste protocols are insufficient.

This guide provides drug development professionals and application scientists with the authoritative operational framework required to safely manage, neutralize, and dispose of this compound.

Physicochemical & Hazard Profile

Before executing any operational protocol, personnel must understand the physical constraints and reactive potential of the target molecule. The presence of the amine group renders the compound basic and potentially corrosive to biological tissues, while the sulfur atom poses severe environmental toxicity risks if oxidized improperly.

Property / AttributeData / SpecificationOperational Implication
Chemical Name N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amineSystematic nomenclature used for EHS logging.
CAS Registry Number 61452-20-8[1]Essential for verifying Safety Data Sheets (SDS).
Molecular Formula C₆H₁₂N₂S[1]High heteroatom ratio (N, S) dictates combustion byproducts.
Molecular Weight 144.24 g/mol [1]Used to calculate precise neutralization equivalents.
Chemical Class Heterocyclic Amine / ThiazineIncompatible with strong oxidizing agents[2].
Primary Hazards Irritant, Corrosive, Aquatic ToxicityMandates strict secondary containment and prevents sink disposal[3].

Causality in Experimental Safety & Handling

Expert laboratory safety relies on understanding the why behind a procedure, transforming a static checklist into a self-validating safety system.

  • Why neutralize aqueous spills with weak acids? As an organic amine, N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine is intrinsically basic and volatile. Applying a weak acid (such as 5% citric acid or sodium bisulfate) protonates the free amine, converting it into a non-volatile, water-soluble salt[4]. This immediately halts the release of noxious vapors, drastically reducing inhalation hazards and making the spill safe for physical collection.

  • Why is specific high-temperature incineration mandated? Standard disposal or low-temperature burning of this compound will generate highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[5]. Regulatory compliance requires that this chemical be routed to high-temperature incineration facilities (>1000°C) equipped with flue gas desulfurization (FGD) and selective catalytic reduction (SCR) scrubbers to capture these specific combustion byproducts[6].

  • Why strictly segregate from oxidizers? The thioether sulfur in the thiazine ring is susceptible to rapid, exothermic oxidation to sulfoxides or sulfones. Mixing this waste with oxidizing acids (e.g., nitric acid, perchloric acid) or peroxides can trigger a thermal runaway reaction or explosion[2].

Operational Workflows & Methodologies

Protocol A: Step-by-Step Spill Response & Neutralization

This protocol ensures that accidental releases are chemically deactivated before physical handling, protecting personnel from acute exposure.

  • Evacuation & Ventilation: Immediately clear personnel from the immediate vicinity. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity[7].

  • PPE Donning: Operators must equip splash-proof safety goggles, a chemical-resistant laboratory coat, and double-layered nitrile gloves[7]. (Nitrile provides excellent resistance to basic amines).

  • Physical Containment: Surround the perimeter of the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Crucial: Do not use sawdust or paper towels initially, as the basic amine may react with organic materials.

  • Chemical Neutralization: Slowly apply a weak acid solution (e.g., 5% citric acid) from the outside perimeter moving inwards[4]. Allow 5–10 minutes for the acid-base neutralization to complete. The cessation of fumes and a localized drop in temperature indicate the formation of the stable amine salt.

  • Collection & Packaging: Using a non-sparking scoop, transfer the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination: Wash the spill surface with a mild detergent and water, adding the washings to the hazardous waste container.

Protocol B: Routine Laboratory Waste Disposal SOP

For continuous laboratory operations, the following segregation and disposal pipeline must be strictly adhered to:

  • Segregation: Collect N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine waste in a clearly labeled "Halogen-Free Organic Waste" container. Ensure this container is kept physically isolated from any oxidizing waste streams[2].

  • Secondary Containment: Place the primary waste container inside a secondary spill tray or bucket to prevent undetected leaks from reaching floor drains[3].

  • Prohibition of Sink Disposal: Under no circumstances should this compound be flushed down the sanitary sewer, regardless of dilution, due to its severe aquatic toxicity and the inability of standard municipal water treatment to process complex thiazines[3].

  • EHS Transfer: Once the container is 80% full, cap it securely, deface any original chemical labels (if reusing a container), and log the exact volume for Environmental Health and Safety (EHS) pickup[3].

Waste Disposal Decision Logic

The following diagram illustrates the validated decision tree for routing different forms of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine waste to their ultimate destruction.

WasteDisposal Source N,N-Dimethyl-5,6-dihydro- 4H-1,3-thiazin-2-amine Waste Aqueous Aqueous Solutions (pH > 8) Source->Aqueous Water-based assays Organic Organic Solvents (Neat or Diluted) Source->Organic Synthesis/Extraction Solid Solid Debris (Spill Cleanup/PPE) Source->Solid Contamination Neutralize In-Lab Neutralization (Citric Acid to pH 6-8) Aqueous->Neutralize Protonate amine EHS EHS Hazardous Waste Collection (Secondary Containment) Organic->EHS Solid->EHS Neutralize->EHS Incinerator High-Temp Incineration (w/ NOx & SOx Scrubbers) EHS->Incinerator Final Destruction

Workflow for the segregation, neutralization, and disposal of thiazine amine waste.

References

  • N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine - CAS 61452-20-8 Molaid Chemical Database URL:[Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances HSC Prep Chemistry URL:[Link]

  • Laboratory Safety and Hazardous Waste Disposal Guide Tsinghua University Laboratory Safety URL: [Link]

  • Laboratory Guide for Managing Chemical Waste Vanderbilt University Medical Center (VUMC) URL:[Link]

  • In-Lab Disposal Methods: Waste Management Guide Protect IU - Indiana University URL:[Link]

  • A Technology Review for Regeneration of Sulfur Rich Amine Systems ResearchGate URL: [Link]

  • Google Patents (JPH0722677B2)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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